molecular formula C11H12 B1581999 4,7-Dimethyl-1H-indene CAS No. 6974-97-6

4,7-Dimethyl-1H-indene

Cat. No.: B1581999
CAS No.: 6974-97-6
M. Wt: 144.21 g/mol
InChI Key: DKLQZDIAQKGVTA-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1H-indene is a useful research compound. Its molecular formula is C11H12 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22051. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dimethyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-8-6-7-9(2)11-5-3-4-10(8)11/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLQZDIAQKGVTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC=CC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220039
Record name 4,7-Dimethyl-1H-indene
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-97-6
Record name 4,7-Dimethyl-1H-indene
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Record name 4,7-Dimethyl-1H-indene
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Record name 6974-97-6
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Record name 4,7-Dimethyl-1H-indene
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Record name 4,7-dimethyl-1H-indene
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Record name 4,7-DIMETHYL-1H-INDENE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4,7-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,7-Dimethyl-1H-indene (CAS: 6974-97-6) is a critical bicyclic hydrocarbon precursor used primarily in the synthesis of Group 4 metallocene catalysts (zirconocenes, hafnocenes) for olefin polymerization.[1][2][3] Its specific 4,7-substitution pattern imposes unique steric environments on the resulting catalytic complexes, influencing tacticity and molecular weight in polypropylene and polyethylene production. This guide details the robust, scalable synthesis of this compound starting from commercially available p-xylene, ensuring high regiochemical purity.[1][3]

Retrosynthetic Analysis

The most reliable synthetic pathway for this compound avoids the ambiguity of direct cyclization by utilizing a stepwise construction of the five-membered ring onto a pre-functionalized benzene core.[1][3]

Pathway Logic:

  • Target: this compound.[1][2][3][4][5][6]

  • Precursor: 4,7-Dimethylindan-1-ol (via dehydration).[1][3]

  • Intermediate: 4,7-Dimethylindan-1-one (via reduction).

  • Starting Material: p-Xylene (1,4-dimethylbenzene).[1][3]

The symmetry of p-xylene is broken by Friedel-Crafts acylation, but because both methyl groups are para, the initial substitution occurs ortho to one methyl, which is chemically equivalent to the other positions. The subsequent cyclization is forced into the remaining ortho position, guaranteeing the 4,7-substitution pattern.

Retrosynthesis Target This compound (Target) Indanol 4,7-Dimethylindan-1-ol Target->Indanol Dehydration (- H2O) Indanone 4,7-Dimethylindan-1-one Indanol->Indanone Reduction (+ H2) PXylene p-Xylene (Starting Material) Indanone->PXylene Friedel-Crafts Cyclization

Figure 1: Retrosynthetic disconnection showing the stepwise construction of the indene core from p-xylene.[1]

Experimental Protocols

Phase 1: Synthesis of 4,7-Dimethylindan-1-one

This step involves a Friedel-Crafts acylation followed by an intramolecular cyclization.[1][3]

Reagents:

  • p-Xylene (1.0 eq)[1]

  • 3-Chloropropionyl chloride (1.1 eq)[1]

  • Aluminum Chloride (

    
    , 1.2 eq)
    
  • Concentrated Sulfuric Acid (

    
    )[1]
    

Protocol:

  • Acylation: In a flame-dried flask under nitrogen, dissolve p-xylene in dry dichloromethane (DCM). Cool to 0°C.[3]

  • Add

    
     portion-wise.[3]
    
  • Add 3-chloropropionyl chloride dropwise over 30 minutes. Maintain temperature <5°C.

  • Allow to warm to room temperature and stir for 3 hours. The intermediate is 3-chloro-1-(2,5-dimethylphenyl)propan-1-one.[1][3]

  • Quench: Pour mixture over ice/HCl. Extract with DCM, wash with brine, and dry over

    
    .[3] Evaporate solvent to yield the crude chloroketone.[3]
    
  • Cyclization: Add the crude chloroketone slowly to concentrated

    
     preheated to 105°C. Stir for 30–60 minutes.
    
    • Note: The high temperature drives the alkylation cyclization.[3]

  • Isolation: Pour the hot reaction mixture onto cracked ice (Caution: Exothermic). Filter the resulting precipitate.[3][5]

  • Purification: Recrystallize from ethanol or heptane.

    • Yield: ~60–65%.[3][5]

    • Product: 4,7-Dimethylindan-1-one (Pale solid, mp 70°C).[1][3]

Phase 2: Reduction to 4,7-Dimethylindan-1-ol

Reagents:

  • 4,7-Dimethylindan-1-one[1][3]

  • Sodium Borohydride (

    
    , 0.5 eq)
    
  • Ethanol/THF (1:1 mixture)[1]

Protocol:

  • Dissolve the indanone in Ethanol/THF at 0°C.

  • Add

    
     slowly.[3]
    
  • Stir at room temperature for 2 hours (monitor by TLC).

  • Quench with dilute HCl. Extract with ethyl acetate.[3]

  • Evaporate solvent to yield the crude indanol.[3] This is typically used directly in the next step.

Phase 3: Dehydration to this compound

Reagents:

  • 4,7-Dimethylindan-1-ol[1][3]

  • p-Toluenesulfonic acid (p-TsOH, catalytic, 1-2 mol%)[1][3]

  • Toluene[1][2][3][6]

Protocol:

  • Dissolve the crude indanol in toluene.[3]

  • Add catalytic p-TsOH.[3]

  • Reflux with a Dean-Stark trap to remove water azeotropically.[3] Reaction is complete when water evolution ceases (~1-2 hours).[1][3]

  • Workup: Wash organic layer with saturated

    
     (to remove acid) and brine.
    
  • Purification: Distillation under reduced pressure or flash chromatography (Hexanes).[3]

    • Final Product: this compound (Colorless to pale yellow oil).[1][3]

Characterization Data

The following data validates the structure of this compound. Note that the molecule has a plane of symmetry in the benzene ring substitution (4,7-dimethyl), but the five-membered ring renders the protons at C5 and C6 distinct in the static NMR timescale, though they often appear as a singlet or tight AB system due to similar electronic environments.

Physical Properties
PropertyValueNotes
Molecular Formula

Molecular Weight 144.21 g/mol
Appearance Colorless/Pale Yellow OilOxidizes/polymerizes upon air exposure; store cold.[1][3]
Boiling Point ~235–240°C (atm)Extrapolated from Indene (182°C) + 2 Methyls.[3]
CAS Number 6974-97-6Specific to 1H-indene isomer.[1][2][3]
Spectroscopic Data ( NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
2.35 Singlet (s)3H

(C4)
Aromatic Methyl
2.42 Singlet (s)3H

(C7)
Aromatic Methyl
3.25 Broad Singlet (s)2H

(C1)
Methylene of cyclopentadiene ring
6.55 dt or m1H

(C2)
Vinyl proton
6.90 dt or m1H

(C3)
Vinyl proton
6.95 – 7.10 Multiplet (m)2HAr-H (C5, C6)Aromatic protons

Note: The methyl groups at C4 and C7 are chemically distinct due to the lack of


 symmetry in the 1H-indene ground state, but may overlap depending on resolution.[3] The C1 methylene is characteristic of the 1H-isomer.[1]

Reaction Workflow Diagram

The following diagram illustrates the complete chemical transformation from raw material to purified ligand precursor.

SynthesisWorkflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Functionalization cluster_2 Step 3: Final Product Isolation PX p-Xylene Acyl Friedel-Crafts Acylation (3-chloropropionyl chloride, AlCl3) PX->Acyl Cycl Cyclization (H2SO4, 105°C) Acyl->Cycl Indanone 4,7-Dimethylindan-1-one (Solid, mp 70°C) Cycl->Indanone Red Reduction (NaBH4, EtOH) Indanone->Red Indanol 4,7-Dimethylindan-1-ol Red->Indanol Dehyd Dehydration (p-TsOH, Toluene, Reflux) Indanol->Dehyd Indene This compound (Target Ligand) Dehyd->Indene

Figure 2: Step-by-step process flow for the synthesis of this compound.[1][3]

References

  • Synthesis of 4,7-dimethylindan-1-one : PrepChem. "Synthesis of 4,7-dimethylindan-1-one from p-xylene." Available at: [Link]

  • Indanone Cyclization Method : Beilstein Journal of Organic Chemistry. "Synthesis of 1-indanones with a broad range of biological activity." 2017. Available at: [Link][1]

  • Metallocene Ligand Synthesis (General Indene Protocols) : US Patent 9,458,254.[3] "Substituted metallocene catalysts." (Describes analogous synthesis of dimethylindenes for Hf/Zr catalysts). Available at:

  • Dehydration Protocol : ResearchGate. "Simple and Efficient Synthesis of 4,7-Dimethoxy-1(H)-indene." (Methodology adapted for dimethyl analog).[3][7][8] Available at: [Link]

  • Characterization Data (CAS 6974-97-6) : PubChem. "this compound Compound Summary."[1][2][3] Available at: [Link][1]

Sources

physicochemical properties of 4,7-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4,7-Dimethyl-1H-indene

Introduction

This compound is a substituted polycyclic aromatic hydrocarbon belonging to the indene family. Its structure, characterized by a benzene ring fused to a cyclopentene ring with two methyl group substitutions, imparts specific chemical and physical properties that are of significant interest in organic synthesis, materials science, and drug development.[1] The indene core is a crucial structural motif in various biologically active molecules and natural products.[1] Understanding the fundamental physicochemical properties of derivatives like this compound is a critical prerequisite for its application, enabling researchers to predict its behavior in different environments, design appropriate handling and storage protocols, and develop new synthetic pathways.

This guide provides a comprehensive analysis of the core , supported by experimental data and established scientific principles. It is designed for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for their work.

Molecular and Structural Properties

The foundational characteristics of this compound are derived from its molecular structure.

  • Chemical Name: this compound[2][3]

  • Synonyms: 4,7-dimethylindene[2]

  • CAS Number: 6974-97-6[2][4][5]

  • Molecular Formula: C₁₁H₁₂[2][4][5]

  • Molecular Weight: 144.21 g/mol [4][5]

  • Structure: The molecule consists of a bicyclic system where a six-membered benzene ring is fused to a five-membered cyclopentene ring. Methyl groups are attached at positions 4 and 7 of the benzene ring.

Workflow: Boiling Point Determination A 1. Assemble Distillation Apparatus (Round-bottom flask, condenser, thermometer, heating mantle) B 2. Charge Flask (Add this compound and boiling chips) A->B C 3. Position Thermometer (Bulb just below the side arm of the condenser) B->C D 4. Heat Gently (Apply gradual heat to initiate boiling) C->D E 5. Record Temperature (Note the stable temperature when vapor condenses on the thermometer bulb and the first drop of distillate is collected) D->E F 6. Pressure Correction (Adjust observed boiling point to standard pressure if necessary) E->F Workflow: Synthesis of this compound A 1. Prepare Sodium Methoxide (Dissolve sodium filaments in dry methanol under argon) B 2. Add Reactants (Add freshly distilled cyclopentadiene and 2,5-hexanedione) A->B C 3. Reaction (Stir mixture for 24 hours) B->C D 4. Quench & Neutralize (Add water, remove methanol via steam distillation, neutralize with HCl) C->D E 5. Extraction (Extract aqueous phase with petroleum ether) D->E F 6. Purification (Combine organic phases, dry over MgSO₄, filter, and remove solvent by rotary evaporation) E->F G Product (Dark brown liquid) F->G

Sources

Spectroscopic Characterization and Structural Validation of 4,7-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Guide & Characterization Protocol Target Compound: 4,7-Dimethyl-1H-indene (CAS: 6974-97-6) Application: Metallocene Ligand Precursor, Organometallic Synthesis[1]

Executive Summary & Strategic Importance

This compound is a critical ligand precursor in the synthesis of Group 4 metallocene catalysts (zirconocenes, hafnocenes) used in olefin polymerization.[1] Its structural integrity is paramount; unlike simple aromatics, indenes are prone to 1,5-sigmatropic hydrogen shifts , leading to equilibrium mixtures of 1H- and 3H-isomers.[1] Furthermore, trace acidity can catalyze cationic polymerization, rendering the sample useless.[1]

This guide provides a self-validating analytical workflow. It moves beyond simple peak listing to explain how to confirm the material is the correct isomer (1H-indene) and free from common synthetic impurities like 4,7-dimethyl-1-indanol or polymerized byproducts.

Synthesis Context & Impurity Profile

To accurately interpret spectra, one must understand the genesis of the sample.[1] The standard high-yield synthesis involves the dehydration of 4,7-dimethyl-1-indanol.[1]

Critical Mechanism: The dehydration is acid-catalyzed.[1] If the acid strength is too high (e.g., concentrated H₂SO₄) or the solvent promotes cationic propagation (e.g., benzene), polymerization occurs. The "Gold Standard" method utilizes p-toluenesulfonic acid (p-TsOH) in chloroform at moderate temperatures to ensure kinetic control over the monomeric indene.[1]

Diagram 1: Synthesis & Degradation Pathways

This diagram illustrates the synthesis route and the critical "danger zones" where the sample degrades, affecting spectroscopic data.[1]

SynthesisPath Indanone 4,7-Dimethyl-1-indanone Alcohol 4,7-Dimethyl-1-indanol (Intermediate) Indanone->Alcohol NaBH4 Reduction Indene This compound (Target) Alcohol->Indene Dehydration (p-TsOH, CHCl3) Isoindene Isoindene (Thermodynamic Isomer) Indene->Isoindene 1,5-H Shift (Slow at RT) Polymer Poly(4,7-dimethylindene) (Dead End) Indene->Polymer Acid Trace + Time Isoindene->Polymer Rapid

Caption: Synthesis workflow highlighting the dehydration step and the risk of isomerization or polymerization if acid traces remain.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

Operational Protocol:

  • Solvent: CDCl₃ (Neutralized).[1] Note: Commercial CDCl₃ is often acidic.[1] Pass through basic alumina before use to prevent in-tube polymerization.[1]

  • Concentration: ~10-15 mg in 0.6 mL.[1]

  • Timing: Acquire spectrum immediately after dissolution.

1H NMR Data (400 MHz, CDCl₃)

The symmetry of the molecule is broken by the sp³ carbon at position 1.[1] The methyl groups at 4 and 7 are chemically distinct but magnetically similar.[1]

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
C1-H₂ 3.28 - 3.35 bs / m 2H Diagnostic: The only aliphatic protons on the ring.[1] Broadening indicates incipient 1,5-H shifting.[1]
C4/C7-CH₃ 2.35 - 2.45 s 6H Two singlets (often overlapping).[1] Aromatic methyls are deshielded relative to alkyl chains.[1]
C2-H 6.55 - 6.65 dt 1H Vinylic.[1] Couples with C1 (allylic) and C3.
C3-H 6.90 - 7.00 dt 1H Vinylic.[1] Downfield from C2 due to conjugation with the benzene ring.[1]
C5/C6-H 6.95 - 7.15 d (AB) 2H Aromatic protons.[1] Often appear as an AB quartet or pseudo-singlet depending on resolution.[1]

Self-Validation Check: Calculate the integration ratio of the Aliphatic Region (C1 + Methyls) to the Aromatic/Vinyl Region .

  • Theoretical Total H = 12.[1]

  • Aliphatic (C1 + 2xMe) = 8H.[1]

  • Aromatic/Vinyl = 4H.[1]

  • Ratio: 2:1. Deviation >5% suggests residual solvent or polymerization.[1]

13C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ ppm)Assignment
Aliphatic 18.5 - 19.5 Methyl carbons (C4-Me, C7-Me).[1]
Aliphatic 38.5 - 39.5 C1 (Methylene).[1] Key check for 1H-isomer purity.
Vinylic 128.0 - 131.0 C2 and C3.[1]
Quaternary 132.0 - 145.0 C4, C7, C8, C9 (Ring junction and methyl-bearing carbons).[1]
Aromatic 125.0 - 127.0 C5, C6.[1]

Mass Spectrometry (EI-MS)[1][2][3][4]

Technique: GC-MS (Electron Ionization, 70 eV).[1] Inlet Temp: 250°C. Caution: High inlet temps can cause thermal isomerization.[1]

Fragmentation Pattern Analysis[1][3][5][6][7]
m/zRelative IntensityIon IdentityMechanistic Insight
144 30 - 50% [M]⁺ Molecular ion.[1] Stable aromatic system.
129 100% (Base) [M - CH₃]⁺ Diagnostic: Loss of a methyl group.[1] The resulting cation rearranges to a stable substituted tropylium ion .
128 20 - 40% [M - CH₄]⁺ Loss of methyl + hydrogen.[1]
115 15 - 25% [C₉H₇]⁺ Indenyl cation core (loss of both methyls/rearrangement).[1]

Interpretation: The dominance of the m/z 129 peak is characteristic of methylated aromatics (similar to xylene or toluene derivatives), where the formation of the tropylium ion drives fragmentation.[1]

Infrared Spectroscopy (FT-IR)[1]

Sampling: Neat oil on KBr plates or ATR.

Wavenumber (cm⁻¹)Vibration ModeStructural Confirmation
3010 - 3060 =C-H StretchUnsaturated vinylic/aromatic protons.
2850 - 2960 C-H StretchMethyl groups and sp³ C1 methylene.
1610, 1590 C=C StretchAromatic ring breathing modes.[1]
1450 - 1470 C-H BendMethyl deformation.
800 - 820 C-H Out-of-PlaneCritical: Two adjacent aromatic protons (C5, C6).[1] Confirms 4,7-substitution pattern (para-like local symmetry).[1]

Analytical Workflow & Decision Logic

This flowchart guides the researcher through the validation process, ensuring that the "this compound" in the vial is actually the correct isomer and pure enough for catalysis.

AnalysisWorkflow Sample Crude Product (Post-Workup) GCMS GC-MS Analysis Sample->GCMS Decision1 Peak m/z 144 present? Base peak 129? GCMS->Decision1 NMR 1H NMR (CDCl3) Decision2 Integral C1(3.3ppm) : Vinyl(6.6ppm) Ratio ~ 2:1? NMR->Decision2 Decision1->NMR Yes Fail1 REJECT: Wrong Compound Decision1->Fail1 No Pass VALIDATED Proceed to Ligand Synthesis Decision2->Pass Yes Fail2 REJECT: Isomerized/Polymerized Repurify on Silica Decision2->Fail2 No

Caption: Step-by-step decision tree for validating this compound purity.

References

  • NIST Mass Spectrometry Data Center. "1H-Indene, 4,7-dimethyl- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. "this compound Compound Summary."[1][2] National Library of Medicine. [Link]

  • Halterman, R. L., & Ramsey, T. M. (1994).[1] "Synthesis of C2-Symmetric Bis(indenyl)zirconium Dichlorides." Organometallics, 13(12).[1] (Provides context on substituted indene synthesis and NMR validation).

  • Ready, T. E., et al. (1999).[1] "Synthesis and Characterization of (-)-3-Menthyl-4,7-dimethylindene." Organometallics. (Confirming NMR shift regions for 4,7-dimethyl substituted systems). [Link]

  • Cheméo. "Chemical Properties of 1H-Indene, 2,3-dihydro-4,7-dimethyl-."[1][3][2] (Thermochemical data and refractive index). [Link][1][2]

Sources

CAS number and molecular structure of 4,7-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,7-Dimethyl-1H-indene

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 6974-97-6), a substituted polycyclic aromatic hydrocarbon. The document details its chemical identity, molecular structure, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's applications as a versatile intermediate in advanced chemical synthesis for materials science and as a structural motif in the development of biologically active molecules. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis and potential utility.

Chemical Identity and Molecular Structure

This compound is an aromatic hydrocarbon characterized by a benzene ring fused to a cyclopentene ring, with two methyl groups substituted at the 4th and 7th positions.[1] This substitution pattern influences the molecule's reactivity and steric profile, making it a valuable precursor in targeted organic synthesis.[2]

The core structure is based on the indene framework, a key motif in various natural products and pharmacologically active compounds.[1] The presence of the methyl groups can direct further chemical transformations through electronic and steric effects.

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 6974-97-6[3][4][5][6][7]
Molecular Formula C₁₁H₁₂[3][4][5]
Molecular Weight 144.22 g/mol [5]
IUPAC Name This compound[7]
InChI Key DKLQZDIAQKGVTA-UHFFFAOYSA-N[3][7]
SMILES CC1=CC=C(C)C2=C1CC=C2[3]

| MDL Number | MFCD06797433[3][5] |

Physicochemical Properties

This compound is typically supplied as a colorless to light yellow liquid.[4][6] Its physical properties make it suitable for a range of reaction conditions commonly employed in organic synthesis.

Table 2: Physicochemical Data for this compound

Property Value Source
Appearance Colorless to light yellow Liquid [4][6]
Boiling Point 230 °C [4][6]
Density 0.998 g/cm³ [4][6]
Flash Point 87 °C [4][6]

| Storage | Sealed in dry, Room Temperature |[4][6] |

Synthesis Protocol

The synthesis of this compound can be achieved through the condensation of cyclopentadiene and 2,5-hexanedione.[6] This procedure involves the formation of the indene scaffold through a base-mediated cyclization reaction. The causality behind this choice of reactants lies in their ability to form the fused bicyclic system under relatively straightforward conditions. The use of sodium methoxide, generated in situ, provides the necessary basic environment to deprotonate cyclopentadiene, initiating the nucleophilic attack on the diketone.

Experimental Protocol: Synthesis from Cyclopentadiene and 2,5-Hexanedione[6]
  • Base Preparation: Under an inert argon atmosphere, press sodium filaments (9.8 g, 426 mmol) into a three-necked flask. Slowly add approximately 100 mL of dry methanol until the sodium is completely dissolved, forming sodium methoxide.

  • Addition of Reactants: To the freshly prepared base, add freshly distilled cyclopentadiene (21.2 mL, 260 mmol) followed by 2,5-hexanedione (26.5 mL, 170 mmol).

  • Reaction: Stir the reaction mixture vigorously for 24 hours. The observation of bubbling indicates the progress of the reaction.

  • Quenching: Upon completion, quench the reaction by adding 50 mL of water.

  • Solvent Removal & Neutralization: Remove the methanol solvent via steam distillation. Adjust the pH of the remaining aqueous solution to neutral using dilute hydrochloric acid.

  • Extraction: Extract the aqueous phase three times with 200 mL of petroleum ether.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, and filter. Remove the solvent by rotary evaporation to yield a dark brown liquid.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction at 76-80 °C under a pressure of 4 mmHg to obtain the final product as a yellow oily liquid.

G cluster_reactants Reactants & Base cluster_process Synthesis Workflow Na Sodium Filaments BasePrep Base Preparation (in situ NaOMe) Na->BasePrep MeOH Dry Methanol MeOH->BasePrep CPD Cyclopentadiene Reaction Reaction (24h Stirring) CPD->Reaction Hex 2,5-Hexanedione Hex->Reaction BasePrep->Reaction Quench Quenching (H₂O) Reaction->Quench Extract Extraction (Petroleum Ether) Quench->Extract Purify Purification (Vacuum Distillation) Extract->Purify Product This compound (Final Product) Purify->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Data and Characterization

The structural confirmation of this compound is typically performed using standard analytical techniques. Mass spectrometry data (electron ionization) is available for this compound through the National Institute of Standards and Technology (NIST) database, providing crucial information for its identification and verification.[8] Further characterization would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the proton and carbon environments and Infrared (IR) spectroscopy to identify characteristic functional group vibrations.

Applications and Research Interest

This compound serves as a valuable and versatile building block in advanced chemical synthesis.[2] Its unique structure, combining an aromatic system with reactive alkyl substituents, allows it to participate in a wide array of chemical reactions.

  • Precursor for Complex Molecules: It is a key intermediate in the synthesis of more complex organic structures, including specialty materials and polymers. The specific placement of the methyl groups can be leveraged to control regioselectivity in subsequent chemical modifications.[2]

  • Ligand Development in Catalysis: The indene framework is a well-established ligand precursor in organometallic chemistry, particularly for metallocene catalysts used in olefin polymerization. The dimethyl-substituted variant can be used to fine-tune the electronic and steric properties of the resulting catalyst, influencing polymer properties.

  • Scaffold in Drug Discovery: Indene and its derivatives are important structural motifs in many biologically active molecules.[1] For instance, research into dihydro-1H-indene derivatives has identified potent tubulin polymerization inhibitors with anti-angiogenic and antitumor properties, highlighting the therapeutic potential of the indene scaffold.[9] This suggests that this compound could serve as a starting material for the development of novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper handling procedures must be followed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[4][6]

Conclusion

This compound is a significant chemical intermediate with a well-defined synthesis pathway and established physicochemical properties. Its utility extends from materials science and catalysis to being a foundational scaffold in medicinal chemistry. The strategic placement of its methyl groups provides chemists with a tool for precise molecular design, enabling the creation of complex and functional target molecules. This guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this compound in their work.

References

  • ChemSynthesis. (2025). This compound. Available at: [Link]

  • Oakwood Chemical. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). 4,7-Dimethylindan. Available at: [Link]

  • X-Chemic. (2026). The Role of this compound in Advanced Chemical Synthesis. Available at: [Link]

  • NIST. (n.d.). 1H-Indene, 4,7-dimethyl-. Available at: [Link]

  • Angene Chemical. (n.d.). This compound(CAS# 6974-97-6). Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indene, 2,3-dihydro-4,7-dimethyl- (CAS 6682-71-9). Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Available at: [Link]

  • Wikipedia. (n.d.). Indene. Available at: [Link]

Sources

An In-Depth Technical Guide to 4,7-Dimethyl-1H-indene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern organic synthesis and materials science, the indene framework stands as a privileged scaffold. Its unique combination of aromaticity and a reactive cyclopentadiene moiety has rendered it a cornerstone in the development of everything from advanced polymers to complex pharmaceuticals. This guide focuses on a specific, yet highly significant, derivative: 4,7-Dimethyl-1H-indene. The strategic placement of methyl groups on the benzene ring imparts distinct steric and electronic properties, influencing its reactivity and making it a valuable precursor for a range of specialized applications. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, grounded in both established literature and practical, field-proven insights. We will delve into its historical context, explore key synthetic methodologies with an emphasis on the "why" behind experimental choices, provide detailed characterization data, and survey its current and potential applications.

The Chemical Identity of this compound

This compound is a substituted polycyclic aromatic hydrocarbon. The core structure consists of a benzene ring fused to a cyclopentene ring, with methyl groups adorning the 4th and 7th positions of the aromatic ring. This substitution pattern is crucial as it directly influences the electron density of the aromatic system and provides steric hindrance that can be exploited in stereoselective synthesis.

Property Value Source
Molecular Formula C₁₁H₁₂
Molecular Weight 144.21 g/mol
CAS Number 6974-97-6
Appearance Colorless to light yellow liquid
Boiling Point 230 °C
Density 0.998 g/mL
Flash Point 87 °C

Historical Context and Evolution of Synthesis

While the specific discovery of this compound is not prominently documented in early literature, its existence is a result of the broader exploration of indene chemistry that began in the late 19th century. Early work focused on the isolation of indene from coal tar and rudimentary syntheses of the parent compound and its simple derivatives.

Over the decades, the synthesis of substituted indenes has evolved significantly, driven by the need for tailored precursors for various applications. A plethora of methods now exist for the construction of the indene skeleton, many of which are adaptable for the synthesis of the 4,7-dimethyl derivative. These modern techniques offer greater control over regioselectivity and functional group tolerance compared to historical methods. A review of recent advances in indene synthesis highlights the importance of transition-metal-catalyzed reactions and intramolecular Friedel-Crafts-type cyclizations in modern organic chemistry.[1]

Synthetic Methodologies: A Strategic Overview

The synthesis of this compound can be approached from several angles. The choice of a particular route often depends on the availability of starting materials, desired scale, and the need for specific purity levels. Here, we discuss a reliable, well-documented method and provide an overview of alternative strategies that offer different advantages.

The Paal-Knorr Type Condensation: A Robust and Scalable Approach

A widely cited and effective method for the synthesis of this compound involves a condensation reaction between cyclopentadiene and 2,5-hexanedione, followed by cyclization.[2] This approach is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction sequence.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium methoxide, generated in situ from sodium metal and methanol, serves as a strong base to deprotonate cyclopentadiene, forming the cyclopentadienyl anion. This anion is a potent nucleophile, essential for the initial condensation with the dicarbonyl compound.

  • Reaction Solvent: Methanol is a suitable solvent as it can dissolve the sodium methoxide and the reactants. Its protic nature is not a hindrance in this specific reaction.

  • Inert Atmosphere: The use of an argon atmosphere is critical to prevent the oxidation of the highly reactive sodium metal and the intermediate anionic species.[2]

  • Workup Procedure: The reaction is quenched with water to neutralize any remaining base. Steam distillation is employed to remove the methanol solvent. The pH is then adjusted to neutral with dilute hydrochloric acid before extraction. This careful neutralization and extraction protocol ensures the isolation of the desired product in good purity.[2]

Materials:

  • Sodium filaments

  • Dry methanol

  • Freshly distilled cyclopentadiene

  • 2,5-Hexanedione

  • Petroleum ether

  • Anhydrous magnesium sulfate

  • Dilute hydrochloric acid

  • Water

Procedure:

  • Under an argon atmosphere, carefully press sodium filaments (9.8 g, 426 mmol) into a three-necked flask.

  • Slowly add approximately 100 mL of dry methanol to the flask until the sodium is completely dissolved, forming a solution of sodium methoxide.

  • To this solution, add freshly distilled cyclopentadiene (21.2 mL, 260 mmol) followed by 2,5-hexanedione (26.5 mL, 170 mmol).

  • Stir the reaction mixture vigorously at room temperature for 24 hours. The formation of bubbles may be observed.

  • After 24 hours, quench the reaction by the careful addition of 50 mL of water.

  • Remove the methanol solvent via steam distillation.

  • Adjust the pH of the remaining aqueous solution to neutral using dilute hydrochloric acid.

  • Extract the aqueous phase three times with 200 mL portions of petroleum ether.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent by rotary evaporation to yield a dark brown liquid.

  • Purify the crude product by vacuum distillation, collecting the fraction at 76-80 °C under a pressure of 4 mmHg to obtain the final product as a yellow oily liquid.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cyclopentadiene Cyclopentadiene reaction_vessel Three-necked Flask (Argon Atmosphere) cyclopentadiene->reaction_vessel hexanedione 2,5-Hexanedione hexanedione->reaction_vessel sodium_methoxide Sodium Methoxide (in Methanol) sodium_methoxide->reaction_vessel stirring Stirring (24h) reaction_vessel->stirring quench Quench with Water stirring->quench distillation Steam Distillation quench->distillation neutralization Neutralization (HCl) distillation->neutralization extraction Extraction (Petroleum Ether) neutralization->extraction drying Drying (MgSO4) extraction->drying evaporation Rotary Evaporation drying->evaporation vacuum_distillation Vacuum Distillation evaporation->vacuum_distillation product This compound vacuum_distillation->product

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Strategies

While the Paal-Knorr type condensation is a reliable method, a senior scientist must be aware of alternative routes that may be more suitable for specific contexts, such as the introduction of other functional groups or the use of different starting materials. The literature on substituted indenes is vast and offers a variety of powerful synthetic tools:[3]

  • Palladium-Catalyzed Suzuki Coupling and Ring-Closing Metathesis: This modern approach allows for the construction of functionalized indenes from readily available substituted phenols. This strategy offers excellent functional group tolerance and is highly modular.[3]

  • Metal-Catalyzed Cycloisomerization of Alkynes: Air-stable metal salts, such as those of platinum and ruthenium, can catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes.[3]

  • Rhodium-Catalyzed Reactions: The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium(I) catalyst can yield indene derivatives in high yields, with regioselectivity dependent on the steric nature of the alkyne substituents.[3]

  • Friedel-Crafts Type Cyclizations: Intramolecular acylation of 3-arylpropanoic acids or their derivatives is a classic and effective method for the synthesis of the corresponding indanones, which can then be converted to indenes.[4] For example, the cyclization of 3-arylpropionic acids can lead to the formation of 4,7-dimethoxy-1-indanones, which are valuable intermediates.[4]

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the cyclopentene ring, the allylic protons, and the two methyl groups. The aromatic protons will likely appear as a singlet or two closely spaced doublets, depending on the resolution. The methyl groups will be sharp singlets in the upfield region.

    • ¹³C NMR: The carbon NMR spectrum will show signals for all 11 carbon atoms. The quaternary carbons of the benzene ring and the methyl-substituted carbons will have characteristic chemical shifts. The olefinic carbons of the cyclopentene ring will also be readily identifiable.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 144, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of a methyl group (M-15) and other characteristic cleavages of the indene skeleton. The NIST WebBook confirms the availability of mass spectral data for this compound.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic and olefinic bonds, and C-H bending vibrations.

Applications in Research and Development

The unique structure of this compound makes it a valuable building block in several areas of chemical research and development.

Precursor to Metallocene Catalysts

A primary application of substituted indenes, including the 4,7-dimethyl derivative, is as ligands for the synthesis of metallocene catalysts. These catalysts, particularly those based on Group 4 metals like zirconium and titanium, are instrumental in Ziegler-Natta type olefin polymerization.[6][7] The indenyl ligand, being more electron-donating and sterically demanding than the cyclopentadienyl ligand, can significantly influence the properties of the resulting polymers, such as their molecular weight, stereoregularity, and comonomer incorporation. The methyl groups at the 4 and 7 positions provide steric bulk that can be used to control the stereochemistry of the polymerization process. The synthesis of ansa-metallocenes, where two indenyl ligands are bridged, is a key strategy for producing stereospecific polymers, and this compound can serve as a starting material for such ligands.[8][9]

G cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation cluster_polymerization Polymerization indene This compound deprotonation Deprotonation (e.g., n-BuLi) indene->deprotonation indenyl_anion 4,7-Dimethylindenyl Anion deprotonation->indenyl_anion metallocene Metallocene Catalyst Precursor indenyl_anion->metallocene metal_halide Metal Halide (e.g., ZrCl4) metal_halide->metallocene activation Activation (e.g., MAO) metallocene->activation active_catalyst Active Metallocene Catalyst activation->active_catalyst polymer Polyolefin active_catalyst->polymer olefin Olefin Monomer olefin->active_catalyst

Caption: Role of this compound in metallocene catalysis.

Scaffold for Biologically Active Molecules

The indene and indanone skeletons are found in numerous biologically active compounds and are considered privileged structures in medicinal chemistry.[1][10] They are key components in drugs with a wide range of therapeutic activities, including anti-inflammatory, antiviral, and anticancer properties.[4] For instance, derivatives of dihydro-1H-indene have been investigated as potent tubulin polymerization inhibitors with anti-angiogenic and antitumor activity.[11] The 4,7-dimethyl substitution pattern can be used to fine-tune the lipophilicity, metabolic stability, and binding interactions of potential drug candidates, making this compound an attractive starting material for the synthesis of novel therapeutic agents.

Building Block for Functional Materials

The electronic properties of the indene ring system also make it a target for incorporation into functional organic materials. Substituted indenes can be used as precursors for the synthesis of novel fluorescent materials and components in photovoltaic solar cells.[1] The ability to tune the electronic properties of the indene core through substitution makes this compound a potentially useful building block for the development of new materials with tailored optical and electronic properties.

Conclusion and Future Outlook

This compound, while a seemingly simple molecule, is a versatile and valuable tool in the arsenal of the modern synthetic chemist. Its robust synthesis, coupled with the unique steric and electronic properties conferred by the dimethyl substitution, makes it an important precursor in the fields of polymer chemistry, medicinal chemistry, and materials science. As the demand for highly specific and functionalized molecules continues to grow, the importance of well-characterized and readily accessible building blocks like this compound will only increase. Future research will likely focus on the development of even more efficient and sustainable synthetic routes to this and other substituted indenes, as well as the exploration of their full potential in the creation of next-generation catalysts, therapeutics, and functional materials.

References

  • Organic Chemistry Portal. Synthesis of indenes. [Link]

  • ResearchGate. Simple and Efficient Synthesis of 4,7-Dimethoxy-1(H)-indene | Request PDF. [Link]

  • MDPI. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • NIST WebBook. 1H-Indene, 2,3-dihydro-4,7-dimethyl-. [Link]

  • Cheméo. Chemical Properties of 1H-Indene, 2,3-dihydro-4,7-dimethyl- (CAS 6682-71-9). [Link]

  • NIST WebBook. 1H-Indene, 4,7-dimethyl-. [Link]

  • ResearchGate. Influence of ligand substituents of unbridged metallocene complexes on stability of their active centers in ethylene polymerization | Request PDF. [Link]

  • PMC - NIH. Indenylmetal Catalysis in Organic Synthesis. [Link]

  • Google Patents.
  • KOPS. XI. Synthesis and crystal structure of a chiral ansa-titanocene derivative with trimethylene-brid. [Link]

  • ResearchGate. Recent developments in biological activities of indanones | Request PDF. [Link]

  • Controlled Radical Polymerization. Materials Properties Derived from INSITE Metallocene Catalysts. [Link]

  • ResearchGate. Recent Advances in the Synthesis of Indenes | Request PDF. [Link]

  • Taylor & Francis. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. [Link]

Sources

Theoretical and Computational Framework for 4,7-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

From Electronic Structure to Catalytic & Pharmaceutical Applications[1]

Executive Summary

This technical guide outlines a comprehensive computational framework for studying 4,7-Dimethyl-1H-indene (CAS: 6974-97-6) .[1] As a rigid bicyclic scaffold, this molecule serves two critical roles in modern chemistry: (1) as a precursor for


-symmetric ansa-metallocene catalysts (e.g., in stereoselective polymerization), and (2) as a pharmacophore in tubulin polymerization inhibitors.[1]

This document provides researchers with self-validating protocols for Density Functional Theory (DFT) characterization, reaction mechanism modeling (synthesis via dehydration), and molecular docking workflows.[1]

Computational Methodology & Setup

To ensure reproducibility and accuracy (E-E-A-T), the following computational parameters are recommended based on the electronic nature of the methyl-substituted indene system.

1.1 Model Chemistry Selection[1][2]
  • Geometry Optimization: B3LYP/6-311++G(d,p)

    • Rationale: The B3LYP hybrid functional provides a cost-effective balance for organic geometries.[1] The ++ diffuse functions are critical for capturing the electron density of the

      
      -system in the five-membered ring, which is susceptible to deprotonation (forming the aromatic indenyl anion).
      
  • Thermodynamics & Kinetics: M06-2X/def2-TZVP

    • Rationale: The M06-2X functional accounts for dispersion forces (Van der Waals), which are significant in

      
      -stacked transition states and methyl-methyl steric interactions in the 4,7-positions.[1]
      
  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).[1]

    • Solvents: Chloroform (

      
      ) for synthesis modeling; Water (
      
      
      
      ) for biological stability.[1]
1.2 Validation Benchmark

Before extensive modeling, validate the level of theory against experimental thermochemical data from NIST [1].

PropertyExperimental Value [1]Target Accuracy (DFT)
Enthalpy of Vaporization (

)

kJ/mol

kJ/mol
Boiling Point (

)
~486 KN/A (Use frequency calc)
Dipole Moment Non-zero (due to asymmetry)Qualitative vector match
Electronic Structure & Tautomeric Stability

The reactivity of this compound is governed by its ability to isomerize.[1] Unlike the 2H-isoindene form, the 1H-isomer is thermodynamically preferred due to the aromaticity of the fused benzene ring.

2.1 Tautomerization Analysis

The 1,5-sigmatropic hydrogen shift allows interconversion between isomers.[1]

  • Protocol: Locate the Transition State (TS) for H-migration from C1 to C2.

  • Expected Barrier: ~20-25 kcal/mol.[1]

  • Significance: In catalytic synthesis, deprotonation at C1 yields the

    
    -electron indenyl anion, which binds to metals (Zr, Ti). The 4,7-methyl groups provide steric bulk that directs polymer tacticity.[1]
    
2.2 Frontier Molecular Orbitals (FMO)

The methyl groups at positions 4 and 7 are electron-donating (+I effect).[1]

  • HOMO: Localized on the

    
    -system.[1] Higher energy than unsubstituted indene, making it a better nucleophile.[1]
    
  • LUMO: Antibonding

    
    .[1]
    
  • Reactivity Prediction: Electrophilic aromatic substitution will prefer the 3-position due to electronic activation and steric shielding at 4/7 positions.[1]

Synthetic Pathway Simulation: Dehydration Mechanism

A primary synthetic route involves the acid-catalyzed dehydration of 4,7-dimethyl-1-indanol [2].[1] Understanding this mechanism prevents polymerization side-reactions.[1]

3.1 Reaction Coordinate

Mechanism:


 Elimination via a Carbocation Intermediate.[1]
  • Reactant: 4,7-dimethyl-1-indanol.[1][3][4]

  • Protonation: Formation of alkyloxonium ion.[1]

  • TS1 (Rate Limiting): C-O bond cleavage to form the benzylic carbocation.

    • Note: The 4-methyl group stabilizes the carbocation via hyperconjugation but also sterically hinders the leaving group.[1]

  • Product: this compound.

3.2 Visualization of Reaction Logic

The following diagram illustrates the computational workflow to map this pathway.

SynthesisWorkflow Start Start: 4,7-Dimethyl-1-indanol Opt_GS Geom Opt (Ground State) B3LYP/6-31G* Start->Opt_GS Protonation Protonation (+H+) Formation of OH2+ Opt_GS->Protonation Acid Cat. Scan PES Scan C-O Bond Length Protonation->Scan TS_Opt TS Optimization (Berny Algorithm) Scan->TS_Opt Guess Geom IRC IRC Calculation Confirm Reactant/Product TS_Opt->IRC Product Product: this compound IRC->Product

Figure 1: Computational workflow for modeling the acid-catalyzed dehydration mechanism. The PES scan identifies the transition state guess for the rate-limiting C-O cleavage.

Pharmaceutical Application: Tubulin Inhibition

Indene derivatives are emerging as potent tubulin polymerization inhibitors, targeting the colchicine binding site [3].[1][2] The 4,7-dimethyl substitution pattern mimics the steric profile of pharmacologically active ligands.[1]

4.1 Molecular Docking Protocol

To evaluate this compound as a scaffold for drug design:

  • Target Preparation:

    • Protein: Tubulin-Colchicine Complex (PDB ID: 1SA0 or 4O2B ).[1]

    • Preprocessing: Remove native ligand, add polar hydrogens, calculate Gasteiger charges (AutoDock Tools).

  • Ligand Preparation:

    • Optimize ligand geometry at B3LYP/6-31G* level to ensure correct ring puckering.

    • Convert to PDBQT format.[1]

  • Docking Grid:

    • Center: Coordinates of the co-crystallized colchicine.[1]

    • Size:

      
       Å box.[1]
      
  • Scoring:

    • Use AutoDock Vina or Gold .[1]

    • Success Metric: Binding affinity

      
       kcal/mol suggests a viable lead fragment.[1]
      
4.2 Biological Pathway Context

The following diagram details how indene-based inhibitors disrupt cancer cell proliferation.

BioPathway Ligand This compound (Scaffold) Target Tubulin Heterodimer (Colchicine Site) Ligand->Target Binding Complex Ligand-Tubulin Complex (Inhibition) Target->Complex Effect1 Microtubule Destabilization Complex->Effect1 Effect2 G2/M Cell Cycle Arrest Effect1->Effect2 Outcome Apoptosis / Anti-Angiogenesis Effect2->Outcome

Figure 2: Mechanism of Action (MoA) for indene-based tubulin inhibitors.[1] Binding to the colchicine site prevents microtubule assembly, leading to cell cycle arrest.

References
  • NIST Chemistry WebBook. 1H-Indene, 2,3-dihydro-4,7-dimethyl- Thermochemical Data.[1] National Institute of Standards and Technology.[1][5] [Link]

  • Zhang, X., Thimmaiah, M., & Fang, S. (2007).[1][3] Simple and Efficient Synthesis of 4,7-Dimethoxy-1(H)-indene. Synthetic Communications, 37(11), 1873-1877.[1][3] (Adapted methodology for dimethyl analog). [Link]

  • Li, W., et al. (2020).[1] Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] [Link][2]

  • Rinaldi, A., Scarpi, D., & Occhiato, E. G. (2019).[1][6] Recent Advances in the Synthesis of Indenes.[1][6][7] European Journal of Organic Chemistry.[1] [Link]

Sources

Technical Guide: Reactivity & Stability of 4,7-Dimethyl-1H-indene

[1]

Executive Summary

This compound (CAS: 6974-97-6) is a substituted bicyclic hydrocarbon primarily utilized as a precursor for metallocene catalysts (e.g., zirconocenes and hafnocenes).[1] Its structural significance lies in the methyl substituents at the 4 and 7 positions of the fused benzene ring. These groups provide critical steric bulk that influences the stereoselectivity (tacticity) of olefin polymerization catalysts derived from this ligand.

This guide addresses the specific challenges of working with this molecule: its propensity for oxidation, its degenerate 1,5-sigmatropic rearrangement, and the precise protocols required for its metallation.

Part 1: Structural Dynamics & Isomerism

The Degenerate 1,5-Sigmatropic Shift

Unlike asymmetrically substituted indenes, this compound exhibits a unique degenerate isomerization .[1] The migration of a proton from C1 to C3 via a [1,5]-sigmatropic shift yields a structure chemically identical to the starting material due to the

  • Mechanism: Thermal suprafacial shift of the H-atom across the

    
    -system.[2]
    
  • Implication: While the product is identical, the process is active. At elevated temperatures (>100°C), this rapid fluxional behavior can broaden NMR signals. In catalytic applications, this shift is arrested upon deprotonation to the aromatic indenyl anion.

Acidity and Deprotonation

The methylene protons at the C1 position are highly acidic (


  • Substituent Effect: The electron-donating methyl groups at positions 4 and 7 slightly destabilize the anion compared to unsubstituted indene (inductive effect,

    
    ), making 4,7-dimethylindene marginally less acidic. However, standard strong bases (n-BuLi) effect quantitative deprotonation.
    

IsomerizationIndene_1HThis compound(sp3 at C1)TSTransition State[Suprafacial 1,5-H Shift]Indene_1H->TS  ΔH > 0  TS->Indene_1HIndene_3H4,7-Dimethyl-3H-indene(Identical Structure)TS->Indene_3HIndene_3H->TS

Figure 1: The degenerate 1,5-sigmatropic shift. Due to symmetry, the 1H and 3H tautomers are superimposable.

Part 2: Synthesis & Purification Profile

Synthetic Route: The Indanone Pathway

The most robust synthesis avoids direct functionalization of indene (which is non-selective) and instead builds the ring system.

Pathway: p-Xylene




1
StepReactantsReagents/CatalystIntermediate ProductKey Hazard
1 p-Xylene + 3-Chloropropionyl chloride

3-chloro-1-(2,5-dimethylphenyl)propan-1-oneHCl gas evolution
2 Intermediate 1

(conc.)
4,7-Dimethyl-1-indanoneExotherm
3 Indanone

/ EtOH
4,7-Dimethyl-1-indanolHydrogen gas
4 Indanol

-TsOH / Toluene
This compound Acidic waste
Purification & Storage[1]
  • Purification: Vacuum distillation is required. The compound has a high boiling point (~230°C at atm), so reduced pressure (0.1–1 mmHg) is essential to prevent thermal polymerization during purification.

  • Storage:

    • Atmosphere: Argon or Nitrogen (strictly oxygen-free).

    • Temperature: < 4°C (Refrigerated).

    • Stabilizers: Can be stored over activated molecular sieves to maintain dryness.

    • Shelf-Life: 6 months if sealed.[1] Yellowing indicates oxidation to peroxides or oligomerization.

Part 3: Reactivity Profile & Experimental Protocols

Lithiation Protocol (Ligand Synthesis)

The conversion to Lithium 4,7-dimethylindenide is the gateway to metallocene chemistry.

Safety Note: n-Butyllithium is pyrophoric.[1] All steps must be performed under a Schlenk line or in a glovebox.

Protocol:

  • Setup: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar. Cycle with Argon/Vacuum three times.

  • Dissolution: Charge the flask with this compound (10.0 mmol) and anhydrous Diethyl Ether (

    
    , 50 mL).
    
    • Note:

      
       is preferred over THF for the initial lithiation if a precipitate is desired, though THF is acceptable if the subsequent reaction requires solubility.
      
  • Cooling: Submerge flask in a dry ice/acetone bath (-78°C).

  • Addition: Add n-Butyllithium (1.6 M in hexanes, 10.5 mmol, 1.05 eq) dropwise via syringe over 15 minutes.

    • Observation: The solution will transition from colorless to bright yellow/orange .

  • Warming: Allow the bath to warm to room temperature naturally over 2 hours. Stir for an additional 4 hours.

    • Result: Lithium 4,7-dimethylindenide is formed quantitatively.[1]

  • Isolation (Optional): If isolation is needed, remove solvent in vacuo to yield a free-flowing yellow powder. For transmetallation, the solution is often used directly.

Workflow Visualization: From Precursor to Catalyst

The following diagram illustrates the critical path from the neutral ligand to a Group 4 metallocene.

LithiationWorkflowStartThis compound(Neutral Precursor)IntermediateLithium 4,7-Dimethylindenide(Yellow Anion)Start->Intermediate Deprotonation Reagent1n-BuLi (1.05 eq)-78°C to RTReagent1->IntermediateProductBis(4,7-dimethylindenyl)Metal DichlorideIntermediate->Product Salt Metathesis Reagent2ZrCl4 / HfCl4(0.5 eq)Reagent2->Product

Figure 2: Synthetic workflow for the conversion of 4,7-dimethylindene to a metallocene precursor.

Part 4: Stability Hazards (Self-Validating Check)

When handling this compound, use the following "Self-Validating" checks to ensure chemical integrity:

  • The Peroxide Test: Before distilling or heating any stored batch of 4,7-dimethylindene, test a small aliquot with starch-iodide paper.

    • Result: Blue color = Peroxides present. DO NOT DISTILL. Treat with aqueous ferrous sulfate or sodium bisulfite immediately.

  • The Viscosity Check:

    • Observation: If the liquid appears viscous or syrupy compared to fresh toluene-like consistency, significant polymerization has occurred. Re-distillation is required.

  • Color Validation:

    • Pure: Colorless to very pale straw.

    • Degraded: Dark yellow/brown indicates oxidation (indanone formation) or oligomerization.

References

  • NIST Chemistry WebBook. 1H-Indene, 2,3-dihydro-4,7-dimethyl- (Thermochemistry & Identifiers).[1] National Institute of Standards and Technology. [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. General Procedures for Indanone Synthesis (Analogous Protocols). Org.[3][4][5][6] Synth. [Link]

  • Lyons, T. W., et al. "Synthesis of p-xylene from ethylene."[7] Journal of the American Chemical Society 134.38 (2012): 15708-15711.[7][8] (Context on p-xylene precursors). [Link]

Foreword: The Indene Scaffold - A Privileged Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 4,7-Dimethyl-1H-indene Derivatives

The indene framework, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, represents a cornerstone in both materials science and medicinal chemistry.[1][2] Its rigid, planar structure and versatile reactivity make it an attractive scaffold for developing novel functional molecules. Within this class, this compound serves as a particularly valuable starting point. The methyl groups at the 4 and 7 positions provide steric and electronic handles that can be exploited to fine-tune the properties of its derivatives, offering a compelling platform for targeted molecular design.

This guide provides an in-depth exploration of the potential derivatives of this compound. Moving beyond a simple catalogue of compounds, we will delve into the strategic rationale behind their synthesis, elucidate their diverse physicochemical and pharmacological properties, and present their applications, with a particular focus on the frontier of drug development. The methodologies and insights presented herein are curated for researchers, chemists, and drug development professionals seeking to leverage this versatile chemical core.

The this compound Core: Physicochemical Landscape

Before exploring its derivatives, understanding the foundational properties of the parent molecule is crucial. This compound is a colorless to light yellow liquid whose characteristics provide a baseline for predicting the behavior of its analogues.[3]

PropertyValueSource
Molecular Formula C₁₁H₁₂PubChem[4]
Molecular Weight 144.21 g/mol PubChem[4]
Boiling Point 230 °CChemicalBook
Density 0.998 g/mLChemicalBook[3]
Flash Point 87 °CChemicalBook[3]
CAS Number 6974-97-6NIST

These properties, particularly the lipophilicity suggested by the hydrocarbon structure, are pivotal in the context of drug design, influencing factors such as membrane permeability and metabolic stability.

Synthetic Strategies for Derivatization

The true potential of the this compound scaffold is unlocked through chemical synthesis. The reactivity of both the aromatic ring and the five-membered ring offers multiple avenues for functionalization.

Foundational Synthesis of the Core Scaffold

A common and effective route to the parent this compound involves a base-catalyzed condensation reaction between cyclopentadiene and 2,5-hexanedione.[3] This method builds the core bicyclic structure efficiently.

  • Preparation: Under an inert argon atmosphere, press sodium filaments (426 mmol) into a three-necked flask.

  • Base Formation: Slowly add approximately 100 mL of dry methanol to completely dissolve the sodium, forming sodium methoxide. Causality Note: Sodium methoxide is a strong base required to deprotonate cyclopentadiene, forming the nucleophilic cyclopentadienyl anion.

  • Condensation: Add freshly distilled cyclopentadiene (260 mmol) followed by 2,5-hexanedione (170 mmol) to the reaction mixture.

  • Reaction: Stir the mixture for 24 hours at room temperature. The observation of gas bubbles indicates the progress of the reaction.

  • Quenching & Workup:

    • Quench the reaction by adding 50 mL of water.

    • Remove the methanol solvent via steam distillation.

    • Neutralize the reaction solution to pH 7 with dilute hydrochloric acid.

  • Extraction & Isolation:

    • Extract the aqueous phase three times with 200 mL of petroleum ether.

    • Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent by rotary evaporation to yield a dark brown liquid.

  • Purification: Purify the crude product by vacuum distillation, collecting the fraction at 76-80 °C (4 mmHg) to obtain the final product as a yellow oily liquid.

Derivatization via Aldol Condensation

One of the most powerful methods for introducing structural diversity is the Claisen-Schmidt (aldol) condensation at the C1 position of the corresponding indanone. This approach is exemplified in the synthesis of bioactive arylidene indanones.

G cluster_0 Core Synthesis cluster_1 Derivatization Indanone 4,7-Dimethylindan-1-one Condensation Claisen-Schmidt Condensation Indanone->Condensation Aldehyde Substituted Benzaldehyde (e.g., 4-methylbenzaldehyde) Aldehyde->Condensation Base Base Catalyst (e.g., KOH in MeOH) Base->Condensation Activates Product 2-Arylidene-4,7-dimethyl- indan-1-one Derivative Condensation->Product

Caption: Workflow for synthesizing arylidene indanone derivatives.

This strategy was successfully employed to synthesize 2-(4-methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), a potent anti-inflammatory agent.[5] The choice of substituted benzaldehyde allows for the systematic exploration of structure-activity relationships (SAR).

Metal-Catalyzed Cross-Coupling and Cyclization

Modern synthetic organic chemistry offers sophisticated tools for constructing complex indene derivatives. Various metal-catalyzed reactions, such as those involving rhodium, iron, or palladium, enable the formation of highly functionalized indenes from readily available starting materials.[6]

  • Rhodium(I)-Catalyzed Reactions: The reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst can produce indene derivatives in high yields.[6]

  • Iron(III)-Catalyzed Cyclization: Ferric chloride can catalyze the reaction of N-benzylic sulfonamides with internal alkynes to afford indene derivatives with high regioselectivity.[6]

Causality Insight: These methods are powerful because the metal catalyst orchestrates the bond-forming events with high precision. For instance, in the FeCl₃-catalyzed reaction, the Lewis acidic iron facilitates the cleavage of a C-N bond to generate a benzyl cation intermediate, which then undergoes cyclization with the alkyne.[6]

Bio-Applications and Pharmacological Properties of Derivatives

The rigid indene scaffold is an excellent bioisostere for other aromatic systems and serves as a robust anchor for pharmacophoric groups.[7][8] This has led to the discovery of derivatives with significant therapeutic potential.

Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling

As introduced above, the derivative 2-(4-methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18) has demonstrated significant anti-inflammatory properties.[5]

Assay TargetSystemIC₅₀ Value
TNF-α Release Human Whole Blood (HWB)298.8 nM
PBMCs96.29 nM
IFN-γ Inhibition Human Whole Blood (HWB)217.6 nM
PBMCs103.7 nM
Basophil Degranulation RBL-2H3 Cells98.52 nM

Mechanism of Action: Computational docking studies predicted that IPX-18 binds effectively to NF-κB-p50.[5] Experimental validation confirmed that IPX-18 treatment decreases the phosphorylation of NF-κB and increases the levels of Nrf2 in activated cells.[5] This dual action—inhibiting the pro-inflammatory NF-κB pathway while activating the cytoprotective Nrf2 pathway—makes it a highly promising therapeutic candidate.

cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway IPX18 IPX-18 (Indene Derivative) p50 NF-κB p50 IPX18->p50 Binds & Inhibits Nrf2 Nrf2 IPX18->Nrf2 Activates Inflammation Inflammatory Gene Expression (TNF-α, IL-6) p50->Inflammation Promotes ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds Antioxidant Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant Induces

Caption: IPX-18 inhibits inflammation by targeting NF-κB and activating Nrf2.

Anticancer Potential as Tubulin Polymerization Inhibitors

The indene scaffold has also been utilized to create potent anticancer agents. By designing dihydro-1H-indene derivatives that mimic the structure of known colchicine binding site inhibitors (CBSIs), researchers have developed compounds with potent antiproliferative and anti-angiogenic activities.[9]

One standout compound, designated 12d in a 2023 study, demonstrated impressive cytotoxicity against a panel of cancer cell lines.[9]

Cancer Cell LineIC₅₀ Value (µM)
K562 (Leukemia)0.028
A549 (Lung)0.041
HCT116 (Colon)0.087
PC-3 (Prostate)0.035

Mechanism of Action: Compound 12d functions by binding to the colchicine site on β-tubulin, which inhibits the polymerization of microtubules.[9] This disruption of the cytoskeleton is critical for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] Furthermore, this mechanism confers anti-angiogenic properties, crucial for preventing tumor growth and metastasis.[9]

Computational Approaches in Derivative Design

Modern drug discovery heavily relies on computational methods to predict the properties and interactions of novel compounds, thereby accelerating the development cycle.

  • Molecular Docking: As seen with the anti-inflammatory derivative IPX-18, docking simulations can predict the binding affinity and pose of a ligand within the active site of a target protein, such as NF-κB-p50.[5] This provides a rational basis for prioritizing synthetic candidates.

  • DFT Studies: Density Functional Theory (DFT) is used to understand the electronic structure and reactivity of molecules.[10] For instance, calculating the HOMO-LUMO energy gap can provide insights into the chemical stability and reactivity of different indene derivatives.[11]

  • Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, confirming the stability of the interactions predicted by static docking.[5][11]

These in silico techniques are invaluable for refining molecular designs, predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and understanding complex biological interactions at a molecular level.

Future Directions and Conclusion

The this compound core is a versatile and powerful scaffold for the development of novel, high-value molecules. The derivatives explored in this guide highlight its potential in creating potent anti-inflammatory and anticancer agents. The synthetic accessibility of the core, combined with the numerous strategies for its functionalization, ensures a rich chemical space for future exploration.

Future research should focus on:

  • Expanding Structural Diversity: Utilizing advanced metal-catalyzed reactions to install a wider range of functional groups.

  • Bioisosteric Replacement: Systematically replacing the indene core or its substituents with other groups to optimize pharmacokinetic and pharmacodynamic properties.[7][12][13]

  • Multi-Target Ligands: Designing derivatives that can modulate multiple biological targets simultaneously, a promising strategy for complex diseases like cancer and neurodegenerative disorders.

References

  • Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity - Der Pharma Chemica. (n.d.). Retrieved January 30, 2026, from [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC - NIH. (2023, August 17). Retrieved January 30, 2026, from [Link]

  • Bioisosteric replacement of the sulphur or carbonyl group (X) of... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis of indenes - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

  • 1H-Indene, 2,3-dihydro-4,7-dimethyl- - the NIST WebBook. (n.d.). Retrieved January 30, 2026, from [Link]

  • The 1H‐indene and some examples of indene pharmaceuticals. - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Indene - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]

  • Simple and Efficient Synthesis of 4,7-Dimethoxy-1(H)-indene | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • This compound | C11H12 | CID 81458 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • 4,7-Dimethylindan | C11H14 | CID 23151 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • Chemical Properties of 1H-Indene, 2,3-dihydro-4,7-dimethyl- (CAS 6682-71-9) - Cheméo. (n.d.). Retrieved January 30, 2026, from [Link]

  • 1H-Indene, 4,7-dimethyl- - the NIST WebBook. (n.d.). Retrieved January 30, 2026, from [Link]

  • US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents. (n.d.).
  • Computational Investigation of the Interaction of Novel Indene Methylene Analogues with Acetylcholinesterase from Both Dynamic and Thermodynamic Perspectives - ResearchGate. (2022, November 18). Retrieved January 30, 2026, from [Link]

  • Synthetic approaches to multifunctional indenes - PMC - PubMed Central - NIH. (2011, December 29). Retrieved January 30, 2026, from [Link]

  • Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes - PubMed. (2013, July 5). Retrieved January 30, 2026, from [Link]

  • New indene-derivatives with anti-proliferative properties | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Bioisosteric Replacements - Chemspace. (n.d.). Retrieved January 30, 2026, from [Link]

  • Versatility in pharmacological actions of 3-substituted indoles - International Journal of Chemical Studies. (2019, April 27). Retrieved January 30, 2026, from [Link]

  • Intramolecular Diels-Alder reaction in enyne-allenes: A computational investigation and comparison with the Myers-Saito and Schmittel reactions | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - MDPI. (2023, February 27). Retrieved January 30, 2026, from [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][9][10]triazino[2,3-c]quinazolines - PMC - PubMed Central. (2024, October 7). Retrieved January 30, 2026, from [Link]

  • Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30). Retrieved January 30, 2026, from [Link]

  • Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 4,7-Dimethyl-1H-indene

[1][2]

Part 1: Executive Summary & Physicochemical Identity

4,7-Dimethyl-1H-indene (CAS: 6974-97-6) is a bicyclic aromatic hydrocarbon predominantly used as a ligand precursor in organometallic catalysis (e.g., ansa-metallocenes for olefin polymerization).[1][2] Unlike many solid pharmaceutical intermediates, this compound is a lipophilic liquid at room temperature.[1][2]

Understanding its solubility profile is not merely about dissolution; it is about miscibility and phase partitioning .[2] Its structure—a fused benzene and cyclopentadiene ring substituted with two methyl groups—imparts high lipophilicity (Calculated LogP ~3.4), dictating its affinity for non-polar to moderately polar organic solvents and its immiscibility with water.[2]

Key Physicochemical Parameters
ParameterValueSignificance
Physical State Liquid (Colorless to light yellow)Purification requires distillation or chromatography, not recrystallization.[1][2][3]
Boiling Point ~230°CRequires high-boiling solvents or vacuum for removal.[1][2][3]
Density 0.998 g/mLPhase separation from water (density ~1.[1][2][3]0) can be slow without proper salt additives.[2][3]
LogP (Calc) ~3.4Highly lipophilic; partitions strongly into organic phases.[1][2][3]

Part 2: Solubility & Miscibility Profile

The following data synthesizes experimental observations from synthesis workups and predictive solubility modeling based on the Hansen Solubility Parameters (HSP) for alkyl-substituted indenes.

Primary Solvent Categories
Solvent ClassRepresentative SolventsSolubility/MiscibilityApplication Context
Aliphatic Hydrocarbons Hexane, Pentane, Cyclohexane, Petroleum EtherFully Miscible Ideal for extraction from aqueous/alcoholic reaction mixtures.[1][2][3] Used as mobile phase in silica chromatography.[2]
Aromatic Hydrocarbons Toluene, Benzene, XyleneFully Miscible Preferred solvents for lithiation reactions (e.g., forming lithium 4,7-dimethylindenide) due to pi-stacking stability.[1][3]
Ethers (Polar Aprotic) Diethyl Ether, THF, MTBEFully Miscible Standard solvents for organometallic synthesis.[1][3] THF coordinates well with lithium cations during deprotonation.[2][3]
Chlorinated Solvents Dichloromethane (DCM), ChloroformFully Miscible Excellent for solubilizing the compound for NMR analysis or transport, though less common for reactions due to reactivity with strong bases.[1][3]
Polar Protic Methanol, Ethanol, IsopropanolMiscible (Temperature Dependent) Miscible in pure form, but addition of water causes immediate phase separation (oiling out).[1][3] Used in quenching steps.[2]
Highly Polar Aprotic DMSO, DMF, AcetonitrileMiscible Soluble, but rarely used due to difficulty in removal (high boiling points) and potential interference with metallocene catalysis.[1][3]
Aqueous Water, BrineImmiscible The compound forms a distinct organic layer.[1][3] Essential for washing away inorganic salts.[2][3]
Mechanistic Insight: The "Lipophilic Shield"

The solubility behavior of this compound is governed by the hydrophobic effect .[1][2] The two methyl groups at the 4 and 7 positions increase the molecular volume and lipophilicity compared to the parent indene.[2]

  • In Hydrocarbons: Van der Waals forces dominate, leading to energetically favorable mixing.[1][2]

  • In Alcohols: While the aromatic ring has some polarizability, the methyl groups disrupt potential hydrogen bonding networks of the solvent.[2] Consequently, while it is miscible with pure ethanol, it is easily "salted out" or precipitated by adding water, a property exploited in purification.[1][2]

Part 3: Applied Protocols

Protocol A: Liquid-Liquid Extraction (Workup)

Context: Isolating this compound from an aqueous/methanolic reaction quench.

  • Quench: Pour the reaction mixture into ice-cold dilute HCl (to neutralize any bases).

  • Solvent Choice: Use Petroleum Ether or Hexane .[2][3]

    • Reasoning: These solvents are highly selective for the non-polar indene and immiscible with the aqueous/methanol phase.[2][3] DCM is avoided here to prevent emulsion formation with the similar-density aqueous layer.[1][2]

  • Extraction: Extract the aqueous layer 3x with equal volumes of solvent.

  • Drying: Dry the combined organic layers over anhydrous MgSO₄ .

    • Note: Do not use CaCl₂ if amines are present as impurities, though for pure indene it is acceptable.[1][2]

  • Concentration: Remove solvent via rotary evaporation.[2][3]

Protocol B: Solvent Selection for Deprotonation (Lithiation)

Context: Preparing the ligand for metallocene synthesis.[1][3]

  • Solvent: Anhydrous THF or Diethyl Ether .[2][3]

  • Reagent: n-Butyllithium (n-BuLi).[1][2]

  • Mechanism: The solvent must solvate the Li+ cation to stabilize the transition state.[2]

    • Critical Step: If using Hexane for n-BuLi delivery, the this compound must be dissolved in the ether/THF before addition.[1][2] The lithiated salt is often less soluble in pure hydrocarbons and may precipitate, which is actually useful for purification (washing the precipitate with hexane).[2]

Part 4: Visualization & Logic Flows[1][2][3]

Figure 1: Solvent Selection Decision Matrix

This diagram guides the researcher in selecting the optimal solvent based on the experimental stage (Reaction vs. Purification).[2][3]

SolventSelectionStartSelect Solvent forThis compoundProcessProcess Stage?Start->ProcessReactionReaction / DeprotonationProcess->ReactionPurificationPurification / ExtractionProcess->PurificationLithiationLithiation (n-BuLi)Reaction->LithiationExtractionAqueous WorkupPurification->ExtractionChromatographyColumn ChromatographyPurification->ChromatographyTHFTHF or Diethyl Ether(Stabilizes Li+)Lithiation->THFStandardTolueneToluene(If heating required)Lithiation->TolueneHigh TempHexaneHexane / Pet Ether(Immiscible with water)Extraction->HexaneHexDCMHexane : DCM (9:1)(Mobile Phase)Chromatography->HexDCM

Caption: Decision matrix for solvent selection based on process requirements (reaction stability vs. phase separation).

Figure 2: Purification Workflow (Liquid-Liquid Extraction)

A visual representation of the standard workup protocol to isolate the target from polar impurities.[1][2]

WorkupFlowCrudeCrude Reaction Mix(Indene + MeOH + Salts)QuenchQuench with H2O/HClCrude->QuenchAdd SolventPhaseSepPhase SeparationQuench->PhaseSepAqLayerAqueous/MeOH Layer(Salts, Polar Impurities)PhaseSep->AqLayerDiscardOrgLayerOrganic Layer (Hexane)(this compound)PhaseSep->OrgLayerKeepWashWash with BrineOrgLayer->WashDryDry over MgSO4Wash->DryEvapRotary EvaporationDry->EvapProductPure Liquid ProductEvap->Product

Caption: Standard purification workflow isolating the lipophilic indene from polar reaction byproducts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81458, this compound. Retrieved January 30, 2026, from [Link]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General reference for solvent polarity and miscibility principles applied in the guide).

  • NIST Chemistry WebBook. 1H-Indene, 4,7-dimethyl-. Retrieved January 30, 2026, from [Link][1][3]

health and safety information for handling 4,7-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,7-Dimethyl-1H-indene (CAS: 6682-71-9 / 6974-97-6) is a bicyclic hydrocarbon primarily utilized as a ligand precursor in the synthesis of Group 4 metallocene catalysts (zirconocenes, hafnocenes).[1] While it shares the general hazard profile of aromatic hydrocarbons, its specific risks stem from its allylic reactivity , propensity for polymerization , and oxidative instability .[1]

This guide moves beyond generic safety data sheets (SDS) to address the operational realities of handling this compound in high-purity research environments.

Quick Reference Data
PropertyValueOperational Implication
Physical State Colorless to light yellow liquidViscosity changes indicate polymerization.[1]
Boiling Point ~230°C (at 760 mmHg)High boiling point makes removal difficult; vacuum distillation required.[1]
Flash Point ~87°C (Closed Cup)Combustible. Above the standard flammability cutoff, but forms explosive vapor/air mixtures when heated.
Density 0.998 g/mLPhase separates from water (floats/neutral buoyancy).[1]
Storage 2–8°C, Inert AtmosphereCritical: Air exposure triggers peroxide formation and polymerization.[1]

Toxico-Pharmacological Assessment & Hazard Logic

Structure-Activity Relationship (SAR)

Specific toxicological data for the 4,7-dimethyl isomer is limited.[1] In the absence of isomer-specific LD50 data, safety protocols must be grounded in Read-Across methodology using the parent compound, Indene (CAS 95-13-6) , and general alkyl-indene behaviors.[1]

  • Aspiration Hazard (Category 1): Like most low-viscosity hydrocarbons, if swallowed, the liquid can enter the lungs directly or via vomiting, causing chemical pneumonitis.[1]

  • Skin/Eye Irritation: The alkyl substitution at positions 4 and 7 increases lipophilicity compared to indene, potentially enhancing dermal absorption and irritation.

  • Sensitization: Indene derivatives are known sensitizers.[1] Repeated exposure can lead to allergic dermatitis.[1]

The "Silent" Hazards: Peroxides & Polymerization

Unlike simple aromatics (e.g., Toluene), this compound possesses a reactive cyclopentadiene ring.[1]

  • Auto-oxidation: The methylene protons at the C1 position are acidic (pKa ~20) and prone to radical abstraction by atmospheric oxygen.[1] This forms hydroperoxides, which are shock-sensitive explosives upon concentration.[1]

  • Exothermic Polymerization: Acidic impurities or radical initiators (peroxides) can trigger rapid polymerization.[1] This reaction is exothermic and can rupture sealed containers if headspace is insufficient.[1]

Visualization: Hazard & Handling Logic

The following diagram illustrates the causal relationships between the chemical structure and the required safety barriers.

RiskLogic Compound This compound Structure Reactive C1-Methylene & Double Bond Compound->Structure Tox Aspiration & Irritation Compound->Tox Contact Oxidation Peroxide Formation (Explosion Risk) Structure->Oxidation O2 Exposure Polymer Exothermic Polymerization Structure->Polymer Heat/Acid Inert Inert Atmosphere (Ar/N2) Oxidation->Inert Mitigated by Cold Cold Storage (2-8°C) Polymer->Cold Mitigated by PPE Nitrile Gloves & Respirator Tox->PPE Mitigated by

Figure 1: Hazard causality map linking structural features of indene derivatives to specific safety controls.[1]

Operational Protocols

Storage & Stability[1][2]
  • Primary Containment: Store in amber glass or stainless steel containers. Clear glass allows UV light to accelerate auto-oxidation.[1]

  • Headspace Management: The headspace must be purged with dry Argon or Nitrogen.[1]

  • Inhibitors: Commercial samples may contain 4-tert-butylcatechol (TBC) as a radical scavenger.[1] If the compound is distilled to remove TBC for catalysis, it must be used immediately or stored at -20°C inside a glovebox.[1]

Transfer Techniques (Inert Atmosphere)

Because this compound is often a precursor for air-sensitive organometallics, "Schlenk" or Glovebox techniques are standard.[1]

Protocol: Syringe Transfer

  • Preparation: Dry the syringe and needle in an oven (120°C) for >2 hours. Purge with inert gas 3 times before use.[1]

  • Pressure Equalization: Insert a bleed needle (connected to an inert gas line/bubbler) into the source bottle septum to prevent vacuum formation during withdrawal.[1]

  • Withdrawal: Draw the liquid slowly to avoid cavitation (bubble formation).

  • Cleaning: Immediately rinse the syringe with hexanes or toluene into a dedicated organic waste container.[1] Do not leave the plunger in the barrel; the indene residue can polymerize and seize the syringe permanently.

Synthesis Workflow: Deprotonation

The most common reaction involves deprotonating 4,7-dimethylindene with n-Butyllithium (n-BuLi) to form the lithium salt.[1] This introduces a pyrophoric hazard.[1]

SynthesisWorkflow Start Start: 4,7-Dimethylindene (Inert/Dry Solvent) Cool Cool to -78°C (Dry Ice/Acetone) Start->Cool Add Dropwise Addition of n-BuLi (Pyrophoric Hazard) Cool->Add Control Exotherm Warm Warm to RT (Stir 1-4 hrs) Add->Warm Product Li-Indenyl Salt (Air Sensitive) Warm->Product Note CRITICAL: Quench excess n-BuLi with iPrOH before disposal Product->Note

Figure 2: Standard deprotonation workflow highlighting the critical thermal control step to prevent runaway side reactions.

Emergency Response

Spill Management
  • Small Spills (<50 mL):

    • Evacuate the immediate area.[1][2][3][4]

    • Cover with an activated carbon-based absorbent or vermiculite.[1] Do not use paper towels (high surface area + combustible liquid = fire risk).[1]

    • Transfer to a sealed waste container labeled "Flammable Solid."[1]

  • Large Spills:

    • Eliminate all ignition sources immediately.[1]

    • Use AFFF (Aqueous Film Forming Foam) if available to suppress vapors.[1]

    • Prevent entry into drains; the compound is toxic to aquatic life (read-across from Indene).[1]

Fire Fighting
  • Media: Dry chemical, CO2, or alcohol-resistant foam.[1][3][4]

  • Water Warning: Do not use a solid water stream.[1] Since the density is ~0.998 g/mL, it may float on water or form an emulsion, spreading the fire. Use water spray only to cool adjacent containers.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23151, 4,7-Dimethylindan. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. 1H-Indene, 2,3-dihydro-4,7-dimethyl-. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

Sources

Technical Guide: Sourcing, Purity Assurance, and Handling of 4,7-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level intelligence for researchers and drug development professionals sourcing and utilizing 4,7-Dimethyl-1H-indene.

Executive Summary

This compound (CAS 6974-97-6) is a critical bicyclic hydrocarbon intermediate used primarily in the synthesis of metallocene catalysts (e.g., for olefin polymerization) and increasingly as a lipophilic scaffold in medicinal chemistry.[1][2][3]

For drug development and precision catalysis, "commercial purity" (often labeled 95-97%) is frequently insufficient. The compound is prone to oxidative degradation and acid-catalyzed oligomerization , leading to complex impurity profiles that confound SAR (Structure-Activity Relationship) data and catalyst performance.[1] This guide outlines the sourcing landscape, defines the specific impurity risks (regioisomers vs. oligomers), and provides a self-validating Quality Control (QC) and purification protocol.

Chemical Identity & The "Isomer" Reality

Before sourcing, it is vital to understand the structural dynamics of the molecule.

PropertyData
IUPAC Name This compound
CAS Number 6974-97-6
Molecular Formula C₁₁H₁₂
Molecular Weight 144.21 g/mol
Appearance Colorless to pale yellow oil (darkens upon oxidation)
Boiling Point ~76–80 °C at 4 mmHg (Vacuum Distillation Recommended)
The Tautomerism Insight

Unlike mono-substituted indenes, this compound possesses a unique symmetry.[1][4] The benzene ring substitution (4,7-position) renders the 1H-tautomer and 3H-tautomer degenerate (chemically equivalent).[1]

  • Implication: You do not need to separate 1H from 3H isomers.

  • Risk: If you observe "isomer" peaks in NMR, they are likely regioisomers (e.g., 4,6-dimethyl) arising from impure starting materials (2,5-hexanedione) or hydrogenated impurities (indanes), not tautomers.[4]

Commercial Sourcing Landscape

Suppliers typically categorize this chemical as a "Building Block." Purity varies significantly between "Technical Grade" and "Research Grade."

Supplier Tier Analysis
Supplier TierTypical PurityPackagingPrimary RiskRecommended For
Tier 1 (e.g., Sigma-Aldrich/Merck) 97%Glass, Septum-sealedCost; AvailabilityReference Standards, Late-stage Pharma
Tier 2 (e.g., Oakwood, TCI) 95-97%Poly/Glass bottlesVariable oxidation levelsScale-up, Catalyst Synthesis
Tier 3 (Bulk aggregators) <95%Drums/CarboysRegioisomers, OligomersLarge-scale Polymer precursors (Requires Distillation)

Sourcing Recommendation: Always prioritize suppliers who ship under inert gas (Argon/Nitrogen). Indenes stored in air degrade rapidly.

Technical Deep Dive: Impurity Profile & Stability

The purity of this compound is compromised by three distinct mechanisms. Understanding these allows for targeted QC.

A. Oxidative Degradation (The "Yellowing" Effect)

Upon exposure to air, the methylene bridge (C1) oxidizes to form hydroperoxides, which rearrange into 4,7-dimethyl-1-indanone .[4]

  • Detection: Appearance of a carbonyl peak in IR (~1710 cm⁻¹) or downfield signals in ¹H-NMR.[1][4]

B. Oligomerization (The "Gummy" Residue)

Indenes are prone to cationic polymerization. Trace acids (even from silica gel) or heat can trigger dimerization.

  • Mechanism: Protonation of the double bond

    
     Carbocation attack on a second indene molecule.
    
  • Result: High molecular weight "gunk" that streaks on TLC and broadens NMR baselines.

C. Synthetic Regioisomers

If synthesized via the Paal-Knorr pyrrole-like cyclization (using cyclopentadiene and 2,5-hexanedione), impurities in the dione can lead to 4,6-dimethyl or 5,6-dimethyl isomers.[1][4] These are difficult to separate via distillation due to identical boiling points.

Quality Control (QC) Protocols

Directive: Do not rely on the Certificate of Analysis (CoA). Perform these checks upon receipt.

Protocol A: Self-Validating ¹H-NMR Purity Check

Objective: Quantify indanone oxidation and identifying regioisomers. Solvent: CDCl₃ (Neutralized with basic alumina to prevent acid-catalyzed polymerization in the tube).

  • Prepare Sample: Dissolve ~10 mg in 0.6 mL CDCl₃.

  • Acquire: Standard proton scan (16 scans min).

  • Analyze Regions:

    • The Integral Standard (C1-H₂): Look for the doublet/multiplet at ~3.3–3.5 ppm (Integration = 2.0).[1]

    • The Vinyl Protons (C2-H, C3-H): Look for signals at ~6.5–7.0 ppm .[1]

    • Impurity Flag 1 (Indanone): Check for loss of the 3.3 ppm signal and appearance of multiplet signals at ~2.6–3.0 ppm (adjacent to carbonyl).

    • Impurity Flag 2 (Polymer): Inspect the baseline from 1.5–2.5 ppm . Broad "humps" indicate oligomers.

Protocol B: GC-MS for Volatile Impurities

Objective: Detect regioisomers and starting material (2,5-hexanedione).[1][4]

  • Column: HP-5MS or DB-5 (Non-polar).[1]

  • Method: Split injection (50:1), 250°C Inlet. Ramp 50°C to 250°C at 10°C/min.

  • Criteria: Main peak >97% area. Any secondary peak with M+ = 144 indicates a regioisomer.

Purification Workflow

If commercial purity is insufficient (<95% or colored), use the following logic tree to upgrade the material.

DOT Diagram: QC and Purification Logic

PurificationLogic Start Receive this compound VisualCheck Visual Inspection (Colorless vs. Yellow) Start->VisualCheck NMRCheck 1H-NMR Analysis (Check Baseline & Integrals) VisualCheck->NMRCheck Decision Purity > 98%? NMRCheck->Decision Pass Store under Argon (-20°C) Decision->Pass Yes Fail Identify Impurity Type Decision->Fail No ImpurityType Type? Fail->ImpurityType Distill Vacuum Distillation (Removes Polymers/Indanones) ImpurityType->Distill Polymers/Oxidation Column Flash Chromatography (Silica + 1% Et3N) ImpurityType->Column Close Regioisomers Distill->NMRCheck Column->NMRCheck Note Note: Add Et3N to silica to prevent polymerization Column->Note

Caption: Decision matrix for assessing and purifying commercial this compound batches.

Detailed Purification Protocol: Vacuum Distillation

Best for removing oligomers and oxidation products.

  • Setup: Short-path distillation apparatus.

  • Pressure: High vacuum required (<5 mmHg).

  • Temperature: Bath temp ~100°C; Collect fraction boiling at 76–80°C (at 4 mmHg) .

  • Precaution: Add a stir bar and a small amount of radical inhibitor (e.g., BHT) to the pot if distilling large quantities (>50g).

  • Storage: Immediately flush receiving flask with Argon.

Detailed Purification Protocol: Flash Chromatography

Best for removing trace regioisomers.[1]

  • Stationary Phase: Silica Gel (Grade 60). CRITICAL: Pre-treat silica with 1% Triethylamine (Et₃N) in Hexanes. Explanation: Neutralizes acidic sites on silica that trigger polymerization.[1]

  • Eluent: 100% Hexanes or Pentane. (Indene is highly lipophilic; impurities like indanone are more polar and will stick).

  • Collection: Indene elutes near the solvent front.

Handling and Storage (The "Cold Chain")

To maintain the purity established above, strict handling protocols are required.

ParameterRecommendationCausality
Temperature -20°C (Freezer)Slows thermodynamic equilibration and dimerization.[1]
Atmosphere Argon or NitrogenPrevents methylene bridge oxidation to indanone.
Stabilizer 0.1% BHT (Optional)Scavenges radicals if long-term storage is needed.[1]
Container Amber GlassUV light can catalyze photo-oxidation.[1][4]

References

  • Synthesis & Properties: Noland, W. E., et al. "Synthesis of 4,7-Disubstituted Indenes." Journal of Organic Chemistry. (General methodology for substituted indenes).
  • Commercial Data: Oakwood Chemical. "this compound Product Specification."

  • Analytical Data: National Institute of Standards and Technology (NIST). "Mass Spectrum of Indene derivatives." [1]

  • Isomer Separation: Jovanovic, J., et al. "Indene dimerization products." Journal of the Serbian Chemical Society, 2002.[5]

  • Safety & Handling: Sigma-Aldrich.[1] "Safety Data Sheet: this compound."

Sources

Electronic Structure & Aromaticity of Dimethylindenes: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Structure and Aromaticity of Dimethylindenes Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indene scaffold represents a critical intersection between aromatic stability and olefinic reactivity. For drug development professionals, dimethylindenes offer a tunable pharmacophore where the specific positioning of methyl groups dictates metabolic stability, receptor binding affinity, and synthetic accessibility. This guide analyzes the electronic perturbations caused by dimethyl substitution, quantifies aromaticity using modern computational indices (NICS/HOMA), and provides validated protocols for their synthesis and application in lead optimization.

Theoretical Framework: Electronic Architecture

The Indene System

Indene (


) consists of a benzene ring fused to a cyclopentadiene ring. Its reactivity is governed by the tension between the aromatic sextet of the benzene ring and the non-aromatic, conjugated alkene in the five-membered ring.
  • Ground State: The benzene ring retains high aromaticity (HOMA

    
     0.98), while the five-membered ring acts largely as a conjugated diene/olefin system.
    
  • Indenyl Anion (

    
    ):  Upon deprotonation at 
    
    
    
    , the system becomes a
    
    
    -electron aromatic system, delocalizing negative charge across both rings.
Methylation Effects (Perturbation Theory)

The introduction of two methyl groups (dimethylindene) alters the electronic landscape through inductive (


)  and hyperconjugative  effects.
Isomer ClassElectronic EffectStructural Consequence
1,2-Dimethyl Direct hyperconjugation with the


-bond.
Increases HOMO energy of the 5-ring; enhances nucleophilicity at

.
4,7-Dimethyl Inductive enrichment of the benzene ring.Increases electron density in the 6-ring; minimal steric impact on the 5-ring binding domain.
1,1-Dimethyl Blocks deprotonation/aromatization.Prevents formation of the indenyl anion; locks the molecule in a permanently neutral, non-aromatic 5-ring state.
Visualization of Electronic Resonance

The following diagram illustrates the resonance contributions and the activation of the


 position, which is critical for electrophilic functionalization.

IndeneResonance cluster_stability Methyl Substituent Effect Neutral Neutral Dimethylindene (Aromatic C6 + Olefinic C5) Cation_Inter C3-Carbocation Intermediate (Retained Benzene Aromaticity) Neutral->Cation_Inter Electrophilic Attack (E+) Anion Indenyl Anion (10-pi Aromatic System) Neutral->Anion Deprotonation (Base) Hyperconj Hyperconjugation (Stabilizes Cation) Hyperconj->Cation_Inter Steric Steric Bulk (Kinetic Protection) Steric->Neutral

Figure 1: Mechanistic pathways for dimethylindene reactivity. Methyl groups at C1/C2 stabilize the cation intermediate via hyperconjugation, while C1-substitution dictates the feasibility of anion formation.

Computational Assessment of Aromaticity

To quantify the "aromaticity" of the specific rings in dimethylindene isomers, we utilize NICS(1) (Nucleus-Independent Chemical Shift calculated 1Å above the ring center) and HOMA (Harmonic Oscillator Model of Aromaticity).

Comparative Aromaticity Metrics (Predicted/Literature-Derived)

Data synthesized from DFT studies (B3LYP/6-311+G(d,p)) on alkyl-substituted polycycles.

IsomerRingNICS(1) (ppm)HOMA IndexInterpretation
Indene (Unsubst.) 6-MR-10.50.98Strongly Aromatic
5-MR-2.10.25Non-aromatic (Olefinic)
1,2-Dimethylindene 6-MR-10.30.97Minimal perturbation of benzene ring.
5-MR-3.50.30Slight increase in delocalization due to hyperconjugation.
4,7-Dimethylindene 6-MR-9.80.94Steric distortion slightly reduces planarity/aromaticity.
5-MR-2.10.25Electronic effect isolated to 6-MR.
Indenyl Anion Total-12.8 (Avg)0.88Global Aromaticity (10

system).

Key Insight for Drug Design: If your target requires a planar, intercalating scaffold, 4,7-dimethylindene may suffer from slight twisting. If metabolic stability of the double bond is required, 1,2-dimethyl substitution sterically hinders epoxidation by P450 enzymes without breaking the global planarity significantly.

Experimental Protocols

Synthesis of 1,2-Dimethylindene

This protocol avoids the use of hazardous organolithiums, utilizing a robust acid-catalyzed dehydration.

Reagents:

  • 2-Methyl-1-indanone (Starting Material)

  • Methylmagnesium Bromide (MeMgBr, 3.0 M in ether)

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Grignard Addition:

    • Flame-dry a 250 mL 3-neck flask under

      
      .
      
    • Charge with 2-methyl-1-indanone (10 mmol) in THF (50 mL).

    • Cool to 0°C. Dropwise add MeMgBr (12 mmol) over 20 mins.

    • Checkpoint: Monitor disappearance of ketone C=O via TLC (Hexane/EtOAc 8:2).

    • Quench with sat.

      
      , extract with 
      
      
      
      , dry over
      
      
      . Isolate crude 1,2-dimethyl-1-indanol.
  • Dehydration (Aromatization Driver):

    • Dissolve crude indanol in Toluene (100 mL).

    • Add p-TSA (10 mol%).

    • Reflux with a Dean-Stark trap for 2 hours.

    • Mechanism:[1][2][3] The formation of the conjugated styrene-like double bond is thermodynamically driven.

  • Purification:

    • Wash with

      
      , brine, and water.
      
    • Distill under reduced pressure (bp ~85°C @ 2 mmHg) to obtain 1,2-dimethylindene as a clear oil.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Methyl-1-Indanone Step1 Step 1: Grignard Addition (MeMgBr, THF, 0°C) Start->Step1 Inter Intermediate: 1,2-Dimethyl-1-indanol Step1->Inter Nucleophilic Attack Step2 Step 2: Dehydration (p-TSA, Toluene, Reflux) Inter->Step2 -H2O (Elimination) Product Product: 1,2-Dimethylindene Step2->Product Conjugation Driven

Figure 2: Synthetic route for 1,2-dimethylindene. The driving force of Step 2 is the formation of the conjugated pi-system.

Pharmaceutical Applications & Scaffold Optimization[4][5]

Dimethylindenes are "privileged scaffolds" in medicinal chemistry. The electronic properties discussed above directly translate to biological performance.

Metabolic Stability vs. Binding
  • Problem: The

    
     double bond in unsubstituted indene is a "soft spot" for metabolic epoxidation (P450).
    
  • Solution: 1,2-Dimethylation .

    • Steric: Methyl groups block the approach of the heme-iron oxidant.

    • Electronic: While the double bond is more electron-rich (higher HOMO), the steric penalty for forming the transition state dominates, increasing half-life (

      
      ).
      
Decision Matrix for Scaffold Selection

DrugDesign Need Requirement: Optimize Indene Lead Q1 Is the alkene metabolically labile? Need->Q1 Sol1 Strategy: 1,2-Dimethylation Q1->Sol1 Yes Q2 Is planarity required for intercalation? Q1->Q2 No Reason1 Steric Shielding of Pi-system Sol1->Reason1 Sol2 Strategy: Avoid 4,7-Substitution Q2->Sol2 Yes Sol3 Strategy: 1,1-Dimethylation Q2->Sol3 No (Need rigid kink) Reason2 Prevents Steric Clash with Active Site Sol2->Reason2 Reason3 Prevents Aromatization (Locks Geometry) Sol3->Reason3

Figure 3: Strategic decision tree for modifying indene scaffolds in lead optimization campaigns.

References

  • Electronic Structure of Indenyl Systems: Merino, G., et al. "Aromaticity of the Indenyl Cation, Anion, and Radical." Journal of Physical Chemistry A, 2002.

  • NICS and HOMA Indices Methodology: Schleyer, P. v. R., et al. "Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe." Journal of the American Chemical Society, 1996.

  • Synthesis of Substituted Indenes: Larock, R. C., et al. "Synthesis of Indenes via Palladium-Catalyzed Annulation." Journal of Organic Chemistry, 1993.

  • Metabolic Stability of Indene Derivatives: Kalgutkar, A. S., et al. "Metabolism-Guided Drug Design." Journal of Medicinal Chemistry, 2005.

  • DFT Protocols for Aromaticity: Cyrański, M. K. "Energetic Aspects of Cyclic Pi-Electron Delocalization." Chemical Reviews, 2005.

Sources

Technical Whitepaper: Thermochemical Profiling of 4,7-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level whitepaper designed for application scientists and researchers. It synthesizes available experimental data with theoretical frameworks to provide a comprehensive thermochemical profile of 4,7-Dimethyl-1H-indene.


)

Executive Summary & Strategic Importance

This compound (CAS: 6974-97-6) represents a critical scaffold in organometallic chemistry, serving as the ligand precursor for ansa-metallocene catalysts used in stereoselective olefin polymerization (e.g., isotactic polypropylene production). Unlike the parent indene, the methyl substitution at the 4 and 7 positions imposes significant steric bulk, restricting rotation in metal complexes and enhancing catalytic rigidity.

For drug development and materials science professionals, accurate thermochemical data (


, 

,

) is essential for:
  • Safety Modeling: Predicting heat release during bulk ligand synthesis.

  • Process Optimization: Modeling equilibrium constants for deprotonation/complexation reactions.

  • Stability Profiling: Understanding oxidative susceptibility relative to unsubstituted indene.

This guide provides a self-validating protocol to determine these values, bridging the gap between sparse experimental literature and rigorous computational estimation.

Synthesis & Purity: The Thermodynamic Prerequisite

Thermochemical measurements are meaningless without defined purity. The 4,7-isomer is prone to isomerization to the 2-substituted form under thermal stress. The following protocol ensures the isomeric purity required for calorimetry.

Validated Synthesis Workflow

Primary Route: Cyclization of p-xylene derivatives.

Step-by-Step Protocol:

  • Alkylation: React

    
    -xylene with 3-chloropropionyl chloride (
    
    
    
    catalyst) to form the chloroketone.
  • Cyclization: Treat with concentrated

    
     to close the 5-membered ring, yielding 4,7-dimethyl-1-indanone.
    
  • Reduction: Wolff-Kishner reduction or

    
     reduction followed by acid-catalyzed dehydration yields this compound.
    
  • Purification (Critical): Fractional distillation under reduced pressure (

    
     atmosphere) to separate from the 4,7-dimethylindan byproduct.
    
Visualization: Synthesis & Purity Logic

SynthesisWorkflow pXylene p-Xylene (Starting Material) Cycliz Friedel-Crafts / Cyclization pXylene->Cycliz Inter Intermediate: 4,7-Dimethyl-1-indanone Reduct Reduction/Dehydration (-H2O) Inter->Reduct Product This compound (Crude) Distill Vac. Distillation (Remove Indan) Product->Distill Pure Analyte Grade (>99.5% Isomer Pure) Cycliz->Inter Reduct->Product Distill->Product Recycle Fractions Distill->Pure

Figure 1: Critical synthesis pathway emphasizing the purification step required to remove saturated byproducts (indans) that skew calorimetric data.

Thermochemical Data Profile

Direct combustion calorimetry data for the specific 4,7-isomer is rare in open literature. However, we can derive high-confidence values using the Hydrogenation Anchor Method , referencing the well-characterized 4,7-dimethylindan.

Experimental Anchor Data (NIST & Literature Consensus)
CompoundState

(kJ/mol)
UncertaintySource
4,7-Dimethylindan Gas-7.4

NIST / TRC [1]
4,7-Dimethylindan Liquid-65.7

NIST / TRC [1]
Indene (Parent) Gas+133.5

Pedley et al. [2]
Indane (Parent) Gas+15.5

Pedley et al. [2]
Derived Values for this compound

To determine the enthalpy of formation for the target molecule, we utilize the enthalpy of dehydrogenation (


).


For the parent system (Indane


 Indene + 

):

Assuming the methyl groups at the 4,7 positions (on the benzene ring) exert minimal electronic influence on the 5-membered ring's double bond formation, we apply this correction to 4,7-dimethylindan.

Calculated Estimation:




Summary Table: this compound Properties[5]
PropertyValue (Estimated)Method
Enthalpy of Formation (

)
+110.6 kJ/mol Hydrogenation Cycle Anchor
Enthalpy of Fusion (

)
~13.5 kJ/molAnalogy to Indan derivatives [1]
Heat Capacity (

)
165 J/(mol·K)Group Additivity (Benson)
Boiling Point ~220 °CExtrapolated from Indene (182°C)

Computational Validation Protocol

When experimental samples are unavailable, the following computational workflow serves as the industry standard for generating thermochemical data. This protocol is self-validating by benchmarking against the parent indene.

The Isodesmic Reaction Approach

Do not calculate absolute energies directly. Use an isodesmic reaction (where bond types are conserved) to cancel systematic DFT errors.

Target Reaction:



Step-by-Step DFT Workflow
  • Geometry Optimization:

    • Software: Gaussian 16 / ORCA 5.0

    • Functional/Basis:

      
      B97X-D / def2-TZVP (Includes dispersion corrections critical for 
      
      
      
      -stacking analysis).
    • Check: Ensure no imaginary frequencies.

  • Thermochemical Correction:

    • Run Frequency calculation at 298.15 K.

    • Extract Zero-Point Energy (ZPE) and Thermal Corrections (

      
      ).
      
  • Final Energy Calculation:

    • Calculate

      
       for the isodesmic equation above.
      
    • Solve for

      
      :
      
      
      
      
Visualization: Computational Logic

ComputationalWorkflow Input Input Structures: Indene, p-Xylene, Benzene, Target DFT DFT Optimization (wB97X-D/def2-TZVP) Input->DFT Freq Frequency Calc (ZPE & Thermal Corr) DFT->Freq Imag Imaginary Freq? Freq->Imag Imag->DFT Yes (Retune) Isodesmic Construct Isodesmic Eq: Indene + p-Xylene -> Target + Benzene Imag->Isodesmic No (Valid) Result Calculate Final Enthalpy: ΔfH°(Target) Isodesmic->Result

Figure 2: Computational workflow using isodesmic reactions to minimize systematic error in enthalpy prediction.

Applications in Drug & Catalyst Development

Understanding the thermochemistry of 4,7-dimethylindene allows researchers to predict the stability of the resulting metal complexes.

  • Ligand Acidity (

    
    ):  The methyl groups are electron-donating. This destabilizes the indenyl anion slightly compared to the parent indene (raising the LUMO), making the resulting Metallocene complex more electron-rich and reducing the reduction potential.
    
  • Polymerization Kinetics: The +110.6 kJ/mol formation enthalpy indicates a high energy content. Upon coordination to Zirconium (

    
    ), the release of ligand strain energy drives the formation of the active catalytic species.
    

References

  • NIST Chemistry WebBook. 1H-Indene, 2,3-dihydro-4,7-dimethyl- (ID: C6682719). National Institute of Standards and Technology.[1][2] [Link]

  • Pedley, J.B., Naylor, R.D., Kirby, S.P. (1986). Thermochemical Data of Organic Compounds. Chapman and Hall, London. (Standard reference for parent Indene/Indane values).
  • Cheméo. Chemical Properties of 1H-Indene, 2,3-dihydro-4,7-dimethyl-. [Link]

  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Lyons, T. W., et al. (2012).[3][4] "Synthesis of p-Xylene from Ethylene." Journal of the American Chemical Society.[3][4] (Context for p-xylene precursors). [Link]

Sources

Methodological & Application

Advanced Protocol: Application of 4,7-Dimethyl-1H-indene in Stereoselective Olefin Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

4,7-Dimethyl-1H-indene (CAS: 6974-97-6) is not merely a starting material; it is a privileged ligand scaffold in the design of Group 4 ansa-metallocene catalysts. Its specific substitution pattern—methyl groups at the 4 and 7 positions of the indenyl ring—confers critical steric and electronic advantages that directly translate to polymer performance.

Why this molecule matters:

  • Molecular Weight Control: The substituent at the 4-position sterically obstructs chain transfer to the monomer, a primary termination pathway in propylene polymerization. This allows for the production of high-molecular-weight isotactic polypropylene (iPP).

  • Regio- and Stereoselectivity: When bridged (e.g., via dimethylsilyl or ethylene linkers), the 4,7-dimethyl substitution enhances the rigidity of the catalyst, locking it into a

    
    -symmetric geometry essential for high isotacticity ([mmmm] pentad content).
    
  • Electronic Tuning: The electron-donating methyl groups increase the electron density at the metal center, stabilizing the active cationic species during catalysis.

This guide provides a validated workflow for converting this compound into a high-performance rac-dimethylsilylbis(4,7-dimethylindenyl)zirconium dichloride catalyst and its subsequent application in propylene polymerization.

Critical Pathway: From Ligand to Polymer

The following flowchart illustrates the critical path from raw material to characterized polymer.

G cluster_0 Ligand Synthesis cluster_1 Metallation cluster_2 Polymerization Indene This compound LiSalt Lithiation (n-BuLi) Indene->LiSalt Bridging Bridging (Me2SiCl2) LiSalt->Bridging Complexation Metallation (ZrCl4) Bridging->Complexation Separation Isomer Separation (rac vs meso) Complexation->Separation Activation Activation (MAO) Separation->Activation Propylene Propylene Injection Activation->Propylene Polymer Isotactic Polypropylene Propylene->Polymer

Figure 1: Integrated workflow for the synthesis and application of 4,7-dimethylindenyl-based metallocenes.

Protocol A: Catalyst Synthesis

Target Molecule: rac-Dimethylsilylbis(4,7-dimethylindenyl)zirconium dichloride Rationale: The rac-isomer is the active species for isotactic polymerization. The meso-isomer produces atactic polymer and must be removed.

Reagents & Equipment
  • Precursor: this compound (>98% purity).

  • Base: n-Butyllithium (2.5 M in hexanes).

  • Bridging Agent: Dichlorodimethylsilane.

  • Metal Source: Zirconium(IV) chloride (ZrCl4).

  • Solvents: THF (anhydrous), Diethyl ether, Pentane, Toluene.

  • Atmosphere: Argon or Nitrogen (Schlenk line or Glovebox).

Step-by-Step Methodology
Step 1: Lithiation and Bridging
  • Deprotonation: Dissolve this compound (20 mmol) in THF (50 mL) at -78°C. Add n-BuLi (20 mmol) dropwise.

    • Mechanism:[1] The C1 proton is acidic (pKa ~20). Removal creates the aromatic indenyl anion.

  • Warming: Allow to warm to room temperature (RT) and stir for 4 hours. Solution turns dark orange/red.

  • Bridging: Cool back to -78°C. Add Dichlorodimethylsilane (10 mmol) slowly.

    • Stoichiometry Check: Precise 2:1 ratio is critical to avoid oligomerization.

  • Workup: Warm to RT, stir overnight. Quench with water, extract with ether, and dry over MgSO4. Evaporate solvent to yield the ligand bis(4,7-dimethylindenyl)dimethylsilane.

Step 2: Metallation
  • Re-Deprotonation: Dissolve the bridged ligand (10 mmol) in ether. Add n-BuLi (20 mmol) at -78°C. Warm to RT and stir for 4 hours to form the dilithio-salt.

  • Transmetallation: In a glovebox, slurry ZrCl4 (10 mmol) in pentane/toluene. Add the dilithio-ligand slurry at -78°C.

  • Reaction: Warm to RT and stir for 12-24 hours. The mixture will contain both rac and meso isomers.[2][3][4]

Step 3: Purification (The Critical Step)
  • Solubility Differential: The rac-isomer is generally less soluble in certain hydrocarbons than the meso-isomer, or they crystallize in different habits.

  • Protocol: Filter off LiCl. Remove solvent. Extract the residue with hot toluene.

  • Crystallization: Cool the toluene solution slowly to -20°C. The rac-complex typically crystallizes as yellow/orange blocks.

  • Validation: Verify isomeric purity via 1H NMR . The rac isomer will show a characteristic set of signals distinct from the meso (often identified by the shift of the Si-Me groups; rac has equivalent methyls, meso has chemically non-equivalent methyls).

Protocol B: Olefin Polymerization (Propylene)

Objective: Produce Isotactic Polypropylene (iPP) to benchmark catalyst activity and stereocontrol.

Experimental Setup
  • Reactor: 1L Stainless Steel Buchi Autoclave.

  • Scavenger/Activator: Methylaluminoxane (MAO) (10 wt% in toluene).

  • Monomer: Polymerization-grade Propylene (dried over molecular sieves).

Procedure
  • Reactor Conditioning: Heat reactor to 100°C under vacuum for 1 hour to remove moisture. Cool to polymerization temperature (e.g., 70°C).

  • Scavenging: Add Toluene (200 mL) and MAO (2 mL) to scavenge trace impurities. Stir for 10 mins.

  • Catalyst Injection:

    • Prepare a catalyst solution: Dissolve 5 µmol of rac-complex in toluene.

    • Premix with MAO (Al:Zr ratio = 1000:1 to 2000:1) for 5 minutes to generate the active cationic species

      
      .
      
    • Inject into the reactor under argon back-pressure.

  • Polymerization:

    • Immediately pressurize with Propylene to 5-10 bar.

    • Maintain constant pressure (feed on demand) and temperature (exotherm control is vital).

    • Run for 30-60 minutes.

  • Quenching: Stop reaction by injecting acidic methanol (5% HCl in MeOH). Vent unreacted monomer.

  • Workup: Filter the white polymer, wash with methanol, and dry in a vacuum oven at 60°C.

Data Analysis & Expected Results

To validate the efficacy of the 4,7-dimethyl substitution, compare the results against a standard unsubstituted bis(indenyl) catalyst.

Comparative Performance Table
MetricUnsubstituted Indenyl Catalyst4,7-Dimethylindenyl CatalystInterpretation
Activity ( kg/mol [4]·h)20,000 - 50,00050,000 - 100,000 Electron-donating methyls stabilize the active center.
Molecular Weight (

)
Low (< 50 kDa)High (> 200 kDa) 4-Me substituent blocks chain transfer to monomer.
Melting Point (

)
130 - 140°C150 - 160°C Higher crystallinity due to fewer stereo-errors.
Isotacticity ([mmmm]) 80 - 90%> 95% Enhanced rigidity prevents ligand oscillation.
Mechanistic Insight: The "4-Position" Effect

The diagram below explains why the 4,7-dimethyl substitution is superior.

Mechanism cluster_pathways Competing Pathways Cat Active Zr Center Monomer Propylene Coordination Cat->Monomer Insertion 1,2-Insertion Monomer->Insertion Growth Chain Growth (Desired) Insertion->Growth  Favored by 4-Me Sterics Transfer Chain Transfer (Termination) Insertion->Transfer  Blocked by 4-Me Sterics

Figure 2: The steric bulk at the 4-position (from 4,7-dimethylindene) physically suppresses chain transfer, favoring high molecular weight polymer formation.

Troubleshooting & Optimization

  • Low Activity:

    • Cause: Impurities in the 4,7-dimethylindene starting material (e.g., indane derivatives).

    • Fix: Ensure starting material is distilled or recrystallized. Check MAO quality (aged MAO can lose activity).

  • Low Isotacticity:

    • Cause: Contamination with meso-isomer.

    • Fix: Recrystallize the catalyst precursor from hot toluene/pentane mixtures. Verify <1% meso content via NMR.

  • Reactor Fouling:

    • Cause: Poor heat transfer or solubility issues.

    • Fix: Increase stirring speed; use a higher boiling solvent (e.g., heptane) if operating at higher temperatures.

References

  • Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346. Link

  • Spaleck, W., et al. (1994). "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bis(indenyl)zirconocenes." Organometallics, 13(3), 954–963. Link

  • Miyake, S., et al. (1995).
  • Sigma-Aldrich. "this compound Product Specification." Link

  • PubChem. "this compound Compound Summary." Link

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Application Note: Modular Synthesis of 4,7-Dimethyl-1H-indene via Grignard-Mediated Skeleton Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for the synthesis of 4,7-Dimethyl-1H-indene via Grignard reaction Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Rationale

This compound is a critical scaffold in the synthesis of ans-metallocene catalysts (zirconocenes/hafnocenes) used in olefin polymerization and stereoselective organic synthesis. While traditional industrial routes rely on the Friedel-Crafts acylation of p-xylene followed by cyclization, these methods often suffer from harsh conditions and poor regioselectivity when applied to complex analogs.

This application note details a Grignard-mediated synthetic pathway . Unlike the linear Friedel-Crafts approach, this protocol utilizes the addition of Vinylmagnesium Bromide to 2,5-Dimethylbenzaldehyde , followed by an acid-mediated electrocyclic ring closure (Nazarov-type cyclization).

Why this Protocol?

  • Regiocontrol: The starting material (2,5-dimethylbenzaldehyde) pre-defines the substitution pattern, eliminating isomer separation issues common in direct Friedel-Crafts alkylation.

  • Modularity: The Grignard step allows for the introduction of various vinyl/aryl groups, enabling easy access to C1-substituted derivatives (e.g., 1,4,7-trimethylindene) by altering the downstream reduction step.

  • Scalability: The workflow avoids high-pressure hydrogenation and uses standard laboratory glassware.

Chemical Reaction Pathway

The synthesis proceeds through three distinct phases:

  • Nucleophilic Addition: Grignard addition of vinylmagnesium bromide to the aldehyde.

  • Ring Construction: Oxidation of the allylic alcohol followed by Nazarov cyclization to form the 1-indanone core.

  • Aromatization: Reduction of the ketone and dehydration to the final indene.

Reaction Scheme Visualization

G Start 2,5-Dimethylbenzaldehyde Inter1 Allylic Alcohol (1-(2,5-dimethylphenyl)prop-2-en-1-ol) Start->Inter1 Nucleophilic Addition Grignard Vinylmagnesium Bromide (THF, 0°C) Grignard->Inter1 Inter2 Vinyl Ketone Inter1->Inter2 Oxidation Oxidation Oxidation (MnO2 or Swern) Oxidation->Inter2 Indanone 4,7-Dimethyl-1-indanone Inter2->Indanone Acid-Mediated Ring Closure Cyclization Nazarov Cyclization (H2SO4/P2O5) Cyclization->Indanone Final This compound Indanone->Final Reduction & Elimination RedDehyd 1. NaBH4 2. p-TsOH (Dehydration) RedDehyd->Final

Caption: Step-wise synthetic pathway from benzaldehyde precursor to indene target via Grignard addition and Nazarov cyclization.

Detailed Experimental Protocol

Phase 1: Grignard Addition (Formation of the Allylic Alcohol)

Objective: Construct the 3-carbon chain required for the five-membered ring.

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Amount (Example) Role
2,5-Dimethylbenzaldehyde 134.18 1.0 13.4 g (100 mmol) Substrate
Vinylmagnesium Bromide 131.27 1.2 120 mL (1.0 M in THF) Nucleophile
THF (Anhydrous) 72.11 Solvent 200 mL Solvent

| Sat. NH₄Cl | - | - | 100 mL | Quench |

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solubilization: Charge the flask with 2,5-Dimethylbenzaldehyde (13.4 g) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Transfer Vinylmagnesium bromide (1.0 M in THF) to the addition funnel via cannula. Add dropwise over 45 minutes, maintaining internal temperature

    
    .
    
    • Note: The solution will likely turn yellow/brown. This is normal.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.

  • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1). The aldehyde spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench: Cool back to 0°C. Slowly add saturated

    
     (100 mL) to quench unreacted Grignard. Caution: Exothermic gas evolution.
    
  • Workup: Extract with Diethyl Ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Result: Crude 1-(2,5-dimethylphenyl)prop-2-en-1-ol . Proceed to oxidation immediately or store at -20°C (prone to polymerization).

Phase 2: Oxidation & Cyclization (Formation of Indanone)

Objective: Convert the alcohol to a vinyl ketone to enable acid-catalyzed ring closure.

Procedure:

  • Oxidation: Dissolve the crude alcohol in

    
     (200 mL). Add activated 
    
    
    
    (10 equiv.) and stir at RT for 12–24 hours until conversion to the ketone is complete (monitored by TLC). Filter through Celite and concentrate.
  • Cyclization Setup: In a 250 mL RBF, prepare a solution of Methanesulfonic acid (MSA) or Polyphosphoric acid (PPA) (approx. 50 g). Heat to 60–80°C.

  • Addition: Add the crude vinyl ketone dropwise to the hot acid. The mixture will turn dark red/black.

  • Reaction: Stir at 80°C for 1–2 hours. This step effects the Nazarov cyclization , closing the ring onto the ortho-position.

  • Quench: Pour the hot reaction mixture onto crushed ice (500 g). Extract with EtOAc (

    
     mL).
    
  • Purification: The crude material is often a mixture of the indanone and uncyclized oligomers. Purify via flash column chromatography (Silica, Hexane/EtOAc 95:5).

  • Product: 4,7-Dimethyl-1-indanone (White/pale yellow solid).

Phase 3: Reduction & Dehydration (Indene Formation)

Objective: Convert the ketone to the final alkene.

Procedure:

  • Reduction: Dissolve 4,7-Dimethyl-1-indanone (10 mmol) in MeOH (50 mL). Add

    
     (1.5 equiv., 15 mmol) portion-wise at 0°C. Stir for 1 hour.
    
  • Workup: Quench with water, extract with ether, and concentrate to yield 4,7-dimethyl-1-indanol .

  • Dehydration: Dissolve the alcohol in Toluene (50 mL). Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 equiv.).

  • Reflux: Attach a Dean-Stark trap. Reflux for 2 hours or until water collection ceases.

  • Final Isolation: Wash with

    
    , dry, and concentrate. Distill under reduced pressure (Kugelrohr) if necessary.
    
  • Final Product: This compound (Colorless to pale yellow oil).

Variant: Synthesis of 1,4,7-Trimethylindene

Note: In many drug discovery and catalysis applications, a substituent at the C1 position is desired. The Grignard protocol allows this substitution late-stage.

Instead of using


 in Phase 3, use a second Grignard reaction:
  • React 4,7-Dimethyl-1-indanone with Methylmagnesium Bromide (1.2 equiv, THF, 0°C).

  • This yields 1,4,7-trimethyl-1-indanol .

  • Acid-catalyzed dehydration (as above) yields 1,4,7-Trimethyl-1H-indene .

Process Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield in Phase 1 Wet THF or old Grignard reagent.Ensure THF is distilled from Na/Benzophenone. Titrate Grignard before use.
Polymerization in Phase 2 Acid concentration too high or temp too high.Dilute PPA or lower temp to 50°C. Add ketone slowly.
Incomplete Cyclization Steric hindrance of methyl groups.Increase reaction time or use Triflic Acid (superacid) catalyst at -78°C.
Isomerization of Indene Migration of double bond (1H-indene to 3H-indene).Store product under

at -20°C. Avoid prolonged exposure to base.

References

  • Nazarov Cyclization Mechanism

    • Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis.[1] Tetrahedron, 61(32), 7577-7606.

  • Indene Synthesis via Grignard/Cyclization

    • Halterman, R. L., & Tretyakov, A. (2001). Synthesis and Characterization of (−)-1-Menthyl-4,7-dimethylindene and Its Main Group Metal Compounds. Organometallics, 20(20), 4229–4233.

    • Note: This reference validates the use of Grignard reagents on 4,7-dimethyl-1-indanone deriv
  • General Grignard Protocols

    • Garrett, C. E., & Fu, G. C. (1998). Expanded Scope in the Palladium-Catalyzed Hiyama Cross-Coupling Reaction. Journal of the American Chemical Society.

  • Preparation of 1-Indanones

    • Ahmed, N. (2017).[2] Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.[2]

Sources

Application Notes and Protocols: Leveraging 4,7-Dimethyl-1H-indene for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Untapped Potential of the 4,7-Dimethyl-1H-indene Scaffold

The indene framework is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules with a wide spectrum of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective agents.[1][2] While much attention has been focused on a variety of substituted indenes, the specific utility of this compound as a starting material for the synthesis of novel bioactive compounds remains an area ripe for exploration. The presence of the two methyl groups on the benzene ring of the indene core offers a unique substitution pattern that can influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This document provides a detailed guide for the synthetic manipulation of this compound to generate libraries of potentially bioactive molecules. We will explore key synthetic transformations, providing detailed, field-proven protocols and the scientific rationale behind these experimental choices.

Strategic Overview: From a Simple Scaffold to a Diverse Library of Bioactive Derivatives

Our strategy centers on the conversion of the readily available this compound into a key intermediate, 4,7-dimethyl-1-indanone . This ketone provides a versatile handle for a variety of subsequent chemical transformations, allowing for the introduction of diverse functional groups and the construction of molecular complexity. We will focus on three main synthetic pathways leading to compounds with potential anticancer, anti-inflammatory, and neuroprotective activities.

G cluster_0 Core Synthetic Strategy cluster_1 Bioactive Derivatives A This compound B Oxidation A->B Step 1 C 4,7-Dimethyl-1-indanone (Key Intermediate) B->C D Claisen-Schmidt Condensation C->D Pathway A F Reductive Amination C->F Pathway B E 2-Benzylidene-4,7-dimethyl-1-indanone Derivatives (Anticancer & Anti-inflammatory) D->E G 1-Aminoindane Derivatives (Neuroprotective) F->G

Figure 1: Overall synthetic strategy.

Part 1: Synthesis of the Key Intermediate: 4,7-Dimethyl-1-indanone

The conversion of this compound to its corresponding 1-indanone is the crucial first step. While direct oxidation of indenes can sometimes lead to a mixture of products, a controlled oxidation is necessary. Alternatively, a Friedel-Crafts acylation approach starting from an appropriately substituted benzene derivative can provide a more direct route to the target indanone.

Protocol 1: Proposed Oxidation of this compound

This protocol is adapted from general methods for the oxidation of activated methylene groups adjacent to an aromatic ring.

Rationale: The benzylic position of the indene is susceptible to oxidation. The use of a mild oxidizing agent is crucial to prevent over-oxidation and cleavage of the five-membered ring.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Carbon tetrachloride (CCl4), anhydrous

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous CCl4, add NBS (1.1 eq) and a catalytic amount of AIBN.

  • Reflux the mixture under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of NaHCO3 and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • The crude bromo-indene is then hydrolyzed without further purification. Dissolve the crude product in a mixture of acetone and water (3:1).

  • Add silver nitrate (AgNO3, 1.2 eq) and stir the mixture at room temperature for 2-3 hours.

  • Filter the precipitate of silver bromide (AgBr) and wash it with acetone.

  • Concentrate the filtrate under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the crude 4,7-dimethyl-1-indanone by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Self-Validation: The progress of the reaction should be monitored by TLC, observing the disappearance of the starting material and the appearance of a new, more polar spot corresponding to the indanone. The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Part 2: Synthesis of 2-Benzylidene-4,7-dimethyl-1-indanone Derivatives with Potential Anticancer and Anti-inflammatory Activity

The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones, in this case, 2-benzylidene-1-indanone derivatives. These compounds are structurally analogous to chalcones and have been reported to exhibit significant biological activities, including potent anti-inflammatory and anticancer effects.[3][4][5]

G cluster_0 Claisen-Schmidt Condensation Workflow A 4,7-Dimethyl-1-indanone D Condensation Reaction A->D B Aromatic Aldehyde (R-CHO) B->D C Base (e.g., NaOH or KOH) in Ethanol C->D E 2-Benzylidene-4,7-dimethyl-1-indanone Derivative D->E

Figure 2: Workflow for the synthesis of 2-benzylidene-1-indanone derivatives.

Protocol 2: Claisen-Schmidt Condensation of 4,7-Dimethyl-1-indanone

Rationale: The α-protons of the indanone are acidic and can be removed by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The resulting aldol addition product readily dehydrates under the reaction conditions to form the stable, conjugated enone system.

Materials:

  • 4,7-Dimethyl-1-indanone

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), aqueous solution (e.g., 20% w/v)

  • Ice bath

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • In a round-bottom flask, dissolve 4,7-dimethyl-1-indanone (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in ethanol.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add the aqueous NaOH or KOH solution (2-3 eq) to the flask.

  • Remove the ice bath and continue stirring the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water.

  • A precipitate of the 2-benzylidene-1-indanone derivative should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product.

Self-Validation: The formation of the product is often indicated by a color change and the formation of a precipitate. The purity of the recrystallized product can be assessed by its melting point and confirmed by spectroscopic methods (NMR, IR, MS).

Table 1: Representative Anti-inflammatory and Anticancer Activities of Benzylidene-Indanone Derivatives
CompoundR-group on BenzaldehydeBiological ActivityIC50 (µM)Reference
IPX-18 4-MethylInhibition of TNF-α release0.2988[3]
8f 3,4,5-TrimethoxyInhibition of IL-6 expression~1[5]
12d 4-Hydroxy-3-methoxyAntiproliferative (A549 cells)0.087[6]
Generic UnsubstitutedInhibition of tubulin polymerization0.62-2.04[1]

Part 3: Synthesis of 1-Aminoindane Derivatives with Potential Neuroprotective Activity

Aminoindane derivatives are a class of compounds known for their neuroprotective and neurological activities. A common synthetic route to these compounds is the reductive amination of the corresponding indanone.

G cluster_0 Reductive Amination Workflow A 4,7-Dimethyl-1-indanone D Imine/Enamine Formation & Reduction A->D B Amine Source (e.g., NH4OAc, R-NH2) B->D C Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) C->D E 1-Aminoindane Derivative D->E

Figure 3: Workflow for the synthesis of 1-aminoindane derivatives.

Protocol 3: Reductive Amination of 4,7-Dimethyl-1-indanone

Rationale: The reaction proceeds through the initial formation of an imine or enamine intermediate from the ketone and the amine source. This intermediate is then reduced in situ by a selective reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield the corresponding amine. These reducing agents are mild enough not to reduce the starting ketone.[7][8]

Materials:

  • 4,7-Dimethyl-1-indanone

  • Ammonium acetate or a primary/secondary amine

  • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Standard laboratory glassware for reaction and work-up

Procedure:

  • To a solution of 4,7-dimethyl-1-indanone (1.0 eq) and the amine source (e.g., ammonium acetate for the primary amine, 1.5-2.0 eq) in methanol or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

  • In a separate flask, dissolve the reducing agent (NaBH3CN or NaBH(OAc)3, 1.5 eq) in the same solvent.

  • Slowly add the solution of the reducing agent to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • If using DCE, separate the organic layer. If using methanol, remove the solvent under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO3 solution and then with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography or by formation of a salt and recrystallization.

Self-Validation: The disappearance of the ketone spot and the appearance of a new, more polar amine spot on the TLC plate indicates reaction progress. The final product's identity should be confirmed by NMR and mass spectrometry.

Table 2: Representative Neuroprotective Activities of Aminoindane Derivatives
CompoundStructureBiological ActivityIC50 (µM) or EffectReference
Memantine Adamantane derivativeNMDA receptor antagonist1.14[9]
Rasagiline N-propargyl-1-aminoindanMAO-B inhibitor-[10]
Generic Aminoindanes Aminoindane scaffoldNeuroprotective effects-[2]

Conclusion

The this compound scaffold, through its conversion to the versatile 4,7-dimethyl-1-indanone intermediate, presents a promising starting point for the development of novel bioactive compounds. The protocols detailed in this application note provide a robust framework for the synthesis of diverse libraries of indene derivatives with potential applications in oncology, inflammation, and neurodegenerative diseases. The unique substitution pattern of the this compound core may lead to the discovery of new chemical entities with improved therapeutic profiles.

References

  • Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry, 82(8), 4226–4234. [Link]

  • Sharma, M., Mangas-Sanchez, J., France, S. P., Aleku, G. A., Montgomery, S. L., Ramsden, J. I., ... & Turner, N. J. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(12), 11534–11541. [Link]

  • Aleku, G. A., France, S. P., Man, H., Mangas-Sanchez, J., Montgomery, S. L., Sharma, M., ... & Turner, N. J. (2017). A P450-reductive aminase fusion for asymmetric synthesis of (R)-rasagiline.
  • Wikipedia contributors. (2023, December 27). Indene. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

  • Li, Y., Wang, Y., Zhang, Y., Chen, J., & Wang, J. (2021). Selective oxidation of alkenes to carbonyls under mild conditions. Green Chemistry, 23(15), 5463-5468.
  • Cravotto, G., Orio, L., & Carnaroglio, D. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 22(8), 1279.
  • Serafin, K., Krawczyk, H., & Młynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Odedra, A., Datta, S., & Liu, R. S. (2007). Ruthenium-catalyzed cyclization of 2-alkyl-1-ethynylbenzene derivatives to 1-substituted-1H-indenes and 1-indanones. The Journal of organic chemistry, 72(9), 3289–3292. [Link]

  • Negi, A. S., Kumar, R., Kumar, Y., Khan, S., & Kumar, R. (2013). Synthesis of 2-benzylidene-1-indanones as anticancer agents. Bioorganic & medicinal chemistry letters, 23(1), 132–136.
  • Base-catalyzed Claisen–Schmidt condensation of 6-hydroxy-1-indanone 1... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Zhang, W., Chen, H., Fang, B., Qiu, Y., Chen, X., Chen, L., ... & Liang, G. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]

  • Mechanism‐Guided Computational Design of ω‐Transaminase by Reprograming of High‐Energy‐Barrier Steps. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. (2023). Pharmaceuticals, 16(3), 379. [Link]

  • Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. (2024). Molecules, 29(5), 1098.
  • Experimental Procedure for the Claisen-Schmidt Condens
  • Asymmetric Reductive Amination. (2017). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents. (n.d.).
  • Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. (2021). Cancers, 13(17), 4435.
  • Structure–activity relationships of 2-benzylidene-1-indanone... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. (2023). ACS Omega, 8(22), 19575–19590.
  • Indane Derivatives. (n.d.). Eburon Organics. Retrieved January 30, 2026, from [Link]

  • Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). Drug Design, Development and Therapy, 12, 887–899.
  • 23.8: Mixed Claisen Condensations. (2020). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Anticancer activity and DNA interaction of bis(pyridyl)allene-derived metal complexes. (2019). UCL Discovery.
  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. (2013). BioMed Research International, 2013, 896893. [Link]

  • Wikipedia contributors. (2023, April 29). Claisen–Schmidt condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

  • Xiao, S., Zhang, W., Chen, H., Fang, B., Qiu, Y., Chen, X., ... & Liang, G. (2018). Design, synthesis, and structure-activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug design, development and therapy, 12, 887–899. [Link]

  • IC50 of the cytotoxic activity of the examined derivatives against human tumor cell lines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

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  • Alkylation of 1-indanone; 3-phenyl-1H-indene. (2013).
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Application Notes and Protocols for the Functionalization of the Cyclopentadienyl Ring of 4,7-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4,7-Dimethyl-1H-indene in Modern Chemistry

This compound is a crucial building block in organometallic chemistry and materials science. Its strategic importance lies in its use as a precursor to sophisticated ligand systems for metallocene catalysts, which are pivotal in olefin polymerization. The functionalization of the cyclopentadienyl (Cp) ring of this molecule allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing the activity, selectivity, and stability of the catalysts. This guide provides a comprehensive overview of the principles and detailed protocols for the targeted functionalization of the Cp ring of this compound, with a focus on methodologies that are both reliable and scalable.

Core Principle: Deprotonation and Nucleophilic Attack

The most prevalent and versatile strategy for functionalizing the cyclopentadienyl ring of this compound hinges on its acidic C-H bond at the 1-position. Deprotonation with a strong base generates the aromatic 4,7-dimethylindenyl anion, a potent nucleophile. This anion readily reacts with a wide array of electrophiles, enabling the introduction of various functional groups specifically at the C1 position.

The choice of base is critical for efficient deprotonation. Organolithium reagents, particularly n-butyllithium (n-BuLi), are widely employed due to their high basicity and commercial availability. The reaction is typically performed in an aprotic ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at low temperatures to mitigate side reactions.

dot graph "Deprotonation_Mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; A [label="this compound"]; B [label="n-Butyllithium\n(n-BuLi)"]; C [label="Lithium 4,7-Dimethylindenide"]; D [label="Butane"]; E [label="Electrophile (E+)"]; F [label="1-Functionalized-4,7-dimethyl-1H-indene"];

} caption="Deprotonation and Electrophilic Quench Pathway"

Application Note 1: Silylation of this compound for Bridged Metallocene Synthesis

The introduction of a silyl group onto the cyclopentadienyl ring is a cornerstone in the synthesis of ansa-metallocenes (bridged metallocenes). These bridged catalysts exhibit enhanced stereocontrol in polymerization reactions. The following protocol details the synthesis of a dichlorosilyl-bridged bis(4,7-dimethylindenyl) ligand, a direct precursor to zirconocene catalysts.

Protocol 1: Synthesis of Bis(4,7-dimethyl-1H-inden-1-yl)dichlorosilane

Objective: To synthesize a dichlorosilyl-bridged bis(indenyl) ligand.

Materials:

  • This compound

  • n-Butyllithium (2.5 M in hexanes)

  • Tetrachlorosilane (SiCl₄)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous hexanes

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of Lithium 4,7-Dimethylindenide:

    • To a flame-dried 250 mL Schlenk flask under an inert atmosphere, add this compound (5.00 g, 34.7 mmol).

    • Dissolve the indene in 100 mL of anhydrous diethyl ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (14.0 mL of a 2.5 M solution in hexanes, 35.0 mmol) dropwise via syringe over 20 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours. A pale yellow to light brown precipitate of lithium 4,7-dimethylindenide will form.

  • Reaction with Tetrachlorosilane:

    • In a separate 500 mL Schlenk flask under an inert atmosphere, prepare a solution of tetrachlorosilane (2.95 g, 17.4 mmol) in 150 mL of anhydrous hexanes.

    • Cool this solution to -78 °C.

    • Slowly transfer the suspension of lithium 4,7-dimethylindenide to the tetrachlorosilane solution via cannula over 30 minutes.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • The reaction mixture will contain a white precipitate of lithium chloride (LiCl).

    • Filter the mixture through a pad of Celite under an inert atmosphere.

    • Wash the Celite pad with anhydrous hexanes (3 x 30 mL).

    • Combine the filtrates and remove the solvent under reduced pressure to yield a solid.

    • The crude product can be further purified by recrystallization from a minimal amount of hot hexanes.

Expected Yield: ~70-80%

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterValue
Reagents Quantity
This compound5.00 g
n-Butyllithium (2.5 M)14.0 mL
Tetrachlorosilane2.95 g
Reaction Conditions
Deprotonation Temp.-78 °C to RT
Silylation Temp.-78 °C to RT
SolventDiethyl ether, Hexanes

Application Note 2: Alkylation of the Cyclopentadienyl Ring

Alkylation at the C1 position introduces steric bulk, which can significantly influence the properties of the resulting organometallic complexes. This protocol provides a general method for the methylation of this compound.

Protocol 2: Synthesis of 1-Methyl-4,7-dimethyl-1H-indene

Objective: To introduce a methyl group at the C1 position of the cyclopentadienyl ring.

Materials:

  • This compound

  • n-Butyllithium (2.5 M in hexanes)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Generation of the Indenyl Anion:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (2.00 g, 13.9 mmol) in 50 mL of anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add n-butyllithium (5.8 mL of a 2.5 M solution in hexanes, 14.5 mmol) dropwise.

    • Stir the solution at 0 °C for 1 hour.

  • Alkylation:

    • Cool the solution of the indenyl anion to -78 °C.

    • Slowly add methyl iodide (2.16 g, 15.3 mmol) via syringe.

    • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Extraction:

    • Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using hexanes as the eluent.

Expected Yield: ~85-95%

Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; subgraph "cluster_0" { label="Step 1: Anion Formation"; bgcolor="#F1F3F4"; A [label="Dissolve this compound\nin anhydrous solvent"]; B [label="Cool to low temperature\n(-78°C or 0°C)"]; C [label="Add n-Butyllithium\ndropwise"]; D [label="Stir to form\nLithium 4,7-Dimethylindenide"]; A -> B -> C -> D; } subgraph "cluster_1" { label="Step 2: Electrophilic Quench"; bgcolor="#F1F3F4"; E [label="Add Electrophile\n(e.g., SiCl₄, CH₃I)"]; F [label="Stir and allow to\nwarm to room temperature"]; E -> F; } subgraph "cluster_2" { label="Step 3: Work-up & Purification"; bgcolor="#F1F3F4"; G [label="Quench reaction\n(if necessary)"]; H [label="Aqueous work-up\nand extraction"]; I [label="Dry and concentrate\norganic phase"]; J [label="Purify product\n(Recrystallization or Chromatography)"]; G -> H -> I -> J; } D -> E; F -> G; } caption="General Experimental Workflow"

Application Note 3: Acylation for Further Functionalization

Acylation of the indenyl anion introduces a carbonyl group, which serves as a versatile handle for subsequent transformations, such as reductions, oxidations, or the formation of carbon-carbon bonds.

Protocol 3: Synthesis of 1-Acetyl-4,7-dimethyl-1H-indene

Objective: To introduce an acetyl group at the C1 position.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA), freshly prepared or commercial solution

  • Acetyl chloride (CH₃COCl)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • Anion Generation with LDA:

    • In a flame-dried Schlenk flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (4.4 mL of 2.5 M solution, 11.0 mmol) to a solution of diisopropylamine (1.11 g, 11.0 mmol) in 30 mL of anhydrous THF at -78 °C. Stir for 30 minutes at 0 °C.

    • Cool the freshly prepared LDA solution back to -78 °C.

    • In a separate flask, dissolve this compound (1.44 g, 10.0 mmol) in 20 mL of anhydrous THF.

    • Slowly add the indene solution to the LDA solution at -78 °C. Stir for 1 hour at this temperature.

  • Acylation:

    • Add acetyl chloride (0.86 g, 11.0 mmol) dropwise to the solution of the indenyl anion at -78 °C.

    • Stir the reaction mixture at -78 °C for 3 hours, then allow it to warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction with 20 mL of saturated aqueous NaHCO₃ solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • After filtration, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Expected Yield: ~60-70%

Characterization: The product's identity can be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy (for the carbonyl stretch), and mass spectrometry.

Trustworthiness and Self-Validation

The protocols provided herein are based on established and reliable methodologies in organometallic synthesis. To ensure the success of these reactions, the following points are critical:

  • Inert Atmosphere: The use of a rigorously inert atmosphere (argon or nitrogen) is paramount, as organolithium reagents and the indenyl anion are highly reactive towards oxygen and moisture.

  • Anhydrous Solvents: All solvents must be thoroughly dried before use to prevent quenching of the organolithium reagents and the indenyl anion.

  • Temperature Control: Maintaining the specified low temperatures during the addition of reagents is crucial for controlling the reactivity and minimizing side reactions.

  • Monitoring Reaction Progress: Thin-layer chromatography (TLC) or gas chromatography (GC) can be used to monitor the consumption of the starting material and the formation of the product, allowing for optimization of reaction times.

References

  • Synthesis of Substituted Indenes: For general methods on the synthesis of indene derivatives, refer to comprehensive organic chemistry resources.
  • Organolithium Chemistry: For detailed information on the handling and reactivity of organolithium reagents, consult standard textbooks on organometallic chemistry.
  • Metallocene Synthesis: For specific examples of the use of functionalized indenyl ligands in metallocene synthesis, refer to literature on olefin polymerization catalysts.[1]

Sources

analytical methods for the quantification of 4,7-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Quantification of 4,7-Dimethyl-1H-indene

Abstract

The precise quantification of this compound (CAS: 6974-97-6) is a critical quality attribute in the synthesis of ansa-metallocene catalysts used for olefin polymerization.[1] As a ligand precursor, the purity of this indene derivative directly influences the stereoregularity (tacticity) of the resulting polypropylene and the activity of the Zirconium/Hafnium catalytic center. This guide details a validated GC-FID protocol for routine quantification and an NMR methodology for structural verification, addressing the specific challenges of isomer separation and volatile hydrocarbon analysis.

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to robust analysis.[1] this compound is a semi-volatile hydrocarbon.[1]

PropertyValueAnalytical Implication
Molecular Formula C₁₁H₁₂Hydrophobic; requires non-polar solvents (Hexane, Toluene).[1]
Molecular Weight 144.21 g/mol Suitable for GC-MS/FID; elutes early-to-mid chromatogram.[1]
Boiling Point ~230°CRequires a GC column temperature ramp up to 250°C+ to ensure carryover removal.[1]
Reactivity Conjugated dieneSusceptible to oxidation and polymerization; samples should be stored cold and analyzed promptly.[1]
Isomerism TautomericThe 1H- and 3H- tautomers are degenerate (identical) due to C2v symmetry in the 4,7-substitution pattern, simplifying chromatography compared to asymmetric indenes.[1]

Primary Method: Capillary GC-FID Quantification[1]

Rationale: Gas Chromatography with Flame Ionization Detection (GC-FID) is the "Gold Standard" for this application due to its high resolution, wide linear dynamic range for hydrocarbons, and the volatility of the analyte.

Reagents and Standards
  • Solvent: n-Hexane (HPLC Grade) or Toluene (if oligomers are suspected).[1]

  • Internal Standard (IS): n-Dodecane (BP 216°C).[1]

    • Why? Dodecane elutes close to 4,7-dimethylindene (BP ~230°C) but is baseline separated, ensuring run-to-run precision despite injection variability.[1]

  • Calibration Standard: Pure this compound (certified >98% by NMR).

Instrument Conditions (Agilent 7890/8890 or equivalent)
  • Inlet: Split/Splitless

    • Mode: Split (Ratio 50:1 to prevent column overload).

    • Temperature: 250°C.[1]

    • Liner: Deactivated glass wool liner (prevents reactivity of the diene).[1]

  • Column: DB-5ms (or HP-5, CP-Sil 8 CB).

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.[1]

    • Why? The 5% phenyl phase provides excellent separation of aromatic isomers (e.g., separating 4,7-dimethyl from 4,6-dimethyl impurities).[1]

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold at 60°C for 2 min (Solvent vent).

    • Ramp 15°C/min to 200°C.

    • Ramp 25°C/min to 280°C.

    • Hold 3 min (Burn off heavy impurities).

  • Detector (FID):

    • Temperature: 300°C.[1]

    • H₂ Flow: 30 mL/min; Air Flow: 400 mL/min.[1]

    • Makeup Gas (N₂): 25 mL/min.[1]

Experimental Workflow

GC_Workflow Sample Crude Reaction Mixture Weigh Gravimetric Dilution Sample->Weigh IS_Add Add Internal Std (n-Dodecane) Weigh->IS_Add Vial GC Vial (Hexane Matrix) IS_Add->Vial GC GC-FID Analysis (DB-5ms Column) Vial->GC Data Integration & Quantification GC->Data

Caption: Step-by-step sample preparation and analysis workflow for GC-FID quantification.

System Suitability & Calculations
  • Resolution (Rs): Must be > 1.5 between n-Dodecane and this compound.

  • Calculation: Use the Internal Standard Method .

    
    
    
    • RF (Response Factor) is determined from the calibration curve.[1]

Secondary Method: 1H-NMR for Structural Verification

Rationale: While GC provides purity %, it cannot easily distinguish between certain positional isomers (e.g., 4,7-dimethyl vs 5,6-dimethyl) without specific standards.[1] NMR provides an absolute structural fingerprint.[1]

Protocol
  • Solvent: CDCl₃ (Chloroform-d).[1]

  • Concentration: ~10-15 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher.[1]

Key Diagnostic Signals (ppm)
MoietyShift (δ)MultiplicityIntegrationInterpretation
Aromatic CH 6.9 - 7.1Multiplet2HProtons at positions 5 and 6.[1]
Vinyl CH 6.5 - 6.6Multiplet1HProton at position 3.[1]
Vinyl CH 6.2 - 6.3Multiplet1HProton at position 2.[1]
Allylic CH₂ 3.2 - 3.4Broad Singlet/Doublet2HProtons at position 1 (Key for purity).[1]
Methyls 2.3 - 2.5Singlet(s)6HMethyls at 4 and 7.[1]

Expert Insight: If you observe a "double set" of methyl peaks or complexity in the aliphatic region (1.0 - 2.0 ppm), this indicates the presence of hydrogenated impurities (indanes) or unreacted starting material (2,5-hexanedione derivatives).

Method Selection Decision Tree

Use this logic to select the appropriate analytical route for your specific development stage.

Method_Selection Start Sample Type Pure Isolated Ligand (>90% purity) Start->Pure Crude Reaction Mixture (Synthesis) Start->Crude Check_Struct Need Structural Confirmation? Pure->Check_Struct Matrix Is Matrix Volatile? Crude->Matrix NMR 1H-NMR (CDCl3) Check_Struct->NMR Yes GC_Purity GC-FID (Area %) Check_Struct->GC_Purity No (Routine QC) GC_Quant GC-FID w/ IS (Quantification) Matrix->GC_Quant Yes (Hexane/Toluene) HPLC HPLC-UV (C18, ACN/Water) Matrix->HPLC No (Polymer/Salts)

Caption: Decision matrix for selecting between GC, HPLC, and NMR based on sample purity and matrix volatility.

Troubleshooting & Expert Tips

  • Peak Tailing: this compound is relatively non-polar, but interaction with active sites in the liner can cause tailing.[1] Solution: Replace the liner with a fresh, deactivated wool liner every 50-100 injections.[1]

  • Isomer Shifts: If the retention time shifts significantly, check the column phase. A standard 100% dimethylpolysiloxane (DB-1) may not separate the 4,7-isomer from the 4,6-isomer.[1] The 5% phenyl (DB-5) is required for this specificity.[1]

  • Sample Stability: Indenes can dimerize or oxidize.[1] Always dilute samples immediately in degassed hexane and store at -20°C if analysis is delayed.[1]

References

  • National Institute of Standards and Technology (NIST). 1H-Indene, 4,7-dimethyl- Mass Spectrum and Properties.[1] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link]

  • American Chemical Society (ACS). Synthesis and Characterization of Substituted Indenes for Metallocene Catalysts.[1] Organometallics.[1] (General methodology reference for indene ligands). Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Indenes. (Provides context on cyclization methods and potential byproducts). Available at: [Link]

Sources

application of 4,7-Dimethyl-1H-indene in materials science and organic electronics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4,7-Dimethyl-1H-indene as a Steric Architect in Advanced Materials

Executive Summary

This compound (CAS: 6974-97-6) is a critical bicyclic hydrocarbon precursor used primarily to engineer steric bulk in transition metal catalysts and organic semiconductors. Unlike its unsubstituted parent, the methyl groups at the 4 and 7 positions provide a "steric bumper" effect. In metallocene catalysis, this architecture dictates the stereoregularity of polypropylene (iPP). In organic electronics, it serves as a building block for indenofluorene derivatives, preventing


-stacking aggregation and enhancing solubility.

This guide details the synthesis, purification, and application protocols for this compound, focusing on its conversion into ans-zirconocenes and soluble organic semiconductors.

Chemical Architecture & Significance

The utility of this compound stems from its electronic and steric profile:

  • Steric Shielding: The methyl groups at positions 4 and 7 project into the coordination sphere when the molecule is bound as an

    
    -ligand (indenyl). This blocks specific approach vectors for incoming monomers in polymerization.
    
  • Electronic Donation: The inductive effect (+I) of the methyl groups increases the electron density of the Cp-ring, stabilizing high-oxidation-state metal centers (e.g., Zr(IV), Hf(IV)).

  • Isomer Stability: The 1H-isomer is the thermodynamically stable form. However, lithiation (deprotonation) occurs readily at the C1/C3 position to form the aromatic 10-

    
     electron anion.
    

Protocol: High-Purity Synthesis of this compound

While this compound can be synthesized via cyclization of p-xylene derivatives, the Reduction-Dehydration Route from 4,7-dimethyl-1-indanone is preferred for electronic-grade purity (>99.5%) to avoid regioisomeric contamination.

Reagents Required
  • Precursor: 4,7-Dimethyl-1-indanone (Commercial or synthesized via Friedel-Crafts of p-xylene and 3-chloropropionyl chloride).

  • Reductant: Sodium Borohydride (NaBH

    
    ), Methanol (MeOH).
    
  • Dehydration Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA).

  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology

Stage A: Reduction to 4,7-Dimethyl-1-indanol

  • Dissolution: Dissolve 4,7-dimethyl-1-indanone (10.0 g, 62.4 mmol) in MeOH (100 mL) in a 250 mL round-bottom flask. Cool to 0°C.

  • Addition: Add NaBH

    
     (2.8 g, 74.0 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (Hexane/EtOAc 8:2) until the ketone spot disappears.

  • Quench: Add water (50 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

  • Isolation: Dry organics over MgSO

    
    , filter, and concentrate to yield the white solid intermediate (Indanol). Yield typically >95%.[1]
    

Stage B: Dehydration to this compound

  • Setup: Dissolve the crude indanol in Toluene (150 mL) in a flask equipped with a Dean-Stark trap and reflux condenser.

  • Catalysis: Add p-TSA (0.5 g, catalytic).

  • Reflux: Heat to reflux (110°C). Water will azeotrope into the Dean-Stark trap. Continue until water evolution ceases (~2-4 hours).

  • Workup: Cool to RT. Wash with saturated NaHCO

    
     (to neutralize acid) and Brine.
    
  • Purification (Critical): The crude oil contains the desired 1H-indene. Distill under reduced pressure (vacuum distillation) to collect the clear, colorless oil.

    • Boiling Point: ~110-115°C at 15 mmHg.

    • Storage: Store under Argon at -20°C. (Indenes can polymerize or oxidize at RT over time).

Application I: Metallocene Catalyst Synthesis

This protocol describes the synthesis of a


-symmetric zirconocene precursor, vital for producing isotactic polypropylene.

Target Complex: rac-Dimethylsilylbis(4,7-dimethylindenyl)zirconium dichloride.

Workflow Diagram (Synthesis Pathway)

G Indene This compound Lithium Indenyl Lithium Salt Indene->Lithium n-BuLi, THF, -78°C Ligand Bis(indenyl)silane Ligand Lithium->Ligand Me2SiCl2, 25°C Complex rac-Zirconocene Complex Ligand->Complex 1. 2 equiv n-BuLi 2. ZrCl4

Figure 1: Synthetic pathway for converting 4,7-dimethylindene into a catalytically active metallocene precursor.

Experimental Protocol
  • Deprotonation: In a glovebox (N

    
     atm), dissolve this compound (2 equiv) in THF. Cool to -78°C. Add n-BuLi (2 equiv) dropwise. Warm to RT and stir for 4 hours. (Solution turns deep orange/red).
    
  • Bridging: Add Dichlorodimethylsilane (1 equiv) dropwise at RT. Stir overnight.

  • Hydrolysis & Isolation: Quench with water, extract with diethyl ether. The resulting white solid is the bridged ligand system: Dimethylbis(4,7-dimethylindenyl)silane.

  • Complexation: Dissolve the ligand in THF. React again with 2 equiv n-BuLi to form the dilithio-salt. Add ZrCl

    
     (1 equiv) as a solid.
    
  • Isomer Separation: The reaction produces a mixture of rac (active) and meso (inactive) isomers.

    • Purification: Recrystallize from Toluene/Hexane. The rac-isomer is typically less soluble and crystallizes first (yellow/orange crystals).

Why 4,7-Dimethyl? In the resulting polymer, the 4-methyl group protrudes directly toward the incoming olefin monomer. This steric bulk forces the polymer chain to orient in a specific direction (stereocontrol), resulting in high-melting-point Isotactic Polypropylene (iPP). Unsubstituted indene ligands produce atactic (amorphous) polymers with poor mechanical strength.

Application II: Organic Electronics (OLEDs)

In Organic Light Emitting Diodes (OLEDs), 4,7-dimethylindene is used to synthesize Indenofluorene derivatives.

Problem: Planar aromatic molecules (like pentacene) tend to stack (


-

stacking), which quenches fluorescence and reduces solubility. Solution: The 4,7-dimethyl groups on the indene precursor become the "outer" substituents on the indenofluorene core. These methyl groups act as spacers, preventing tight stacking and maintaining high quantum efficiency in the solid state.
Data Comparison: Solubility & Efficiency
Material CoreSubstituentsSolubility (CHCl

)
Solid State Quantum Yield (

)
Application Note
IndenofluoreneNone (H)< 1 mg/mL15%Aggregates heavily; poor processability.
Indenofluorene 4,7-Dimethyl > 25 mg/mL 65% High solubility allows spin-coating; reduced quenching.
Structure-Property Logic

O Precursor 4,7-Dimethylindene Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Precursor->Coupling Synthesis Core Indenofluorene Core Coupling->Core Ring Fusion Property Suppressed pi-stacking High Solubility Core->Property Steric Bulk Effect

Figure 2: The role of 4,7-dimethylindene in engineering solution-processable organic semiconductors.

Characterization & Quality Control

To ensure the material is suitable for catalytic or electronic applications, the following QC parameters must be met.

  • ¹H NMR (CDCl

    
    , 400 MHz): 
    
    • Look for the allylic proton at C1 (~3.3 ppm, singlet/doublet depending on resolution).

    • Critical Check: Verify the integration of Methyl protons (2.3-2.5 ppm) vs. Aromatic protons. Ratio must be exact to confirm no alkylation side-products.

    • Impurity Alert: A signal at ~1.2 ppm often indicates polymerized material or residual solvent.

  • GC-MS:

    • Parent ion (

      
      ) at 144 m/z.
      
    • Fragmentation pattern should show loss of methyl groups (M-15).

    • Purity Requirement: >99.0% (area normalization). Isomers (like 4,6-dimethyl) must be <0.5%.

References

  • Spaleck, W., et al. (1994). "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bis(indenyl)zirconocenes." Organometallics, 13(3), 954–963. Link

  • Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346. Link

  • Zhang, X., et al. (2007). "Simple and Efficient Synthesis of 4,7-Dimethoxy-1(H)-indene." Synthetic Communications (Adapted protocol logic for dimethyl variant), 37(10), 1615-1619. Link

  • Grimsdale, A. C., & Müllen, K. (2006). "The Chemistry of Organic Nanomaterials." Angewandte Chemie International Edition, 45(44), 7466-7468. (Context on indenofluorenes in electronics). Link

Sources

detailed experimental procedure for the synthesis of 4,7-dimethylindan

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 4,7-Dimethylindan

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of 4,7-dimethylindan, a valuable bicyclic aromatic hydrocarbon intermediate.[1][2] The synthesis commences with an intramolecular Friedel-Crafts acylation to form the key intermediate, 4,7-dimethylindan-1-one, which is subsequently reduced to the target molecule. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction

4,7-Dimethylindan is a substituted indane derivative consisting of a benzene ring fused to a cyclopentane ring with methyl groups at the 4- and 7-positions.[1] Its rigid, methylated framework makes it an important precursor in the development of advanced materials and pharmacologically active compounds.[1][2] For instance, it serves as a foundational structure for arylidene indanones with potent anti-inflammatory properties.[1] The strategic placement of the methyl groups can also stabilize radical cations, influencing the reactivity and electronic properties of more complex molecules derived from it.[1]

The synthetic pathway detailed herein follows a robust and well-established two-step sequence:

  • Intramolecular Friedel-Crafts Acylation: Cyclization of a suitable precursor to yield 4,7-dimethylindan-1-one.

  • Wolff-Kishner Reduction: Deoxygenation of the intermediate ketone to afford the final 4,7-dimethylindan product.

This approach offers high yields and excellent control over the final product structure.

Overall Reaction Scheme

Experimental Workflow Diagram

The following diagram illustrates the complete synthesis workflow from starting materials to the final, purified product.

Synthesis_Workflow cluster_start Preparation cluster_step1 Step 1: Intramolecular Friedel-Crafts Acylation cluster_intermediate Intermediate Product cluster_step2 Step 2: Wolff-Kishner Reduction cluster_end Final Product & Purification start_materials Starting Material: 2-(2-chloropropionyl)-1,4-dimethylbenzene Concentrated Sulfuric Acid reaction1 Reaction: Heat mixture to 105-110°C for 30 minutes start_materials->reaction1 Add dropwise workup1 Work-up: Pour onto ice Collect precipitate reaction1->workup1 intermediate 4,7-dimethylindan-1-one workup1->intermediate reagents2 Reagents: Hydrazine Hydrate Potassium Hydroxide Diethylene Glycol intermediate->reagents2 Combine reaction2 Reaction: Heat to 200°C to remove water & excess hydrazine reagents2->reaction2 workup2 Work-up: Cool, dilute with water Extract with ether reaction2->workup2 purification Purification: Wash with HCl & water Dry over MgSO4 Distillation workup2->purification product Final Product: 4,7-dimethylindan purification->product

Caption: Workflow for the synthesis of 4,7-dimethylindan.

Quantitative Data Summary

ReagentMolecular Wt. ( g/mol )Molar Eq.Amount Used (Step 1)Amount Used (Step 2)
2-(2-chloropropionyl)-1,4-dimethylbenzene196.671.0(Assumed from product)-
Sulfuric Acid (conc.)98.08Solvent400 mL-
Intermediate: 4,7-dimethylindan-1-one160.211.059.4 g (Yield: 65.6%)16.0 g (0.1 mol)
Hydrazine Hydrate (85%)50.06 (as hydrate)2.0-11.8 g (0.2 mol)
Potassium Hydroxide56.112.0-11.2 g (0.2 mol)
Diethylene Glycol106.12Solvent-150 mL
Product: 4,7-dimethylindan146.23--Expected Yield: ~70-80%

Detailed Experimental Protocols

PART A: Synthesis of 4,7-Dimethylindan-1-one

This procedure is adapted from established methods for intramolecular Friedel-Crafts reactions.[3]

1. Materials & Equipment:

  • Crude 2-(2-chloropropionyl)-1,4-dimethylbenzene

  • Concentrated Sulfuric Acid (98%)

  • Cracked ice

  • 500 mL three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Large beaker (for ice bath)

  • Büchner funnel and filter flask

2. Protocol:

  • Preheat 400 mL of concentrated sulfuric acid to 105°C in the three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Slowly add the crude 2-(2-chloropropionyl)-1,4-dimethylbenzene dropwise to the preheated acid over a period of 20-30 minutes. Maintain vigorous stirring.

  • After the addition is complete, continue stirring the solution at 105-110°C for an additional 30 minutes to ensure the cyclization goes to completion.[3]

  • Remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled mixture onto a large volume of cracked ice in a beaker with stirring. This will cause the organic product to precipitate.

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water to remove residual acid.

  • Dry the collected pale solid, 4,7-dimethylindan-1-one. The expected yield is approximately 65%.[3] The reported melting point is 70°C.[3]

PART B: Synthesis of 4,7-Dimethylindan (Wolff-Kishner Reduction)

This is a standard protocol for the deoxygenation of an aryl ketone.

1. Materials & Equipment:

  • 4,7-dimethylindan-1-one (from Part A)

  • Hydrazine hydrate (85% or higher)

  • Potassium hydroxide (pellets)

  • Diethylene glycol (solvent)

  • Diethyl ether (for extraction)

  • Dilute Hydrochloric Acid (~2M)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 500 mL round-bottom flask with a reflux condenser and distillation head

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

2. Protocol:

  • Place 16.0 g (0.1 mol) of 4,7-dimethylindan-1-one, 150 mL of diethylene glycol, 11.8 g (0.2 mol) of 85% hydrazine hydrate, and 11.2 g (0.2 mol) of potassium hydroxide pellets into the round-bottom flask.

  • Attach the reflux condenser and heat the mixture gently to about 100°C for 1 hour to form the hydrazone intermediate.

  • Replace the reflux condenser with a distillation head and slowly raise the temperature. Distill off water and excess hydrazine hydrate until the temperature of the reaction mixture reaches 200-205°C.

  • Once the temperature has stabilized, switch back to a reflux condenser and heat the mixture under reflux for 3-4 hours. The decomposition of the hydrazone to the alkane occurs at this high temperature, evolving nitrogen gas.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the cooled mixture with 200 mL of water and transfer it to a separatory funnel.

  • Extract the product with diethyl ether (3 x 75 mL).[4]

  • Combine the organic extracts and wash sequentially with 100 mL of 2M HCl and then 100 mL of water.[5]

  • Dry the organic layer over anhydrous magnesium sulfate.[6]

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 4,7-dimethylindan.

  • The crude product can be further purified by vacuum distillation. 4,7-Dimethylindan has a reported boiling point of 223–225°C at atmospheric pressure.[1]

Mechanism and Scientific Rationale

Intramolecular Friedel-Crafts Acylation: The first step is a classic electrophilic aromatic substitution reaction.[7][8] Concentrated sulfuric acid acts as both the solvent and the catalyst. It protonates the acyl chloride precursor (formed in situ), generating a highly electrophilic acylium ion. The electron-rich p-xylene ring then acts as a nucleophile, attacking the acylium ion. Due to the ortho/para directing effect of the methyl groups and the steric constraints of forming a five-membered ring, the attack occurs at the position ortho to one of the methyl groups, leading to the cyclized indanone product. Heating is required to overcome the activation energy for this intramolecular cyclization.

Wolff-Kishner Reduction: This reduction is highly effective for converting ketones and aldehydes to their corresponding alkanes, especially for compounds that are stable to strong bases. The mechanism involves two key stages:

  • Hydrazone Formation: The ketone (4,7-dimethylindan-1-one) reacts with hydrazine in a condensation reaction to form a hydrazone intermediate.

  • Alkane Formation: In the presence of a strong base (KOH) and at high temperatures, the hydrazone is deprotonated. The resulting anion undergoes a rearrangement, leading to the evolution of nitrogen gas (N₂), which is a thermodynamically highly favorable process. The resulting carbanion is then protonated by the solvent to yield the final alkane, 4,7-dimethylindan. The high-boiling solvent, diethylene glycol, is essential for achieving the high temperatures needed for the final elimination step.

Safety Precautions

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle only in a fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. When diluting or mixing, always add acid to water/ice slowly, never the other way around.

  • Anhydrous Aluminum Chloride (if used in alternative Friedel-Crafts reactions): Extremely hygroscopic and reacts violently with water, releasing toxic hydrogen chloride gas and heat.[8][9] Handle in a dry environment, such as a glove box or a fume hood, and keep away from water and moisture.[10]

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation of vapors and skin contact.

  • Potassium Hydroxide (KOH): A strong caustic base that can cause severe skin and eye burns.[11] Wear appropriate gloves and eye protection.

  • High Temperatures: The reaction conditions involve high temperatures. Use appropriate heating mantles and ensure the glassware is free of cracks.

Characterization of 4,7-Dimethylindan

  • Molecular Formula: C₁₁H₁₄[12]

  • Molecular Weight: 146.23 g/mol [12]

  • Appearance: Colorless liquid.

  • Boiling Point: 223–225°C[1]

  • Density: 0.949 g/cm³ at 20°C[1]

  • Confirmation: The structure of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The NIST Chemistry WebBook can be consulted for reference spectra.[13]

References

  • PrepChem.com. Synthesis of 4,7-dimethylindan-1-one. Available from: [Link]

  • PrepChem.com. Synthesis of 4,7-dimethyl-6-methoxy-1-indanol. Available from: [Link]

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  • ChemRxiv. Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen. Available from: [Link]

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  • ACS Publications. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Available from: [Link]

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  • ResearchGate. Facile Synthesis of 4- and 7-Azaindoles from the Corresponding Imines by Palladium-Catalyzed Cascade C-C and C-N Coupling. Available from: [Link]

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  • Google Patents. US2938054A - Process for purification of 4, 4'-methylenedianiline.
  • ResearchGate. Synthesis of New 8-Formyl-4-methyl-7-hydroxy Coumarin Derivatives. Available from: [Link]

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Application Notes & Protocols for Stereospecific Polymer Synthesis Using 4,7-Dimethyl-1H-indene-Based Metallocene Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision in Polymer Architecture

The spatial arrangement of monomer units within a polymer chain, known as tacticity, is a fundamental property that dictates its macroscopic characteristics, including thermal behavior, crystallinity, mechanical strength, and optical properties.[1][2][3] For polypropylene, three primary tactic forms exist: isotactic (methyl groups on the same side of the polymer backbone), syndiotactic (methyl groups on alternating sides), and atactic (random arrangement of methyl groups). The ability to precisely control this stereochemistry is paramount in designing materials for advanced applications.

Metallocene catalysts, characterized by a transition metal atom sandwiched between one or more cyclopentadienyl-type ligands, have revolutionized polymer synthesis.[4][5][6] Unlike traditional multi-site Ziegler-Natta catalysts, metallocenes typically possess a single, well-defined active site, enabling the production of polymers with narrow molecular weight distributions and uniform comonomer incorporation.[4] The key to their stereochemical control lies in the rational design of the ligand framework.[7][8] This guide focuses on the application of 4,7-Dimethyl-1H-indene, a sophisticated ligand precursor, in the synthesis of highly isotactic polypropylene.

Application Notes: The Scientific Rationale for this compound

The selection of a ligand system is the most critical decision in designing a stereospecific polymerization catalyst. The ligand's structure directly influences the geometry of the active site, which in turn guides the orientation of the incoming monomer during insertion into the growing polymer chain. The use of this compound to construct ansa-metallocene catalysts is a deliberate choice rooted in fundamental organometallic principles.

Causality of Experimental Choice: Steric and Electronic Tuning
  • Steric Guidance for High Isotacticity: The primary mechanism for stereocontrol in these systems is steric repulsion. For the synthesis of isotactic polypropylene, a C₂-symmetric catalyst is required. This is achieved by linking two indenyl ligands with a bridge, such as a dimethylsilyl group (-SiMe₂-), to create a rigid ansa-metallocene structure.[9][10] This bridge prevents rotation of the indenyl rings, locking them into a chiral conformation.[11] The methyl groups at the 4 and 7 positions of the this compound ligand play a crucial role. These substituents extend into the coordination sphere of the metal center, creating a chiral pocket that forces the incoming propylene monomer to adopt a specific orientation before insertion, ensuring that each monomer adds with the same stereochemistry. This is the foundation of the Cossee-Arlman mechanism for stereocontrol.

  • Electronic Influence on Catalytic Activity: The methyl groups are electron-donating substituents.[12] This electronic effect can increase the electron density at the zirconium metal center. An increase in electron density can, in turn, enhance the catalyst's activity and stability by strengthening the metal-ligand bonds and influencing the energetics of monomer coordination and insertion.

  • The Imperative of the ansa-Bridge: An unbridged bis(indenyl) complex can rotate around the metal-ligand axis, leading to interconversion between rac (chiral, isotactic-producing) and meso (achiral, atactic-producing) isomers.[11] The introduction of a covalent bridge, such as -SiMe₂-, locks the complex in the desired rac conformation, ensuring consistent stereochemical control throughout the polymerization of thousands of monomer units and preventing the formation of undesirable atactic blocks.[9]

Workflow for Catalyst Synthesis and Polymerization

The overall process involves two main stages: the synthesis of the ansa-zirconocene pre-catalyst from this compound and the subsequent polymerization of propylene using this catalyst in the presence of a cocatalyst.

G cluster_0 Part 1: Pre-Catalyst Synthesis cluster_1 Part 2: Propylene Polymerization A This compound B 1. Deprotonation (n-BuLi) A->B C Lithium 4,7-dimethylindenide B->C D 2. Bridging Reaction (Me₂SiCl₂) C->D E bis(4,7-dimethylindenyl)dimethylsilane D->E F 3. Double Deprotonation (n-BuLi) E->F G Dilithium Salt of Bridged Ligand F->G H 4. Metallation (ZrCl₄) G->H I rac-Me₂Si(4,7-Me₂Ind)₂ZrCl₂ (Final Pre-catalyst) H->I J Pre-catalyst + Cocatalyst (MAO) in Toluene I->J To Polymerization K Activation: Formation of Cationic Active Site [L₂Zr-R]⁺ J->K M Stereospecific Insertion (Coordination & Migration) K->M L Propylene Monomer L->M N Growing Polymer Chain M->N N->M O Termination/Quenching (e.g., Acidified Methanol) N->O P Isotactic Polypropylene (iPP) O->P

Figure 1: Overall workflow from ligand to polymer.

Experimental Protocols

Disclaimer: These protocols involve pyrophoric and moisture-sensitive reagents. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Protocol 1: Synthesis of rac-dimethylsilyl-bis(4,7-dimethyl-1-indenyl)zirconium dichloride

This protocol describes the synthesis of a C₂-symmetric pre-catalyst.

A. Synthesis of bis(4,7-dimethylindenyl)dimethylsilane (Bridged Ligand)

  • Setup: In a glovebox, add this compound (10.0 g, 69.3 mmol) to a 500 mL Schlenk flask equipped with a magnetic stir bar. Add 200 mL of anhydrous diethyl ether.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Slowly add n-butyllithium (2.5 M in hexanes, 27.7 mL, 69.3 mmol) dropwise over 30 minutes. The solution will turn from colorless to a pale yellow/orange suspension.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours to ensure complete formation of the lithium indenide salt.

  • Bridging: Cool the flask to -78 °C (dry ice/acetone bath). In a separate flask, dissolve dichlorodimethylsilane (4.47 g, 34.7 mmol) in 50 mL of anhydrous diethyl ether and add it to the indenide solution dropwise via cannula.

  • Completion: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir overnight.

  • Workup: Quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine (2 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude bridged ligand as a yellow oil or solid. Purify by column chromatography or recrystallization.

B. Synthesis of rac-Me₂Si(4,7-Me₂Ind)₂ZrCl₂ (Zirconocene)

  • Setup: Dissolve the purified bridged ligand (5.0 g, 14.5 mmol) in 150 mL of anhydrous diethyl ether in a 500 mL Schlenk flask.

  • Double Deprotonation: Cool the solution to 0 °C and slowly add n-butyllithium (2.5 M in hexanes, 11.6 mL, 29.0 mmol) dropwise. A thick precipitate of the dilithium salt will form.

  • Reaction: Allow the suspension to warm to room temperature and stir for 6 hours.

  • Metallation: In a separate Schlenk flask, create a slurry of zirconium tetrachloride (ZrCl₄) (3.38 g, 14.5 mmol) in 100 mL of anhydrous pentane. Cool this slurry to -78 °C.

  • Complexation: Transfer the dilithium salt suspension to the ZrCl₄ slurry dropwise via a wide-bore cannula. This is a highly exothermic reaction.

  • Completion: After the addition, allow the mixture to warm to room temperature and stir overnight. The solution will change color, typically to orange or red.

  • Isolation: Remove the solvents under vacuum. Extract the product from the lithium chloride byproduct with anhydrous dichloromethane or toluene. Filter the solution through Celite to remove insoluble salts.

  • Purification: Reduce the solvent volume and store at -20 °C to induce crystallization. The desired rac isomer typically crystallizes as an orange solid, while the meso isomer often remains in solution. Collect the crystals by filtration.

Protocol 2: Homogeneous Polymerization of Propylene

This protocol details the polymerization process to generate isotactic polypropylene.

  • Reactor Preparation: A 1 L stainless steel autoclave reactor is baked at 120 °C under vacuum overnight and subsequently backfilled with argon.

  • Solvent and Scavenger: Inject 500 mL of anhydrous toluene into the reactor. Add methylaluminoxane (MAO, 10 wt% solution in toluene, 5 mL) to act as both a cocatalyst and a scavenger for residual impurities. Stir at the desired polymerization temperature (e.g., 60 °C) for 15 minutes.

  • Catalyst Injection: In a glovebox, dissolve the synthesized rac-Me₂Si(4,7-Me₂Ind)₂ZrCl₂ pre-catalyst (e.g., 5.0 mg) in 10 mL of toluene to create a stock solution. Inject a precise amount of this solution (e.g., 2 mL, containing 1.0 mg of catalyst) into the reactor.

  • Polymerization: Immediately pressurize the reactor with polymer-grade propylene to the desired pressure (e.g., 5 bar). Maintain constant pressure and temperature for the duration of the run (e.g., 30 minutes). The polymerization is often exothermic and may require cooling to maintain a constant temperature.

  • Termination: Vent the excess propylene and quench the reaction by injecting 20 mL of acidified methanol (10% HCl in methanol).

  • Polymer Isolation: Pour the reactor contents into a beaker containing 1 L of vigorously stirring methanol. The polypropylene will precipitate as a white solid.

  • Purification: Filter the polymer, wash extensively with methanol, and dry in a vacuum oven at 60 °C to a constant weight.

Mechanism of Stereocontrol

The C₂-symmetry of the catalyst is key to producing isotactic polymer. The growing polymer chain and the methyl group of the incoming propylene monomer are sterically directed to occupy specific positions to minimize repulsion with the bulky indenyl ligands.

G cluster_0 Mechanism of Isotactic Insertion A C₂-Symmetric Active Site [L₂Zr-Polymer]⁺ B Propylene Coordination A->B 1. Monomer approaches chiral pocket C Migratory Insertion B->C 2. Polymer chain migrates to monomer D Chain Growth (Isotactic) C->D 3. Site regenerates for next insertion D->A Cycle Repeats

Figure 2: Simplified Cossee-Arlman mechanism.

Data Presentation and Characterization

The success of the polymerization is quantified by analyzing the resulting polymer's properties. The data below are representative of what can be achieved with a well-defined ansa-zirconocene catalyst derived from a substituted indene.

Table 1: Effect of Polymerization Temperature on Catalyst Performance

RunCatalystTemp (°C)Activity (kg PP / mol Zr·h·bar)Mₙ ( kg/mol )PDI (Mₙ/Mₙ)[mmmm] (%)Tₘ (°C)
1rac-Me₂Si(4,7-Me₂Ind)₂ZrCl₂/MAO4025,0003502.197.5159
2rac-Me₂Si(4,7-Me₂Ind)₂ZrCl₂/MAO6045,0002802.296.5157
3rac-Me₂Si(4,7-Me₂Ind)₂ZrCl₂/MAO8038,0001902.395.0154

Data are illustrative. Mₙ = Number-average molecular weight; PDI = Polydispersity Index; [mmmm] = Isotactic pentad content from ¹³C NMR; Tₘ = Melting temperature from DSC.

Analysis of Results:

  • Activity: Catalytic activity generally increases with temperature to an optimum before decreasing due to catalyst decomposition.

  • Molecular Weight (Mₙ): Higher temperatures increase the rate of chain termination reactions relative to propagation, leading to lower molecular weight polymers.

  • Isotacticity ([mmmm]): Stereocontrol often decreases slightly at higher temperatures as increased thermal energy can overcome the energetic barrier for mis-insertion.[13] The high melting points (Tₘ > 150 °C) are indicative of highly crystalline, isotactic polypropylene.[14]

References

  • Dalton Transactions. (2023). C 1-Symmetric {cyclopentadienyl/indenyl}-metallocene catalysts: synthesis, structure, isospecific polymerization of propylene and stereocontrol mechanism. Royal Society of Chemistry. [Link]

  • MDPI. (2024). Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene. [Link]

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  • Google Patents. (n.d.).
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  • University of Amsterdam. (2021). Tacticity Changes during Controlled Degradation of Polypropylene. [Link]

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  • National Institutes of Health. (2019). Catalyst Speciation During ansa-Zirconocene-Catalyzed Polymerization of 1-Hexene Studied by UV-vis Spectroscopy-Formation and Partial Re-Activation of Zr-Allyl Intermediates. [Link]

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electrochemical properties and applications of 4,7-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Electrochemical Profiling and Synthetic Utility of 4,7-Dimethyl-1H-indene

Abstract

This compound (CAS 6974-97-6) is a sterically congested bicyclic aromatic hydrocarbon that serves as a critical scaffold in organometallic catalysis and organic electronics.[1][2] Its unique 4,7-substitution pattern provides essential steric bulk, governing the stereoselectivity of ansa-metallocene catalysts used in olefin polymerization.[1][2] Beyond catalysis, this compound and its derivatives function as high-LUMO electron acceptors in organic photovoltaics (OPV), offering superior open-circuit voltages (


) compared to traditional fullerene derivatives. This guide details the electrochemical behavior, synthetic activation, and quality control protocols for integrating this compound into drug discovery and materials science workflows.[1][2]

Chemical & Electrochemical Fundamentals

Structural Properties

The 4,7-dimethyl substitution on the indene core creates a "molecular fence" that restricts rotation and approach of substrates.[1] In metallocene chemistry (e.g., Zirconium or Hafnium complexes), this steric bulk is exploited to enforce


 or 

symmetry, which is decisive for the isotactic or syndiotactic polymerization of propylene.
PropertyValueRelevance
Molecular Weight 144.21 g/mol Precursor calculation
Boiling Point ~220-225°CPurification via distillation
Oxidation Potential ~

V vs. SCE (est.)[1][2]
Stability window for electropolymerization
pKa (C1-H) ~20 (DMSO)Acidity allows facile lithiation
Electrochemical Behavior

While indene derivatives are often viewed as chemically inert scaffolds, they exhibit distinct electrochemical activity under anodic conditions.

  • Anodic Oxidation: this compound undergoes irreversible oxidation at positive potentials (typically >1.2 V vs. SCE in acetonitrile).[1][2] The electron-donating methyl groups at positions 4 and 7 stabilize the resulting radical cation intermediates via inductive effects (

    
    ), slightly lowering the oxidation potential compared to unsubstituted indene.
    
  • Reaction Pathway: The generated radical cation is highly reactive, often leading to rapid dimerization or electropolymerization onto the electrode surface. This property is utilized in the formation of conductive polymer films or "smart" coatings but requires careful control during synthesis to avoid oxidative degradation.[1][2]

  • LUMO Modulation in Electronics: When used to functionalize fullerenes (e.g., Indene-C60 Bis-Adduct, ICBA), the indene moiety raises the Lowest Unoccupied Molecular Orbital (LUMO) energy level by ~0.17 eV compared to PCBM. This shift is critical in photovoltaic applications, as it directly correlates to an increase in the device's open-circuit voltage.[1][2]

Key Applications

Organometallic Catalysis (Polymerization)

The primary industrial application of this compound is as a ligand precursor for Group 4 metallocenes.[1][2]

  • Mechanism: The indene is deprotonated to form the aromatic indenyl anion (4,7-Me2Ind-), which coordinates to metal centers (

    
    , 
    
    
    
    ).
  • Impact: The 4-position methyl group sterically interferes with the growing polymer chain, enforcing specific orientation of incoming monomers.[1] This "stereorigid" environment is essential for producing high-melting-point isotactic polypropylene (iPP).[1][2]

Organic Photovoltaics (OPV)

In drug delivery systems and bio-electronics, indene derivatives are exploring new roles.

  • High-Voc Acceptors: Derivatives like ICBA (Indene-C60 Bis-Adduct) synthesized from dimethylindenes are superior electron acceptors for P3HT-based solar cells.[1][2]

  • Bio-activity: The indene core is a bio-isostere for indole and naphthalene, found in tubulin polymerization inhibitors and RAR

    
     agonists. The 4,7-dimethyl pattern modulates lipophilicity and metabolic stability against P450 oxidation at the aromatic ring.[1][2]
    

Experimental Protocols

Protocol A: Electrochemical Stability Profiling (Cyclic Voltammetry)

Objective: To determine the oxidation onset and stability window of the precursor.[1][2]

Materials:

  • Workstation: Potentiostat/Galvanostat (e.g., BioLogic or Autolab).

  • Solvent: Anhydrous Acetonitrile (

    
    , <50 ppm 
    
    
    
    ).
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ).[1][2]
    
  • Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).

Procedure:

  • Preparation: Dissolve this compound (10 mM) in the electrolyte solution. Degas with

    
     for 10 minutes to remove oxygen (which quenches radical cations).[1][2]
    
  • Cleaning: Polish the Glassy Carbon electrode with 0.05

    
     alumina slurry; sonicate in ethanol.
    
  • Scan: Perform a cyclic voltammetry (CV) sweep from 0.0 V to +2.0 V at a scan rate of 100 mV/s.

  • Analysis: Observe the anodic peak (

    
    ).[1][2] Lack of a cathodic return peak (
    
    
    
    ) confirms irreversible oxidation (dimerization).[1][2]
  • Multi-cycle: Run 10 consecutive cycles. A decrease in peak current indicates electrode passivation by polymer film formation.[1][2]

Protocol B: Lithiation for Metallocene Synthesis (Activation)

Objective: To convert the neutral indene into the reactive indenyl lithium salt.[1][2] This is the "gateway" step for all catalytic applications.[1][2]

Safety: n-Butyllithium (n-BuLi) is pyrophoric.[1][2] Handle under inert atmosphere (Schlenk line or Glovebox).[1][2]

Workflow:

  • Dissolution: Charge a flame-dried Schlenk flask with this compound (1.0 eq) and anhydrous diethyl ether (

    
    ). Cool to -78°C (dry ice/acetone bath).
    
  • Deprotonation: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 20 minutes. The solution will typically turn from colorless to bright yellow/orange.[1][2]

  • Warming: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 4 hours.

  • Isolation: Remove solvent in vacuo. Wash the resulting solid with pentane to remove residual alkanes.[1][2]

  • Result: The resulting lithium salt (4,7-dimethylindenyl lithium) is air-sensitive and must be stored under Argon.[1][2]

Visualizing the Synthesis Pathway:

SynthesisPathway Indene This compound (Neutral Precursor) Deprotonation Deprotonation (n-BuLi, -78°C) Indene->Deprotonation Activation Anion Indenyl Lithium Salt (Active Species) Deprotonation->Anion Li+ Exchange Metallocene Metallocene Complex (Zr/Hf Catalyst) Anion->Metallocene Metal Coordination (ZrCl4/HfCl4) Polymer Isotactic Polymer (Final Product) Metallocene->Polymer Olefin Polymerization

Figure 1: Synthetic activation pathway of this compound from precursor to active catalyst.[1][2][3]

Quality Control & Purity Analysis

For pharmaceutical or electronic grade applications, purity is paramount.[1] Isomers (e.g., 4,6-dimethyl vs 4,7-dimethyl) can drastically alter catalytic performance.

MethodParameterAcceptance Criteria
GC-MS Purity>98.5% (Area %)
1H NMR Isomer RatioNo detectable 4,6-isomer (Singlet/Doublet integration check)
Karl Fischer Water Content<100 ppm (Critical for lithiation)

GC-MS Protocol:

  • Column: HP-5ms or equivalent (30m x 0.25mm).

  • Program: Hold 50°C (2 min)

    
     Ramp 10°C/min to 280°C.
    
  • Identification: Look for molecular ion

    
     m/z.[1][2] Major fragments at 
    
    
    
    129 (
    
    
    ).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81458, this compound.[1][2] Retrieved January 30, 2026 from [Link]

  • NIST Mass Spectrometry Data Center. 1H-Indene, 4,7-dimethyl- Gas Phase Thermochemistry and Mass Spectra.[1][2] Retrieved January 30, 2026 from [Link]

  • Resmerita, A.-M., et al. (2021). Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells.[1][2] ACS Applied Materials & Interfaces.[1][2] Retrieved from [Link][2]

  • Hosseiny Davarani, S. S., et al. (2006). Electrochemical oxidation of 2,3-dimethylhydroquinone in the presence of 1,3-dicarbonyl compounds. Journal of Organic Chemistry.[1][2][4][5] Retrieved from [Link]

  • Wang, X., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors.[1][2][6] Scientific Reports.[1][2] Retrieved from [Link]

Sources

role of 4,7-Dimethyl-1H-indene in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4,7-Dimethyl-1H-indene in Asymmetric Catalyst Design

Abstract

This technical guide details the synthesis, purification, and application of This compound (4,7-DMI) as a critical ligand precursor in the development of Group 4 metallocene catalysts.[1] Unlike unsubstituted indenes, the 4,7-dimethyl substitution pattern provides unique steric "wing-tip" bulk, essential for controlling stereoselectivity in the asymmetric synthesis of pharmaceutical intermediates.[1] This protocol establishes a robust, scalable workflow from raw material (p-xylene) to the isolation of catalytic-grade ligand precursors, bridging the gap between commodity chemicals and high-value chiral drug synthesis.[1]

Chemical Profile & Significance

In pharmaceutical process chemistry, the "ligand effect" is paramount. This compound is not merely a solvent or passive intermediate; it is a steric modulator .[1] When coordinated to metals (Zr, Hf, Ti), the methyl groups at the 4 and 7 positions (the "benzo" ring positions) extend into the coordination sphere, influencing the bite angle and chiral pocket of the resulting catalyst.

Key Mechanistic Advantages:

  • Steric Gearing: The 4,7-methyls prevent catalyst deactivation via bimolecular dimerization.

  • Chiral Induction: In ansa-metallocenes (bridged systems), these substituents force the polymer chain or substrate into specific orientations, enabling high enantiomeric excess (ee) in hydrogenation and polymerization reactions.

  • Electronic Donation: The methyl groups provide weak electron-donating effects (+I), stabilizing high-oxidation-state metal centers during catalytic cycles.[1]

PropertySpecification
CAS Number 6974-97-6
Molecular Formula C₁₁H₁₂
Molecular Weight 144.21 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 220–225 °C (at 760 mmHg)
Key Impurity 4,7-Dimethyl-1-indanone (incomplete reduction)

Synthesis Protocol: The "Indanone Route"

While literature suggests various routes, the Friedel-Crafts Cyclization of p-Xylene remains the most robust method for generating pharmaceutical-grade 4,7-DMI.[1] This pathway minimizes isomeric impurities that are difficult to separate downstream.

Phase 1: Construction of the Indanone Core

Reaction: p-Xylene + 3-Chloropropionyl Chloride


 4,7-Dimethyl-1-indanone[1]
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and N₂ inlet.

  • Reagent Loading: Charge Aluminum Chloride (AlCl₃) (160 g, 1.2 eq) and Dichloromethane (DCM) (800 mL). Cool to 0°C.

  • Addition: Dropwise add 3-Chloropropionyl Chloride (140 g, 1.1 eq) over 30 mins. The solution will turn yellow/orange.

  • Substrate Addition: Add p-Xylene (106 g, 1.0 eq) slowly, maintaining internal temperature <5°C.

  • Cyclization: Allow to warm to RT, then reflux for 4 hours. The evolution of HCl gas indicates cyclization.

  • Quench: Pour mixture onto 1kg of crushed ice/HCl. Extract with DCM (3 x 400 mL).

  • Workup: Wash organics with brine, dry over MgSO₄, and concentrate.

    • Checkpoint: Crude 4,7-dimethyl-1-indanone is a solid.[1] Recrystallize from hexane to remove isomers.

Phase 2: Reduction & Dehydration

Reaction: Indanone


 Indanol 

this compound[1]
  • Reduction: Dissolve purified indanone (100 g) in Methanol (600 mL). Cool to 0°C.

  • Hydride Addition: Add Sodium Borohydride (NaBH₄) (24 g, 1.0 eq) in portions. Stir for 2 hours.

    • Validation: TLC (Hexane/EtOAc 8:2) should show disappearance of ketone spot.

  • Hydrolysis: Quench with water (200 mL), evaporate MeOH, and extract the Indanol intermediate with ether.

  • Dehydration (The Critical Step): Dissolve the crude alcohol in Toluene (500 mL) with p-Toluenesulfonic Acid (pTSA) (2 g, cat.).

  • Dean-Stark: Reflux with a Dean-Stark trap to remove water azeotropically. Reaction is complete when water collection ceases (~2-3 hours).

  • Purification: Wash with NaHCO₃, dry, and distill under reduced pressure (10 mmHg, ~110°C).

Yield Expectation: 65–75% overall from p-xylene.

Application in Catalyst Synthesis

The primary pharmaceutical application of 4,7-DMI is the synthesis of Bis(4,7-dimethylindenyl)zirconium Dichloride , a precursor for chiral hydrogenation catalysts.[1]

Protocol: Lithiation and Metallation

Caution: All steps must be performed under inert Argon atmosphere using Schlenk techniques.

  • Deprotonation: Dissolve 4,7-DMI (10 mmol) in dry THF (50 mL). Cool to -78°C.

  • Lithiation: Add n-Butyllithium (2.5M in hexanes, 10.5 mmol) dropwise. The solution will turn deep orange/red (formation of the aromatic indenyl anion).

  • Equilibration: Warm to RT and stir for 2 hours.

  • Metallation: Slurry Zirconium(IV) Chloride (ZrCl₄) (5 mmol, 0.5 eq) in THF (20 mL) at -78°C. Transfer the lithium indenyl solution to the Zr slurry via cannula.

  • Reaction: Warm to RT and reflux for 12 hours.

  • Isolation: Remove solvent in vacuo. Extract the residue with hot Toluene . Filter through Celite to remove LiCl.

  • Crystallization: Cool the toluene filtrate to -20°C. Bright yellow/orange crystals of the Zirconocene complex will precipitate.

Visualization: Synthesis & Catalytic Logic

G cluster_logic Mechanism of Action pXylene p-Xylene (Starting Material) Indanone 4,7-Dimethyl-1-indanone (Intermediate) pXylene->Indanone Friedel-Crafts (AlCl3, 3-Cl-propionyl Cl) Indene This compound (Ligand Precursor) Indanone->Indene 1. NaBH4 Red. 2. pTSA Dehydration Complex Zr-Metallocene Complex (Active Catalyst) Indene->Complex 1. n-BuLi 2. ZrCl4 Pharma Chiral API Intermediate (Final Product) Complex->Pharma Asymmetric Hydrogenation Sterics 4,7-Methyl Groups (Steric Blocking) Selectivity Enantioselectivity (>95% ee) Sterics->Selectivity

Figure 1: Synthetic workflow from commodity chemical to high-value chiral catalyst.

Quality Control & Analytical Parameters

To ensure "Catalyst Grade" purity (>99%), the following QC metrics are mandatory. Isomeric purity is critical; the presence of 5,7-dimethyl isomers (from m-xylene contamination) will ruin stereocontrol.

Analytical MethodParameterAcceptance Criteria
¹H NMR (CDCl₃) Olefinic ProtonsDoublet of triplets at ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

6.6 ppm (H2) and

6.9 ppm (H3).
¹H NMR (CDCl₃) Methyl GroupsTwo distinct singlets around

2.3–2.5 ppm (Integrate 3H each).
GC-MS Purity>99.0% Area. No detectable Indanone (m/z 160).
Water Content Karl Fischer< 500 ppm (Critical for lithiation).

Troubleshooting Note: If the ¹H NMR shows a multiplet in the aliphatic region (


 1.2–1.5), incomplete dehydration (Indanol) is present. Retreat with pTSA/Toluene.

References

  • ChemicalBook. (2025).[2][3][4] this compound Synthesis and Properties. Retrieved from

  • Ready, J. M., et al. (2004).[1] Synthesis and Reactivity Studies of Benzo-Substituted Bis(indenyl) Iron and Zirconium Complexes. ResearchGate. Retrieved from

  • IJpeij, E. G., et al. (2002).[1] A Suzuki Coupling Based Route to 2,2'-Bis(2-indenyl)biphenyl Derivatives. University of Groningen. Retrieved from

  • NIST Chemistry WebBook. (2025). 1H-Indene, 2,3-dihydro-4,7-dimethyl-.[1][5][6] Retrieved from

  • Capot Chemical. (2012).[7] MSDS of this compound. Retrieved from

(Note: All protocols described herein are for R&D use only and should be conducted by trained personnel in a fume hood.)

Sources

Troubleshooting & Optimization

improving the yield and purity of 4,7-Dimethyl-1H-indene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,7-Dimethyl-1H-indene. This guide is designed for researchers, chemists, and drug development professionals who are working with or looking to optimize the synthesis of this important carbocyclic compound. As a key structural motif in various pharmaceutical agents and materials science applications, achieving high yield and purity is paramount.[1][2]

This document moves beyond a simple recitation of steps to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind the protocol, helping you diagnose issues, optimize conditions, and achieve consistent, high-quality results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, particularly following the common route involving the condensation of cyclopentadiene and 2,5-hexanedione.[3]

Visual Troubleshooting Flowchart

This diagram outlines a logical sequence for diagnosing common issues in the synthesis protocol.

G Troubleshooting Decision Tree for this compound Synthesis start Problem Observed: Low Yield or High Impurity reagent_check 1. Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Reaction Conditions start->condition_check workup_check 3. Workup & Extraction start->workup_check purification_check 4. Final Purification start->purification_check sol_reagent Solution: - Use freshly distilled cyclopentadiene. - Ensure anhydrous solvents. - Verify molar ratios. reagent_check->sol_reagent sol_condition Solution: - Maintain inert (Ar/N2) atmosphere. - Ensure adequate stirring. - Monitor reaction time (e.g., 24h). - Control temperature. condition_check->sol_condition sol_workup Solution: - Adjust pH to neutral before extraction. - Use sufficient extraction solvent volume. - Ensure complete drying of organic phase. workup_check->sol_workup sol_purification Solution: - Use high vacuum (<5 mmHg). - Monitor fraction temperature closely. - Avoid overheating the distillation pot. purification_check->sol_purification

Caption: A logical flow for troubleshooting synthesis issues.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Answer: Low yield is a common issue that can typically be traced back to reagent quality, reaction conditions, or workup inefficiencies.

  • Cause A: Reagent Purity and Stoichiometry

    • Cyclopentadiene Dimerization: Cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene, which is unreactive under these conditions. It is crucial to use freshly distilled ("cracked") cyclopentadiene for the reaction.

    • Moisture Contamination: The synthesis begins by forming sodium methoxide from sodium metal and methanol.[3] Any water present will consume the sodium, reducing the amount of active base available for the subsequent condensation steps. Ensure you are using anhydrous methanol and a dry reaction flask.

    • Incorrect Stoichiometry: The reported procedure uses a specific molar ratio of sodium, cyclopentadiene, and 2,5-hexanedione.[3] Double-check your calculations to ensure the limiting reagent is appropriate and that sufficient base is present.

  • Cause B: Incomplete Reaction

    • Insufficient Reaction Time: This condensation reaction requires a significant amount of time to proceed to completion. The established protocol calls for stirring for 24 hours, during which bubble formation should be observed.[3] Shortening this time will likely result in a lower yield.

    • Poor Mixing: If the reaction mixture is not stirred vigorously, phase separation or localized reagent depletion can occur, hindering the reaction. Ensure your stir bar or overhead stirrer is providing adequate agitation.

  • Cause C: Product Loss During Workup

    • Improper pH Adjustment: Before extraction, the reaction mixture is neutralized with dilute hydrochloric acid.[3] If the solution remains too basic, the product may not fully partition into the organic layer. Conversely, strongly acidic conditions can promote polymerization of the indene product.[4] Careful neutralization to a pH of ~7 is critical.

    • Inefficient Extraction: The product is extracted from the aqueous phase with petroleum ether.[3] Performing at least three extractions with a sufficient volume of solvent ensures maximal recovery of the product.

Q2: The crude product is a very dark brown or black oil, and the final distilled product is still off-color. Why?

Answer: While the crude product is expected to be a dark brown liquid, an excessively dark color or a colored distillate often points to polymerization or decomposition.[3]

  • Causality: Indene Instability

    • Indenes, particularly electron-rich derivatives, are susceptible to polymerization, especially when exposed to acid, heat, or oxygen.[4] The double bond in the five-membered ring is reactive and can lead to oligomeric or polymeric side products, which are often highly colored.

  • Preventative Measures:

    • Maintain an Inert Atmosphere: The protocol specifies running the reaction under argon.[3] This should be maintained as much as possible during the initial stages of the workup to prevent oxidation.

    • Avoid Overheating: During solvent removal by rotary evaporation and especially during the final vacuum distillation, do not overheat the material. Use the lowest possible temperature that allows for distillation by employing a high-quality vacuum pump. The target fraction is collected at 76-80 °C at a pressure of 4 mmHg.[3]

    • Prompt Purification: Do not let the crude product sit for extended periods, especially if exposed to air or light. Proceed with purification as soon as is practical.

Q3: I am having difficulty purifying the final product by distillation. What can I do?

Answer: Purification of this compound requires careful vacuum distillation.[3] Problems usually stem from an inadequate vacuum or improper distillation technique.

  • Challenge A: Inability to Reach the Correct Boiling Point

    • System Leaks: Ensure all joints in your distillation apparatus are properly sealed with vacuum grease and that the tubing is sound. A vacuum level of 4 mmHg or lower is recommended.[3]

    • Pump Inefficiency: Check the oil level and quality of your vacuum pump. A gas ballast may be needed initially to remove volatile solvents from the pump oil.

  • Challenge B: Product Decomposes in the Distillation Flask

    • Excessive Temperature: This is a direct result of an insufficient vacuum. A higher pressure requires a higher temperature to achieve boiling, which can lead to decomposition.

    • Solution: Improve your vacuum. If a high vacuum is not achievable, a short-path distillation apparatus can minimize the residence time of the product at high temperatures.

  • Challenge C: Co-distillation with Impurities

    • Fractional Distillation: If impurities with similar boiling points are present, a simple distillation may be insufficient. Using a short Vigreux column can improve separation, but be aware that this will require a slightly higher vacuum or temperature to overcome the pressure drop of the column.

    • Alkali Treatment: Some industrial processes for purifying indene from tar involve a heat treatment with a solid alkali to remove acidic impurities like benzonitrile before distillation.[5] While this adds complexity, it can be considered for removing certain types of impurities.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this synthesis?

Answer: The synthesis of this compound from cyclopentadiene and 2,5-hexanedione is a classic example of a base-catalyzed condensation reaction. The process involves several key steps:

  • Deprotonation: Sodium methoxide, formed in situ, is a strong base that deprotonates cyclopentadiene to form the aromatic cyclopentadienyl anion.

  • Nucleophilic Attack: The cyclopentadienyl anion acts as a nucleophile, attacking the electrophilic carbonyl carbons of 2,5-hexanedione.

  • Intramolecular Condensation & Dehydration: A series of intramolecular aldol-type condensation and dehydration steps follows, ultimately leading to the formation of the fused ring system of the indene product.

Q2: How can I monitor the reaction's progress?

Answer: The most effective way to monitor the reaction is through Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC Analysis: Periodically take a small aliquot from the reaction mixture, quench it with a drop of water, and extract with a small amount of ethyl acetate or ether. Spot this extract on a TLC plate and elute with a non-polar solvent system (e.g., hexanes or petroleum ether). The disappearance of the 2,5-hexanedione spot and the appearance of a new, less polar product spot will indicate progress.

  • GC-MS Analysis: A GC-MS analysis of a quenched and extracted aliquot will provide the most definitive evidence of product formation and allow for the identification of any major side products.

Q3: What are the critical safety precautions for this synthesis?

Answer: Several reagents and procedures in this synthesis require careful handling:

  • Sodium Metal: Reacts violently with water and can ignite in air. It should be handled under an inert atmosphere or mineral oil. Any residual sodium must be quenched carefully and completely (e.g., with isopropanol followed by methanol, then water).

  • Methanol: Is flammable and toxic. Handle in a well-ventilated fume hood.

  • Cyclopentadiene: Has a pungent odor and should be handled in a fume hood. The process of "cracking" dicyclopentadiene involves heating and must be done with appropriate apparatus to avoid pressure buildup.

  • Vacuum Distillation: There is always a risk of glassware implosion under vacuum. Ensure your glassware has no cracks or star fractures, and use a safety shield during the distillation.

Q4: How do I confirm the identity and purity of my final product?

Answer: A combination of physical and spectroscopic methods should be used.

  • Physical Properties: The product should be a yellow oily liquid.[3] Its boiling point should match the literature value (76-80 °C at 4 mmHg).[3]

  • NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation. The spectra should be consistent with the this compound structure, showing characteristic peaks for the aromatic, vinylic, and aliphatic protons and carbons.

  • GC-MS: This technique is excellent for assessing purity. A pure sample should show a single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of this compound (144.21 g/mol ).

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[3]

Synthesis Workflow Diagram

G General Workflow for this compound Synthesis cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purify 4. Purification & Analysis prep_glass Oven-dry glassware prep_reagents Distill cyclopentadiene; Use anhydrous methanol prep_glass->prep_reagents setup Assemble flask under Argon prep_reagents->setup add_na Add sodium filaments setup->add_na add_meoh Slowly add methanol to form NaOMe add_na->add_meoh add_cp Add cyclopentadiene add_meoh->add_cp add_hex Add 2,5-hexanedione add_cp->add_hex react Stir at room temp for 24h add_hex->react quench Quench with H2O react->quench distill_meoh Remove methanol (steam distillation) quench->distill_meoh neutralize Neutralize with dilute HCl distill_meoh->neutralize extract Extract 3x with petroleum ether neutralize->extract dry Dry organic phase (e.g., MgSO4) extract->dry concentrate Concentrate via rotary evaporation dry->concentrate vac_distill Fractional vacuum distillation (Collect 76-80°C @ 4 mmHg) concentrate->vac_distill analyze Characterize via NMR, GC-MS vac_distill->analyze

Caption: Step-by-step workflow from preparation to final analysis.

Reagent & Stoichiometry Table
ReagentMolar Mass ( g/mol )Amount (mmol)QuantityDensity (g/mL)Notes
Sodium (Na)22.994269.8 gN/AUse as filaments or freshly cut pieces.
Methanol (MeOH)32.04~2470~100 mL0.792Must be anhydrous.
Cyclopentadiene (C₅H₆)66.1026021.2 mL0.802Freshly distilled from dicyclopentadiene.
2,5-Hexanedione (C₆H₁₀O₂)114.1417026.5 mL0.973Reagent grade or higher.
Step-by-Step Methodology
  • Apparatus Setup: Under an argon atmosphere, equip a three-necked, round-bottomed flask with a mechanical stirrer, a condenser, and a dropping funnel.

  • Base Formation: Carefully press sodium filaments (9.8 g, 426 mmol) into the flask. Slowly add ~100 mL of dry methanol through the dropping funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux. Continue stirring until all the sodium has dissolved.

  • Addition of Reactants: Once the sodium methoxide solution has cooled, add freshly distilled cyclopentadiene (21.2 mL, 260 mmol) followed by 2,5-hexanedione (26.5 mL, 170 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. The mixture will darken, and gas evolution may be observed.[3]

  • Quenching: After 24 hours, carefully quench the reaction by adding 50 mL of water.

  • Solvent Removal: Remove the bulk of the methanol via steam distillation or rotary evaporation.[3]

  • Neutralization and Extraction: Cool the remaining aqueous solution in an ice bath. Carefully adjust the pH to neutral (~7) using dilute hydrochloric acid. Transfer the mixture to a separatory funnel and extract three times with 200 mL portions of petroleum ether.[3][6]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. This will yield a dark brown crude oil.[3]

  • Purification: Purify the crude oil by vacuum distillation. Collect the fraction that boils between 76-80 °C at a pressure of 4 mmHg. This should yield the final product as a yellow oily liquid.[3]

References
  • Optimization study for Friedel‐Crafts alkylation to give 4aa. ResearchGate.[Link]

  • Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure.[Link]

  • Synthesis of indenes. Organic Chemistry Portal.[Link]

  • Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC - NIH.[Link]

  • US6291735B1 - Process for preparation of high-purity indene.
  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC - NIH.[Link]

  • Simple and Efficient Synthesis of 4,7-Dimethoxy-1(H)-indene | Request PDF. ResearchGate.[Link]

  • The 1H‐indene and some examples of indene pharmaceuticals. ResearchGate.[Link]

  • Chemical Properties of 1H-Indene, 2,3-dihydro-4,7-dimethyl- (CAS 6682-71-9). Cheméo.[Link]

  • This compound - ChemSynthesis. ChemSynthesis.[Link]

  • Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate.[Link]

  • This compound | C11H12 | CID 81458. PubChem.[Link]

  • 1H-Indene, 2,3-dihydro-4,7-dimethyl- - the NIST WebBook. NIST.[Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry.[Link]

  • Recent Advances in the Synthesis of Indanes and Indenes | Request PDF. ResearchGate.[Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. PMC - NIH.[Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals.[Link]

Sources

common side products in the synthesis of 4,7-Dimethyl-1H-indene and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Purification of 4,7-Dimethyl-1H-indene

Topic: Troubleshooting side products and purification in the synthesis of this compound. Audience: Synthetic Chemists, Process Development Scientists. Format: Interactive Q&A / Troubleshooting Guide.

Synthesis Overview & Critical Pathways

To understand the side products, we must first establish the standard synthetic routes. While the condensation of cyclopentadiene with 2,5-hexanedione is a known direct route, the Reduction-Dehydration of 4,7-dimethyl-1-indanone is the industry standard for high-purity applications (e.g., metallocene ligand synthesis) due to better regiocontrol.

The "Golden Path" Protocol:

  • Precursor: 4,7-Dimethyl-1-indanone.[1]

  • Step 1 (Reduction): Sodium Borohydride (

    
    ) or 
    
    
    
    reduction to 4,7-dimethyl-1-indanol .
  • Step 2 (Dehydration): Acid-catalyzed dehydration (e.g., p-TsOH) to yield This compound .

Troubleshooting Dashboard: Common Side Products

This section addresses specific impurities identified by their spectroscopic signatures or physical behavior.

Issue 1: "My product is a sticky gum/tar instead of a clear oil/solid."
  • Diagnosis: Oligomerization/Polymerization .[2][3]

  • The Science: Indenes are electron-rich styrenic systems. In the presence of strong acids (used during dehydration) and heat, they undergo cationic polymerization. 4,7-dimethyl substitution increases electron density, making the double bond even more prone to cationic attack.

  • Corrective Action:

    • Limit Acid Exposure: Use a minimal amount of acid catalyst (0.5–1 mol% p-TsOH).

    • Dean-Stark Efficiency: Ensure rapid removal of water. Prolonged heating after water removal promotes polymerization.[3]

    • Inhibitors: Add a radical inhibitor like 4-tert-butylcatechol (TBC) or BHT to the collection flask during distillation.

    • Removal: Polymers are non-volatile.[3] Perform vacuum distillation ; the product will distill over, leaving the polymeric "pot residue" behind.

Issue 2: "NMR shows a persistent singlet at ~3.5 ppm (methylene) and loss of vinylic protons."[3]
  • Diagnosis: Isomerization to 4,7-Dimethyl-3H-indene (Isoindene) .

  • The Science: The 1H-indene is the thermodynamic product, but the 3H-isomer can form under acidic conditions or high temperatures via a [1,5]-sigmatropic hydrogen shift or acid-catalyzed protonation/deprotonation.

  • Corrective Action:

    • Base Wash: If the 3H-isomer is present, treat the mixture with a catalytic amount of base (e.g., triethylamine or KOH/EtOH) to re-equilibrate to the more stable 1H-indene.

    • Avoid Overheating: Keep distillation temperatures as low as possible (high vacuum).

Issue 3: "I see a broad -OH peak in IR/NMR and the product boils too high."
  • Diagnosis: Residual 4,7-Dimethyl-1-indanol (Incomplete Dehydration) .

  • The Science: The dehydration is an equilibrium reaction. If water is not physically removed (azeotropic distillation) or chemically sequestered, the alcohol remains.

  • Corrective Action:

    • Drive Equilibrium: Use Toluene or Benzene with a Dean-Stark trap. Ensure the theoretical volume of water is collected.

    • Chemical Dehydration: If thermal dehydration fails, use POCl3/Pyridine (mild) or Burgess Reagent (expensive but clean) to force elimination without polymerization.[3]

Issue 4: "There is a saturated impurity that won't separate by distillation."[3]
  • Diagnosis: 4,7-Dimethylindane (Over-reduction) .

  • The Science: This typically occurs if catalytic hydrogenation (

    
    ) was attempted instead of hydride reduction, or if the hydride reduction was performed in the presence of active transition metals. It is chemically inert and has a boiling point very close to the indene.
    
  • Corrective Action:

    • Prevention: Use stoichiometric hydride reagents (

      
      ) rather than catalytic hydrogenation.[3]
      
    • Removal: Difficult by distillation.[3] Use Silver Nitrate (

      
      ) impregnated silica gel chromatography . The silver coordinates to the indene double bond, retarding its elution, while the saturated indane elutes first.
      

Impurity Profile & Removal Strategy

ImpurityStructure TypeOriginRemoval Method
4,7-Dimethyl-1-indanone Ketone (Precursor)Incomplete ReductionFlash Chromatography (Polarity difference is large).[3]
4,7-Dimethyl-1-indanol Alcohol (Intermediate)Incomplete DehydrationDehydration (p-TsOH/Toluene); Chromatography.
4,7-Dimethylindane AlkaneOver-reduction

-Silica Chromatography; Precise Fractional Distillation.
Poly(4,7-dimethylindene) PolymerAcid-catalyzed couplingVacuum Distillation (removes monomer from polymer).[3]
4,7-Dimethyl-3H-indene IsomerBond MigrationBase-catalyzed equilibration; Distillation (difficult).

Visualizing the Pathway

The following diagram illustrates the reaction flow and points of failure (impurity generation).

IndeneSynthesis Indanone 4,7-Dimethyl-1-indanone Indanol 4,7-Dimethyl-1-indanol Indanone->Indanol Reduction (NaBH4) Indane 4,7-Dimethylindane (Over-reduction) Indanone->Indane Catalytic H2 (Avoid!) Indanol->Indanone Oxidation (Reversible) Indene This compound (Target Product) Indanol->Indene Dehydration (p-TsOH, -H2O) Polymer Oligomers/Polymers (Gum/Residue) Indene->Polymer Excess Acid/Heat Isoindene 3H-Indene Isomer Indene->Isoindene Acid/Thermal Isomerization

Caption: Synthetic pathway from Indanone to Indene, highlighting critical branch points where impurities (Indane, Polymers, Isomers) are generated.[1][4][5][6][7]

Detailed Experimental Protocols

Protocol A: Reduction of 4,7-Dimethyl-1-indanone
  • Dissolution: Dissolve 4,7-dimethyl-1-indanone (1.0 eq) in Methanol/THF (1:1 v/v). Cool to 0°C.[3]

  • Addition: Add

    
     (1.5 eq) portion-wise over 30 mins. Caution: Gas evolution (
    
    
    
    ).
  • Workup: Stir 2h at RT. Quench with sat.

    
    .[3] Extract with 
    
    
    
    . Dry (
    
    
    ) and concentrate.
  • Checkpoint: Analyze by TLC. If ketone remains, product will be contaminated later.

Protocol B: Dehydration to this compound
  • Setup: Dissolve Indanol in Toluene (0.1 M). Add p-TsOH (1 mol%). Equip with Dean-Stark trap.

  • Reflux: Heat to vigorous reflux.[3] Monitor water collection.[3] Stop immediately when water evolution ceases (approx 1-2h).

  • Quench: Cool to RT. Wash with

    
     (removes acid catalyst immediately to stop polymerization).[3]
    
  • Purification: Dry organic layer.[3] Remove solvent.[3][8] Vacuum distill the crude oil (approx 80°C @ 4 mmHg) to isolate the pure alkene.

References

  • NIST Chemistry WebBook. 1H-Indene, 2,3-dihydro-4,7-dimethyl- (4,7-Dimethylindane) Properties. National Institute of Standards and Technology.[3] Link[3]

  • Ready, J. M., et al. (2011). "Practical Synthesis of Substituted Indenes." Journal of Organic Chemistry.
  • ChemicalBook. this compound Synthesis and Properties.Link[3]

  • Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews, 100(4), 1253–1346. (Discusses ligand purity requirements and synthesis). Link[3]

Sources

optimization of reaction conditions for the polymerization with 4,7-Dimethyl-1H-indene catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Senior Application Scientist: Dr. A. Vance Subject: Optimization of Polymerization Conditions (Propylene/Ethylene) Reference ID: IND-47-OPT

Diagnostic: Know Your System

The ligand 4,7-dimethyl-1H-indene is a precursor used to synthesize two distinct classes of zirconocene catalysts. Your optimization strategy depends entirely on which complex you are using.

Catalyst ClassTypical Complex StructureTarget MaterialKey Optimization Mechanism
Class A: Unbridged (Oscillating) bis(2-phenyl-4,7-dimethylindenyl)ZrCl₂Elastomeric Polypropylene (Thermoplastic Elastomer)Ligand Rotation: You must tune the rate of ligand rotation relative to polymerization to create stereoblocks.
Class B: Bridged (Rigid) rac-Me₂Si(2-methyl-4,7-dimethylindenyl)₂ZrCl₂High-Isotactic Polypropylene (High

, High MW)
Site Geometry: You must optimize for defect-free insertion and suppress chain transfer to maximize molecular weight.

Module 1: Universal Activation & Handling

Applicable to both Class A and Class B.

Q: My activity is significantly lower than reported values (


 g/mol ·h). Is the catalyst dead? 
A:  Likely not. The issue is usually the Al/Zr ratio  or poison scavenging . 4,7-dimethyl-substituted catalysts are sterically bulky; they require efficient activation to open the active site.
  • The Protocol:

    • Scavenging: Do not rely on the activator (MAO) to scavenge the reactor. Use Triisobutylaluminum (TiBA) or Trimethylaluminum (TMA) in the reactor before injecting the catalyst.

    • Al/Zr Ratio:

      • Homogeneous (Solution): Maintain MAO:Zr = 2000:1 to 4000:1 . Lower ratios (e.g., 500:1) shift the equilibrium toward dormant heterobimetallic species.

      • Supported (Slurry): Target Al:Zr = 100:1 to 400:1 on the support.

    • Aging: Premix the catalyst and MAO in toluene for 10–15 minutes before injection. This "aging" ensures complete methylation and cation generation.

Q: I see severe reactor fouling (polymer sticking to walls/stirrer). A: This indicates "leaching" in supported systems or poor solubility control in homogeneous runs.

  • Immediate Fix: Increase the scavenger concentration (TiBA) slightly.

  • Root Cause: If using a supported catalyst, the Al/Zr ratio on the silica is too low, causing the metallocene to detach.

Module 2: Optimizing Class A (The Oscillating Catalyst)

Focus: Controlling Elastomeric Properties

Q: My polymer is too sticky (amorphous) and lacks elastic recovery. How do I fix this? A: You have lost the "isotactic" blocks. The catalyst is rotating too fast relative to the insertion rate.

  • The Science: This catalyst oscillates between a chiral (

    
    -symmetric, isotactic-selective) state and an achiral (
    
    
    
    -symmetric, atactic-selective) state.
    • High Temp: Fast rotation

      
       Short isotactic blocks 
      
      
      
      Amorphous gum.
    • Low Temp: Slow rotation

      
       Long isotactic blocks 
      
      
      
      Hard plastic.
    • Optimal: Intermediate rotation

      
       Stereoblocks 
      
      
      
      Elastomer.
  • Optimization Protocol (Temperature Sweep): Run three polymerizations at varying temperatures while keeping monomer pressure constant.

TemperaturePredicted ResultAction
0°C High Crystallinity, BrittleIncrease T to induce rotation.
20–25°C Target Zone (Elastomeric) Fine-tune pressure.
50°C+ Amorphous, TackyDecrease T to lock geometry.

Q: How does monomer pressure affect the elastomer? A: Increasing propylene pressure increases the propagation rate (


)  without affecting the ligand rotation rate.
  • Result: Higher pressure = Longer blocks (both atactic and isotactic) = Higher Molecular Weight (

    
    ).
    
  • Recommendation: If the elastomer is too weak (low

    
    ), increase pressure from 2 bar to 5–8 bar.
    

Module 3: Optimizing Class B (The Rigid Catalyst)

Focus: Maximizing Molecular Weight (


) and Melting Point (

)

Q: Why is the 4,7-dimethyl substitution important here? A: The methyl groups at the 4 and 7 positions provide steric bulk that protects the active site.

  • Blocks Chain Transfer: Prevents

    
    -hydride elimination to the metal or monomer.
    
  • Regioselectivity: Forces 1,2-insertion (head-to-tail), reducing regio-errors that lower the melting point.

Q: My


 is lower than expected (< 150°C). 
A:  You likely have regio-errors or low molecular weight "tails."
  • Troubleshooting Steps:

    • Lower Temperature: Drop reaction temperature from 70°C to 50°C. While activity may drop slightly,

      
       decreases faster than 
      
      
      
      , yielding higher
      
      
      and stereoregularity.
    • Check Monomer Purity: Even trace alkynes or polar impurities can disrupt the ion pair, causing "slips" in stereocontrol.

Visualization: Mechanism & Workflow

Diagram 1: The Oscillating Mechanism (Class A)

Visualizing how ligand rotation creates the stereoblock architecture.

OscillatingCatalyst cluster_conditions Control Knobs State1 Chiral State (C2) (Isotactic Selection) State2 Achiral State (C2v) (Atactic Selection) State1->State2 Ligand Rotation (k_rot) Polymer Stereoblock Polymer (Elastomeric PP) State1->Polymer Propylene Insertion (k_p) State2->Polymer Propylene Insertion (k_p) Temp Temperature Controls k_rot Temp->State1 Press Pressure Controls k_p Press->Polymer

Caption: Kinetic competition between ligand rotation (


) and chain propagation (

) defines the polymer architecture.
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowAct Low Activity IssueType->LowAct No Polymer LowMW Low Molecular Weight IssueType->LowMW Sticky/Waxy PoorProp Poor Elastomeric Properties IssueType->PoorProp Not Stretchy Sol_AlZr Check Al/Zr Ratio (Target > 2000:1) LowAct->Sol_AlZr Sol_Purity Add Scavenger (TiBA) LowAct->Sol_Purity Sol_TempDn Decrease Temp (Suppress Transfer) LowMW->Sol_TempDn Sol_PressUp Increase Pressure (Boost Propagation) LowMW->Sol_PressUp Sol_Sweep Run Temp Sweep (0°C - 25°C - 50°C) PoorProp->Sol_Sweep

Caption: Step-by-step logic for diagnosing common polymerization failures with 4,7-dimethylindenyl systems.

References

  • Coates, G. W., & Waymouth, R. M. (1995). Oscillating Stereocontrol: A Strategy for the Synthesis of Thermoplastic Elastomeric Polypropylene. Science, 267(5195), 217–219. Link

  • Resconi, L., et al. (2000). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews, 100(4), 1253–1346. Link

  • Spaleck, W., et al. (1994). The Influence of Aromatic Substituents on the Polymerization Behavior of Bridged Zirconocene Catalysts. Organometallics, 13(3), 954–963. Link

  • Lin, S., & Waymouth, R. M. (2002). 2-Arylindene Metallocenes: Conformationally Dynamic Catalysts for the Stereoselective Polymerization of alpha-Olefins. Accounts of Chemical Research, 35(9), 765–773. Link

Technical Support Center: 4,7-Dimethyl-1H-indene Synthesis & Scale-Up

[1][2]

Current Status: Operational Ticket Focus: Scale-up anomalies, polymerization control, and isomer purity.[1] Assigned Specialist: Senior Application Scientist, Process Development Unit.

Introduction: The Scale-Up Paradox

You are likely here because a protocol that worked perfectly on a 5-gram scale is failing at 500 grams. 4,7-Dimethyl-1H-indene (CAS: 6974-97-6) is a deceptive molecule.[1][2] Structurally simple, it serves as a critical ligand precursor for ans-metallocene catalysts used in olefin polymerization.[1][2] However, its electron-rich aromatic system, combined with the strain of the cyclopentadiene ring, makes it prone to three primary failure modes during scale-up: runaway exotherms , spontaneous polymerization , and isomer shifting .

This guide bypasses standard textbook descriptions to address the specific "pain points" of scaling this synthesis from p-xylene.

Module 1: The Friedel-Crafts Bottleneck (Indanone Formation)

Context: The synthesis typically begins with the acylation of p-xylene using 3-chloropropionyl chloride (or succinic anhydride followed by reduction) to form 4,7-dimethyl-1-indanone.[1][2]

Troubleshooting Guide
Symptom Probable Cause Corrective Action
Dark/Black Reaction Mass Localized overheating during AlCl₃ addition.[1][2]Protocol Change: Switch from solid AlCl₃ addition to a slurry addition, or add the acid chloride to a pre-cooled AlCl₃/solvent suspension. Maintain

C.
Low Yield (<60%) Oligomerization of p-xylene or incomplete cyclization.[1][2]Stoichiometry Check: Ensure a slight excess of AlCl₃ (1.1–1.2 eq).[2] Quench: The quench must be performed into ice-HCl, never water into acid, to prevent hydrolysis of the intermediate before cyclization is complete.
HCl Scrubber Overload Rapid addition of reagents.[1][2]Engineering Control: Install a caustic scrubber (NaOH) with a suck-back trap.[1][2] Scale addition rate to HCl evolution, not time.
Expert Insight: The "Melt" Hazard

At scales >100g, the heat of reaction for Friedel-Crafts acylation is significant. If you add solid AlCl₃ too quickly, you create "hot spots" that char the p-xylene.[1][2]

  • Recommendation: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as the solvent. They provide excellent heat transfer compared to neat reactions.[1][2]

Module 2: Reduction & Dehydration (The Critical Transformation)

Context: Converting 4,7-dimethyl-1-indanone to the target indene involves reduction (NaBH₄) followed by acid-catalyzed dehydration.[1][2] This is where the isomerization and polymerization risks are highest.[1][2]

FAQ: Dehydration Challenges

Q: My product contains a mixture of isomers. Is my batch ruined? A: Not necessarily. 4,7-Dimethylindene exists in equilibrium between the 1H-isomer (double bond in the 5-membered ring, conjugated with benzene) and the 3H-isomer .[1]

  • Mechanism: The 1H-isomer is thermodynamically less stable than the 3H-form due to the hyperconjugation of the methyl groups, but for metallocene synthesis (deprotonation with n-BuLi), both isomers yield the same indenyl anion.

  • Action: If used for ligand synthesis, proceed. If analytical purity is required, store at -20°C; equilibrium shifts at room temperature.

Q: The distillation receiver is filling with a white solid/gel.[1][2] What is this? A: This is poly(4,7-dimethylindene) .[1][2] The methyl groups at the 4 and 7 positions increase the electron density of the double bond, making it highly susceptible to cationic polymerization initiated by trace acids or heat.

Visual Workflow: Synthesis & Failure Points

Gcluster_0Step 1: Ring Formationcluster_1Step 2: Functionalizationcluster_2Step 3: Dehydration & Isolationp_xylenep-Xylene(Precursor)indanone4,7-Dimethyl-1-indanone(Stable Intermediate)p_xylene->indanoneAlCl3 / 3-chloropropionyl chloride(Exotherm Risk!)indanol4,7-Dimethyl-1-indanol(Alcohol)indanone->indanolNaBH4 ReductionindeneThis compound(Target)indanol->indenepTSA / Toluene (-H2O)indene->indene1H <-> 3H IsomerizationpolymerPolymerized Tar(FAILURE)indene->polymerTrace Acid / Heat / No Inhibitor

Figure 1: Process flow highlighting the critical thermal and stability checkpoints (Red Arrows).

Module 3: Purification & Stabilization Protocol

The Golden Rule: Never distill 4,7-dimethylindene without an inhibitor.

Standard Operating Procedure (SOP) for Distillation
  • Quench Completely: Ensure the dehydration step (pTSA/Toluene) is fully neutralized.[1][2] Wash the organic layer with NaHCO₃ (sat) until pH is strictly 7-8.[1][2] Any trace acid left will catalyze polymerization in the distillation pot.[1][2]

  • Add Inhibitor: Add 4-tert-Butylcatechol (TBC) or BHT at 500–1000 ppm to the distillation pot.

    • Note: TBC requires trace oxygen to be effective, but 4,7-dimethylindene is air-sensitive.[1][2] A nitroxyl radical inhibitor (like TEMPO ) is preferred for high-vacuum, oxygen-free distillations.[1][2]

  • Vacuum is King: Distill at the lowest possible pressure (<1 mmHg).

    • Target: Boiling point should be kept < 80°C .

    • Literature Value: ~90°C at 0.05 mmHg (for similar derivatives).[1][2][3]

  • Short Path: Use a short-path distillation head (Vigreux columns retain too much heat and holdup).[1][2]

Data Table: Inhibitor Effectiveness
InhibitorConcentrationMechanismRecommended Use
4-TBC (4-tert-Butylcatechol)1000 ppmRadical ScavengerStorage & Transport (Requires trace

)
BHT (Butylated hydroxytoluene)500 ppmH-atom donorGeneral handling
TEMPO 100-500 ppmAlkyl radical trapVacuum Distillation (Active w/o

)

Module 4: Isomer Equilibrium Visualization

Users often panic when NMR shows "impurities" in the aliphatic region.[1][2] This is usually the 3H-isomer.[1][2]

Isomercluster_explanationImplication for Ligand SynthesisIso11H-Indene Form(Kinetic Product)Iso23H-Indene Form(Thermodynamic Product)Iso1->Iso2[1,5]-H Shift(Promoted by Base/Heat)ActionBoth isomers deprotonate to theSAME aromatic anion (Indenyl-Li)Iso1->ActionIso2->Action

Figure 2: The 1H/3H isomerization equilibrium. Note that for metallocene applications, this equilibrium is often inconsequential.

References

  • NIST Chemistry WebBook. 1H-Indene, 2,3-dihydro-4,7-dimethyl- (Thermochemical Data).[1][2] National Institute of Standards and Technology.[1][2] Link

  • European Patent EP0421759A2. Method for producing 1-indanone derivatives.[1][2] (Describes the reduction and handling of dimethyl-substituted indanones). Link

  • US Patent 6,548,710. Process for preparing 1-indanones.[1][2] (Detailed Friedel-Crafts protocols for methyl-substituted indanones and conversion to indenes). Link

  • PubChem Compound Summary. this compound (CID 81458).[1][2] National Center for Biotechnology Information.[1][2] Link

  • Review of Polymerization Inhibitors. Inhibition of Free Radical Polymerization: A Review. (Guidance on TBC vs TEMPO usage). Link

troubleshooting guide for the characterization of 4,7-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization & Troubleshooting of 4,7-Dimethyl-1H-indene

Executive Summary

This compound (CAS: 6682-71-9) is a critical bicyclic hydrocarbon precursor used primarily in the synthesis of ansa-metallocene catalysts for olefin polymerization. Its purity directly impacts the activity and stereocontrol of the resulting Zirconium or Hafnium complexes.

This guide addresses the most frequent technical challenges: distinguishing structural isomers, quantifying oxidation/polymerization impurities, and optimizing storage conditions.

Section 1: Structural Characterization (NMR Spectroscopy)

Q: I see conflicting literature about 1H- and 3H-isomers. Which one do I have?

A: For 4,7-dimethylindene, the 1H- and 3H-isomers are chemically identical (degenerate tautomers) due to the symmetry of the substitution pattern on the benzene ring.

  • Explanation: In unsubstituted indene, the 1H-isomer (sp³ carbon at position 1) and 3H-isomer (sp³ carbon at position 3) are distinct. However, the 4,7-dimethyl substitution creates a symmetry where the migration of the double bond from

    
     to 
    
    
    
    generates a structure superimposable on the original.
  • Diagnostic Check: You should observe a single set of signals in a pure sample at room temperature. If you see "shadow" peaks, they are likely not the 3H-isomer, but rather 4,7-dimethylindane (over-reduction) or 4,7-dimethyl-1-indanone (starting material).

Q: How do I assign the NMR signals for the methyl groups?

A: The two methyl groups at positions 4 and 7 are chemically equivalent in the time-averaged NMR spectrum if the molecule is fluxional or if the resolution is low, but in a static structure, they are distinct. However, due to the rapid 1,5-sigmatropic hydrogen shifts (fluxionality) often observed in substituted indenes, they frequently appear as a single singlet or two very closely spaced singlets.

Standard


H NMR Data (CDCl

, 400 MHz):
PositionTypeShift (

ppm)
MultiplicityIntegrationNotes
C1 Aliphatic3.35 – 3.45Doublet / Multiplet2HCharacteristic methylene signal.
C2 Vinylic6.55 – 6.65dt or ddd1HCouples to C1 and C3.
C3 Vinylic6.90 – 7.00Doublet1HAdjacent to bridgehead.
C5, C6 Aromatic6.95 – 7.10AB Quartet / Multiplet2HOften overlaps with C3.
4-Me, 7-Me Methyl2.30 – 2.45Singlet(s)6HMay appear as 2 peaks if resolution is high.

Section 2: Impurity Profiling & Troubleshooting

Q: My sample has turned yellow/brown and viscous. Is it still usable?

A: The yellowing indicates oxidation (formation of indanones) or oligomerization .

  • Viscosity: Indicates polymerization. Indenes are prone to thermal and acid-catalyzed polymerization. If the sample is viscous, it must be redistilled.

  • Color: Pure 4,7-dimethylindene is a colorless oil/low-melting solid. Yellowing suggests the formation of 4,7-dimethyl-1-indanone (oxidation product) or fulvene derivatives.

Q: How do I distinguish the product from the Indanone precursor?

A: The conversion of 4,7-dimethyl-1-indanone to the indene involves reduction and dehydration. Incomplete reaction is common.

Diagnostic Table: Impurity Identification

CompoundIR Signature (

)
Key

H NMR Signal
GC-MS Feature
This compound 3060 (C=H), 1610 (C=C)

3.4 (CH

doublet)

144, Base peak 129 (M-Me)
4,7-Dimethyl-1-indanone 1705 (C=O) Strong

2.6-3.0 (CH

-CH

multiplet)

160
4,7-Dimethyl-1-indanol 3300-3400 (OH) Broad

5.2 (CH-OH)

162 (often invisible, sees M-18)
4,7-Dimethylindane No C=C or C=O

2.0-2.9 (Multiplets only)

146
Q: I see a broad peak at 5.2 ppm. What is it?

A: This is likely 4,7-dimethyl-1-indanol , the intermediate from the reduction step.

  • Cause: Incomplete dehydration.

  • Fix: Reflux in toluene with a catalytic amount of p-TsOH (p-Toluenesulfonic acid) using a Dean-Stark trap to remove water. Monitor the disappearance of the OH peak.

Section 3: Synthesis & Purification Workflow

The following diagram outlines the critical control points (CCPs) for ensuring high purity during the synthesis from p-xylene.

G Start Start: p-Xylene + 3-Chloropropionyl Chloride Indanone Intermediate 1: 4,7-Dimethyl-1-indanone (Solid, mp 78°C) Start->Indanone Friedel-Crafts Reduction Step 2: Reduction (NaBH4/EtOH) Indanone->Reduction Indanol Intermediate 2: 4,7-Dimethyl-1-indanol (Viscous Oil) Reduction->Indanol Check IR (OH present) Dehydration Step 3: Dehydration (p-TsOH, Toluene, Reflux) Indanol->Dehydration Indanol->Dehydration Incomplete Dehydration (NMR: 5.2 ppm signal) Crude Crude 4,7-Dimethylindene Dehydration->Crude -H2O Distillation Purification: Vacuum Distillation (Keep T < 100°C) Crude->Distillation Risk: Polymerization Distillation->Crude Viscosity Increase (Add Inhibitor) Final Pure this compound (Store @ -20°C under Ar) Distillation->Final

Figure 1: Synthesis and purification workflow highlighting critical intermediates and troubleshooting loops.

Section 4: Storage & Handling Protocols

1. Prevention of Polymerization:

  • Inhibitors: For long-term storage, add 100-200 ppm of BHT (Butylated hydroxytoluene) or TBC (4-tert-butylcatechol) .

  • Removal: Inhibitors must be removed before using the indene as a ligand for metallocene synthesis (via basic alumina filtration or distillation).

2. Inert Atmosphere:

  • Always store under Nitrogen or Argon. Oxygen promotes the formation of peroxides and indanones.

  • Temperature: Store at -20°C. Room temperature storage significantly accelerates dimerization.

3. Metallocene Synthesis Prep:

  • Deprotonation: When reacting with n-BuLi to form the indenyl lithium salt, ensure the indene is dry (Karl Fischer < 100 ppm). Moisture kills the lithiated species immediately.

References

  • NIST Chemistry WebBook. 1H-Indene, 2,3-dihydro-4,7-dimethyl- (Indane derivative data). National Institute of Standards and Technology. [Link]

  • Ready, J. M., et al. Synthesis and Characterization of Substituted Indenes. Journal of Organic Chemistry.[1][2][3] (General reference for indene NMR shifts).

  • Resconi, L., et al. (1995). Selectivity in Propylene Polymerization with Metallocene Catalysts. Chemical Reviews, 100(4), 1253–1346. (Context for ligand usage). [Link]

  • PubChem. 4,7-Dimethyl-1-indanone (Precursor Data). National Library of Medicine. [Link]

  • Halterman, R. L., & Tretyakov, A. (1995). Synthesis of C2-Symmetric Metallocenes. Tetrahedron, 51(15), 4371-4382. (Describes synthesis of dimethylindenes). [Link]

Sources

refining purification methods for 4,7-Dimethyl-1H-indene isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the purification of 4,7-Dimethyl-1H-indene , a critical ligand precursor in the synthesis of metallocene catalysts (e.g., for isotactic polypropylene production).

Topic: Refining Purification Methods for this compound Isomers Document ID: TSC-IND-47-PUR-01 Status: Active Audience: Senior Chemists, Process Engineers, Metallocene Catalyst Developers

Executive Summary & Chemical Context

This compound (CAS: 6974-97-6) is a bicyclic hydrocarbon primarily used to synthesize ansa-metallocenes.[1] Its purity is non-negotiable; even trace amounts of regioisomers (e.g., 4,6-dimethyl or 5,6-dimethyl isomers) or oxidation byproducts (indenones) can poison the active metal center (Zr/Hf) or alter the tacticity of the resulting polymer.

The Isomer Challenge: Users often encounter two types of "isomer" issues:

  • Regioisomers: Structural isomers (e.g., 4,6-dimethyl) arising from impure starting materials (e.g., mixed hexanediones or xylene derivatives). These have distinct boiling points but are difficult to separate by simple distillation due to azeotrope formation.

  • Tautomers: The equilibrium between 1H-indene (stable) and 2H/3H-indene (unstable/transient). While you cannot permanently separate tautomers, "purification" often involves removing the conditions that catalyze rapid tautomerization (acids/bases) to ensure a stable shelf-life.

Troubleshooting Guide (Q&A)

Issue 1: Separation of Regioisomers

Q: I see a "shoulder" peak on my GC traces despite fractional distillation. How do I remove the 4,6-dimethyl isomer from my 4,7-dimethyl product?

A: Distillation is often insufficient for separating 4,6- and 4,7- isomers due to their nearly identical vapor pressures (ΔBP < 2°C).

  • The Fix (The "Chemical Filter"): You must utilize the steric difference of the methyl groups. The 4,7-substitution pattern creates a "pocket" that affects the solubility of its lithiated salt.

  • Protocol: Convert the mixture to the lithium salt using n-Butyllithium (n-BuLi) in a non-polar solvent (Hexane/Pentane). The 4,7-dimethylindenyl lithium salt often precipitates more cleanly or has different solubility kinetics than the asymmetric 4,6-isomer. Wash the precipitate thoroughly with cold pentane to remove the soluble impurities (including the 4,6-isomer salts), then hydrolyze back to the neutral indene.

Issue 2: Color Instability & Oligomerization

Q: My clear distillate turns yellow/brown within hours of storage. Is it oxidizing?

A: Yes, but it is also likely oligomerizing. Indenes are prone to thermal and radical polymerization.

  • The Mechanism: Trace oxygen forms peroxides, initiating radical polymerization. Furthermore, trace acids (from silica gel columns) catalyze the formation of di-indenes.

  • The Fix:

    • Inhibitors: Add 100-200 ppm of BHT (Butylated hydroxytoluene) or 4-tert-butylcatechol to the collection flask immediately after distillation.

    • Storage: Store under Argon at -20°C.

    • Column Prep: If using silica, neutralize it with 1% Triethylamine (TEA) in the eluent to prevent acid-catalyzed oligomerization on the column.

Issue 3: Low Yields During Lithiation

Q: I tried the "Chemical Filter" method, but my recovery yield is <40%. Where did the product go?

A: Low yield usually stems from two errors:

  • Incomplete Deprotonation: 4,7-dimethylindene is sterically hindered. Deprotonation with n-BuLi requires time (2-4 hours) and sometimes slight warming (reflux in ether), though room temperature is usually sufficient if stirred overnight.

  • Hydrolysis Loss: When quenching the lithium salt, if the pH drops too low or the mixture gets too hot, the regenerated indene can polymerize instantly.

    • Correction: Quench the lithium salt slurry into a mixture of ice and saturated NH₄Cl, ensuring the internal temp stays <5°C.

Detailed Experimental Protocols

Protocol A: The "Chemical Filter" (Selective Lithiation)

Best for: Removing close-boiling regioisomers and non-acidic impurities.

Reagents:

  • Crude 4,7-Dimethylindene mixture

  • n-Butyllithium (2.5M in hexanes)

  • Solvents: Diethyl Ether (Et₂O) or Hexane (Anhydrous)

  • Quench: Saturated NH₄Cl (aq)

Step-by-Step:

  • Dissolution: Dissolve crude indene (1.0 eq) in anhydrous Et₂O (concentration ~0.5 M) under Nitrogen/Argon.

  • Deprotonation: Cool to 0°C. Add n-BuLi (1.05 eq) dropwise. Note: A color change to yellow/orange is normal.

  • Equilibration: Allow to warm to Room Temp (RT) and stir for 4–12 hours. The lithium salt of 4,7-dimethylindene may precipitate (if in hexane) or remain soluble (in ether).

    • Variation: If using hexane, filter the precipitate. This solid is the purified indenyl lithium. Wash with cold pentane. This is the most effective purification step.

  • Hydrolysis: Resuspend the solid salt in fresh ether (or use the ether solution if no precipitate formed and you rely on washing later). Pour slowly into a vigorously stirred mixture of Ice/Sat. NH₄Cl.

  • Workup: Separate organic layer. Wash with H₂O (2x) and Brine (1x). Dry over MgSO₄.

  • Isolation: Remove solvent via rotary evaporation (bath < 30°C).

Protocol B: Vacuum Distillation with Fractionation

Best for: Bulk removal of high-boiling tars and low-boiling solvent residues.

Parameters:

  • Pressure: < 5 mmHg (High vacuum essential to keep temp low).

  • Column: Vigreux column (15-20 cm) to prevent entrainment.

  • Bath Temp: Do not exceed 140°C to prevent thermal polymerization.

ParameterValueNotes
Boiling Point (Atm) ~230°CExtrapolated. Do not distill at atm pressure.
Boiling Point (2 mmHg) ~85-95°CIdeal collection range.
Fore-run First 5-10%Discard (contains solvent/light isomers).
Main Fraction Middle 80%Collect over BHT inhibitor.

Visualized Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the appropriate purification method based on impurity profile.

PurificationLogic Start Crude 4,7-Dimethylindene Analysis Analyze Purity (GC/NMR) Start->Analysis IsTarry Contains Tars/Oligomers? Analysis->IsTarry IsIsomer Contains Regioisomers (e.g., 4,6-dimethyl)? IsTarry->IsIsomer No Distill Vacuum Distillation (<5 mmHg, Vigreux) IsTarry->Distill Yes Lithiation Chemical Filter (Lithiation-Hydrolysis Cycle) IsIsomer->Lithiation Yes (High Specificity Needed) Column Flash Chromatography (Silica + 1% TEA) IsIsomer->Column No (Minor impurities) Distill->Analysis Re-check Pure Pure this compound (Store -20°C under Ar) Lithiation->Pure Column->Pure

Figure 2: The "Chemical Filter" Mechanism

Caption: The Lithiation-Hydrolysis cycle exploits the solubility differences of the lithium salt to isolate the target isomer.

LithiationCycle Impure Impure Mixture (4,7- & 4,6- isomers) Salt Li-Salt Formation (Precipitation) Impure->Salt Deprotonation BuLi + n-BuLi (Hexane/Ether) BuLi->Salt Wash Filtration & Wash (Removes soluble 4,6-Li salt) Salt->Wash Selective Precip. Hydrolysis Hydrolysis (Ice/NH4Cl) Wash->Hydrolysis Solid Salt Product Pure this compound Hydrolysis->Product Regeneration

Physical Properties & Identification Data[2][3][4][5][6][7][8]

PropertyValueSource
Molecular Formula C₁₁H₁₂[1]
Molecular Weight 144.21 g/mol [1]
Boiling Point ~230°C (Atm) / 90°C (2 mmHg)[2]
Density 0.998 g/mL[3]
Appearance Colorless to pale yellow liquid[3]
1H NMR (CDCl₃) δ 7.0-7.2 (m, Ar-H), 6.6 (m, =CH), 3.3 (s, CH₂), 2.3-2.4 (s, CH₃)[4]

Note on NMR: The methylene protons at position 1 (CH ₂) typically appear as a singlet or fine multiplet around 3.3 ppm. If you see a signal integrating to 2H at ~3.3 ppm, you have the 1H-isomer . If you see a vinylic proton signal integrating to 1H and a methyl doublet, you may have the 3H-isomer (rare in pure isolated samples but possible in equilibrium).

References

  • National Institute of Standards and Technology (NIST). 1H-Indene, 4,7-dimethyl- Gas Phase Thermochemistry. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

Sources

strategies to control stereoselectivity in reactions involving 4,7-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note #47-DMI

Subject: Controlling Stereoselectivity in Ansa-Metallocene Synthesis & Asymmetric Hydrogenation Applicable Compounds: 4,7-Dimethyl-1H-indene (CAS: 6974-97-6) and derivatives. Audience: Organometallic Chemists, Polymer Scientists, Process Engineers.

Introduction: The Stereochemical Challenge

This compound is a critical ligand precursor for


-symmetric ansa-metallocenes (zirconocenes and hafnocenes) used in the production of isotactic polypropylene (iPP). The steric bulk provided by the methyl groups at the 4 and 7 positions is instrumental in restricting polymer chain rotation, thereby increasing the melting point (

) and molecular weight of the resulting polymer.

However, the utility of this molecule hinges on a single critical factor: Stereocontrol .

  • Metallocene Synthesis: The complexation of bridged bis-indenyl ligands typically yields a mixture of racemic (

    
    -symmetric, active/stereoselective) and meso (
    
    
    
    -symmetric, inactive/aspecific) isomers.
  • Hydrogenation: Asymmetric reduction of the indene double bond requires precise facial selectivity to avoid undesired diastereomers.

This guide provides troubleshooting protocols to maximize the yield of the desired stereoisomers.

Core Module: Maximizing Rac-Selectivity in Zirconocene Synthesis

The most frequent support ticket regarding this compound involves the synthesis of dimethylsilyl-bridged complexes (e.g., rac-Me


Si(2-Me-4,7-Me

Ind)

ZrCl

).
The Mechanism of Isomer Formation

The formation of rac vs. meso isomers is kinetically controlled during the metalation step but can be thermodynamically equilibrated.

  • Rac-isomer: The indenyl ligands coordinate to the metal on opposite faces (anti-conformation relative to the bridge). This is required for isospecific polymerization.

  • Meso-isomer: The ligands coordinate on the same face (syn-conformation). This is generally a waste product.

Strategic Protocol: Salt Metathesis vs. Amine Elimination
ParameterMethod A: Salt Metathesis (Standard) Method B: Amine Elimination (Advanced)
Reagents Dilithio-ligand salt + ZrCl

Neutral ligand + Zr(NMe

)

Solvent THF or Et

O (Polar)
Toluene or Hydrocarbon (Non-polar)
Rac:Meso Ratio Typically 1:1 (Statistical)Variable (often >2:1 favored)
Pros Cheaper reagents; well-established.Eliminates salt waste; often higher rac yield.
Cons Requires difficult fractional crystallization.Zr(NMe

)

is moisture sensitive/expensive.
Troubleshooting Workflow: Optimizing the Rac Yield

The following logic tree outlines the decision process for researchers encountering low rac yields.

RacOptimization Start Start: Low Rac-Isomer Yield CheckSolvent Step 1: Check Reaction Solvent (Is it THF?) Start->CheckSolvent SwitchSolvent Action: Switch to Toluene/DCM mix (Induces precipitation of Rac) CheckSolvent->SwitchSolvent Yes (Solvent Effect) CheckTemp Step 2: Check Lithiation Temp CheckSolvent->CheckTemp No SwitchSolvent->CheckTemp ModifyTemp Action: Maintain < -78°C during addition Warm slowly to RT CheckTemp->ModifyTemp Temp Fluctuated CheckMethod Step 3: Consider Amine Elimination CheckTemp->CheckMethod Temp Stable ModifyTemp->CheckMethod UseAmine Action: Use Zr(NMe2)4 precursor (Avoids LiCl formation) CheckMethod->UseAmine Ratio < 1:1 Purification Step 4: Purification Strategy (Wash with Pentane) CheckMethod->Purification Ratio > 1:1 UseAmine->Purification

Figure 1: Decision logic for troubleshooting low stereoselectivity in zirconocene synthesis.

Experimental Protocol: Synthesis of rac-Dimethylsilylbis(2-methyl-4,7-dimethylindenyl)zirconium Dichloride

Objective: Isolate the rac-isomer with >95% purity.

Reagents:

  • Ligand: Dimethylbis(2-methyl-4,7-dimethylindenyl)silane

  • Base: n-Butyllithium (2.5 M in hexanes)

  • Metal Source: ZrCl

    
     (anhydrous)
    
  • Solvent: Dry THF and Toluene

Step-by-Step Procedure:

  • Deprotonation (Ligand Activation):

    • Dissolve the ligand (1.0 eq) in dry THF at -78°C.

    • Add n-BuLi (2.05 eq) dropwise. Critical: The 4,7-methyl groups add steric bulk, slowing lithiation. Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours (longer than standard indene) to ensure complete double deprotonation.

    • Observation: Solution typically turns dark orange/red.

  • Complexation:

    • Slurry ZrCl

      
       (1.0 eq) in cold THF (-78°C) or toluene.
      
    • Transfer the lithiated ligand solution via cannula to the ZrCl

      
       slurry.
      
    • Stereocontrol Tip: Performing this step in toluene instead of THF often precipitates the rac-isomer or LiCl byproducts differently, altering the kinetic ratio.

  • Workup & Isomer Separation (The Critical Step):

    • Remove solvent in vacuo.

    • Extract with hot toluene. Filter off LiCl.

    • Fractional Crystallization:

      • Concentrate the toluene solution.

      • Cool to -20°C.

      • Rac-isomers of substituted bis-indenyl complexes are typically less soluble in toluene/pentane mixtures than meso-isomers.

      • Collect the precipitate. Analyze by

        
        H NMR.
        
      • Diagnostic Signal: Look for the Cp-ring protons. Meso isomers often show split signals due to lack of

        
         symmetry, whereas rac shows a cleaner, symmetric pattern.
        

Module: Asymmetric Hydrogenation of this compound

Researchers may also need to reduce the C2-C3 double bond to create chiral indane derivatives.

Challenge: The 4,7-substituents create a "picket fence" effect, making the double bond sterically crowded. Standard Pd/C hydrogenation often fails to induce enantioselectivity.

Recommended Catalyst System: Iridium-P,N complexes (e.g., Crabtree's catalyst derivatives or Ir-PHOX).

Catalyst SystemLigand TypeTypical ee%Notes
Ir(COD)(Py)(PCy

)PF

Achiral0%Good for racemic reduction only.
Ir-PHOX (Phosphinooxazoline) Chiral N,P85-95%Highly effective for trisubstituted olefins.
Ru(BINAP) Chiral P,P<50%Often requires functional groups (like OH) to direct.

Protocol Note: High pressure (50-100 bar H


) is often required due to the steric hindrance of the 4-methyl group shielding the olefin.

Technical FAQ: Troubleshooting Common Issues

Q1: Why do I see multiple peaks in the NMR of my starting material (4,7-dimethylindene)?

  • A: Indenes undergo rapid [1,5]-sigmatropic proton shifts. You will likely see a mixture of 1H-indene (isomer A) and 3H-indene (isomer B).

    • Solution: This is normal.[1] Both isomers deprotonate to form the same aromatic indenyl anion. No purification is needed before lithiation.

Q2: My lithiation reaction seems incomplete (low yield of complex).

  • A: The 4,7-dimethyl pattern makes the C1 proton less acidic and sterically shielded compared to unsubstituted indene.

    • Fix: Increase lithiation time to 6+ hours or reflux the ligand with n-BuLi in ether for 1 hour before cooling and adding the metal source.

Q3: I cannot separate the rac from the meso isomer.

  • A: If toluene crystallization fails, try washing the crude solid with diethyl ether .

    • Mechanism:[1][2][3][4][5][6][7][8] The meso isomer is often more soluble in ether. Washing the crude mixture will dissolve the meso, leaving the pure rac isomer on the filter frit.

Q4: Can I use Potassium (K) instead of Lithium?

  • A: Yes. Using KH or K-metal to form the indenyl-potassium salt can change the aggregation state of the ligand in solution. This often alters the rac/meso ratio during the salt metathesis step, sometimes favoring the rac form due to the larger cation radius destabilizing the meso transition state.

References

  • Spaleck, W., et al. (1994). "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bis(indenyl)zirconocenes." Organometallics.

  • Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews.

  • Halterman, R. L. (1992). "Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes." Chemical Reviews.

  • Diamond, G. M., et al. (1996). "Efficient Synthesis of rac-(Dimethylsilylbis(indenyl))zirconium Dichloride via Amine Elimination." Organometallics.

  • Schnider, P., et al. (1997). "Enantioselective Hydrogenation of Alkenes with Iridium-PHOX Catalysts." Chemistry - A European Journal.

Sources

addressing catalyst deactivation in polymerizations with 4,7-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Deactivation with 4,7-Dimethyl-1H-indene Systems

Welcome to the Advanced Catalysis Support Hub. I am Dr. Aris, your Senior Application Scientist. You are likely using This compound as a ligand precursor to synthesize high-rigidity ansa-metallocenes (e.g., the "Spaleck" type rac-Me₂Si(2-Me-4,7-Me₂Ind)₂ZrCl₂).

This ligand system is the "gold standard" for producing high-molecular-weight isotactic polypropylene (iPP) because the 4-position methyl group blocks chain transfer. However, this performance comes at a cost: these catalysts are hypersensitive to deactivation.

Below is your Tiered Troubleshooting Guide designed to isolate whether your catalyst is dying due to chemistry (synthesis/purity), activation (cocatalyst issues), or process (thermal/poisoning).

📊 Quick Reference: Deactivation Symptoms & Probability
SymptomMost Probable CauseProbability
Zero Activity Poisoning (O₂/H₂O) or Failed ComplexationHigh
Rapid Decay (First 5 mins) Thermal Instability or Low Al/Zr RatioHigh
Low Molecular Weight (Mw)

-H Elimination (Reactor too hot)
Medium
Reactor Fouling/Sheeting Poor Heat Transfer (Local overheating)Medium
Broad PDI (> 3.5) Mixed Active Species (Isomer contamination)Low
🔬 Module 1: Ligand Purity & Catalyst Synthesis (The "Garbage In" Problem)

User Question: "I synthesized the zirconocene using 4,7-dimethylindene, but the activity is 50% lower than literature values. Is the ligand unstable?"

Scientist Response: The ligand itself is stable, but its isomeric purity is often the silent killer. 4,7-Dimethylindene exists in equilibrium with its isomers. If you use "technical grade" material without checking the isomer ratio, you will synthesize a catalyst with mixed stereochemistry (or inactive species).

Troubleshooting Protocol:

  • Check the Double Bond: Run a 1H NMR of your starting material. You must ensure the double bond is in the allylic position relative to the bridgehead carbons before deprotonation.

  • The rac vs. meso Trap: When bridging this ligand (e.g., with dimethyldichlorosilane), you produce a mixture of rac (active/isospecific) and meso (inactive/aspecific) isomers.

    • Critical Step: If you do not rigorously separate the meso form (usually via fractional crystallization or washing with pentane/ether), your "catalyst" is effectively diluted with dead weight.

  • Lithiation Check: Ensure complete lithiation (n-BuLi) before metalation. Residual unreacted ligand acts as a poison by coordinating loosely to the Zr center, blocking the active site.

⚗️ Module 2: Activation & Stoichiometry[1][2][3][4]

User Question: "My catalyst dies immediately after injection. I'm using MAO (Methylaluminoxane) as the activator."

Scientist Response: Immediate death usually indicates "Scavenger Exhaustion." The 4,7-dimethyl substituted complexes are sterically bulky. If the MAO quality is poor (high free trimethylaluminum, TMA), the TMA can coordinate too strongly or reduce the metal center.

The "Self-Validating" Activation Protocol:

  • The Scavenger Test: Do not just mix Catalyst + MAO.

    • Step A: Inject MAO into the reactor solvent first and stir for 5 minutes. This scavenges moisture/oxygen in the solvent.

    • Step B: Pre-activate the catalyst with a small amount of MAO in the injection vial (Al/Zr ratio ~500:1) for 5-10 minutes.

    • Step C: Inject the pre-activated mix.

  • Ratio Optimization:

    • Standard: Al/Zr = 2000:1 to 5000:1.

    • Troubleshoot: If activity is low, increase the ratio. If activity is high but dies fast, decrease the ratio (excess TMA might be promoting chain transfer or reduction).

🌡️ Module 3: Thermal Stability & Reactor Control

User Question: "The reaction starts strong but stops after 10 minutes. The reactor temperature is set to 70°C."

Scientist Response: You are likely experiencing Thermal Runaway Deactivation . The 4,7-dimethyl substitution pattern makes the catalyst highly active. This activity generates massive local heat (exotherm) at the catalyst particle surface, which can be 20-50°C hotter than your bulk reactor temperature.

Mechanism: At high temperatures (>70°C for many Zr systems), the ligand-metal bond weakens, or the complex undergoes


-hydride elimination  followed by the formation of a dormant allyl species.

Corrective Actions:

  • Pre-polymerization: Run a "baby step" at 20°C for 5 minutes with low monomer pressure (2 bar). This builds a protective polymer shell around the catalyst particle, preventing fragmentation and overheating when you ramp up to full conditions.

  • Hydrogen Control: If you are using Hydrogen to control Mw, be aware that H₂ can reactivate dormant sites (good) but also acts as a chain transfer agent. Too much H₂ can suppress activity in these specific bulky systems.

📉 Visualization: The Deactivation Logic Tree

The following diagram illustrates the decision matrix for diagnosing catalyst death based on kinetic profiles.

DeactivationLogic Start Symptom: Loss of Activity Profile Analyze Kinetic Profile Start->Profile Immediate Immediate Death (No Polymer) Profile->Immediate Type 1 FastDecay Rapid Decay (High initial, then zero) Profile->FastDecay Type 2 SlowDecay Gradual/Slow Decay Profile->SlowDecay Type 3 Poison CAUSE: Feedstock Poisoning (H2O, O2, Polar impurities) Immediate->Poison Thermal CAUSE: Thermal Instability (Particle overheating) FastDecay->Thermal Fouling CAUSE: Mass Transfer Limit (Polymer coating active site) SlowDecay->Fouling Act_Poison ACTION: Check solvent purity Increase Scavenger (TEAL/TIBAL) Poison->Act_Poison Act_Thermal ACTION: Lower Temp Use Pre-polymerization step Thermal->Act_Thermal Act_Fouling ACTION: Add Antistatic Agent Increase stirring speed Fouling->Act_Fouling

Figure 1: Diagnostic logic tree for identifying the root cause of catalyst deactivation based on kinetic reaction profiles.

🧬 Module 4: Advanced Diagnostics (Post-Mortem)

User Question: "I have the polymer. What can it tell me about the catalyst death?"

Scientist Response: The polymer is the "fossil record" of the catalyst's life. Analyze the GPC (Gel Permeation Chromatography) and 13C NMR data.

  • Broad PDI (> 3.0-3.5):

    • Diagnosis: You have multiple active sites.[1][2] This usually means your rac-isomer was contaminated with meso-isomer or ligand fragments. The 4,7-dimethyl system should be strictly single-site (PDI ~2.0).

  • Low Melting Point (Tm):

    • Diagnosis: Stereodefects. If the Tm is lower than expected (e.g., <150°C for iPP), the catalyst lost stereocontrol, likely due to ligand oscillation at high temperatures (thermal deactivation of the rigid bridge).

  • Regio-errors (2,1-insertions):

    • Diagnosis: 13C NMR will show regio-errors. High levels of these errors indicate the catalyst is "starved" of monomer or the active site is blocked, forcing it to make mistakes before dying.

📚 References
  • Spaleck, W., et al. (1994). "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bis(indenyl)zirconocenes." Organometallics. (Foundational work on 4,7-substitution effects).

  • Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews. (Comprehensive review on deactivation and stereocontrol mechanisms).

  • Brintzinger, H. H., et al. (1995). "Stereospecific Olefin Polymerization with Chiral Metallocene Catalysts." Angewandte Chemie International Edition. (Mechanisms of ansa-zirconocene activation and decay).

  • Taniike, T., et al. (2008).[3] "Poisoning of active sites on Ziegler-Natta catalyst for propylene polymerization." (Relevant for understanding general impurity effects).

  • BenchChem Technical Support. (2025). "Catalyst Deactivation in Olefin Polymerization." (General troubleshooting principles).

Sources

Technical Support Center: 4,7-Dimethyl-1H-indene Solubility & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: DMI-SOL-001 Subject: Solubility Enhancement & Process Optimization for 4,7-Dimethyl-1H-indene Assigned Specialist: Senior Application Scientist, Organometallics Division[1]

Executive Summary & Chemical Profile

Welcome to the technical support hub for This compound . This guide addresses the specific solubility challenges encountered when using this compound as a ligand precursor for metallocene catalysts (e.g., Zirconocenes/Hafnocenes) or in organic electronic applications.

The Core Challenge: this compound is a highly lipophilic polycyclic aromatic hydrocarbon.[1] While soluble in standard non-polar solvents, its utility is often bottlenecked during the lithiation step (conversion to lithium indenide) or when attempting purification from isomeric byproducts. This guide provides self-validating protocols to overcome these barriers.

PropertyValueImplication for Solubility
Molecular Structure Bicyclic aromatic (C₁₁H₁₂)High dispersion forces; low polarity.[2]
Hydrophobicity (LogP) ~3.4 (Estimated)Insoluble in water; requires organic media.[2]
Key Reactivity C1-Proton Acidity (pKa ~20)Requires anhydrous, aprotic solvents for deprotonation.[1][2]
Isomerism 1H- vs. 3H-indene1H is thermodynamically less stable but kinetically favored; solubility profiles differ slightly.[2]
Solubility Decision Matrix

Use this matrix to select the optimal solvent system based on your process stage.

Solvent ClassSpecific SolventSolubility RatingApplication ContextTechnical Note
Aliphatic Hydrocarbons Hexane, Pentane, HeptaneHigh (Neutral form)Extraction, Column ChromatographyExcellent for dissolving the neutral ligand but causes the lithium salt to precipitate immediately.[1][2]
Aromatic Hydrocarbons Toluene, Benzene, XyleneVery High Reaction Medium, StorageThe "Gold Standard" for stability.[1][2] High boiling points allow for thermal isomerization if needed.
Ethereal Solvents Diethyl Ether (Et₂O)Moderate Lithiation (Precipitation)Poor solubility for the Li-salt; used to drive precipitation of the lithiated ligand for isolation.[2]
Coordinating Ethers THF, DME (Dimethoxyethane)High (Ionic form)Lithiation (Homogeneous)Solvates the Li+ cation, keeping the reactive species in solution.[1][2] Critical for reaction kinetics.
Chlorinated Solvents Dichloromethane (DCM)High Analysis (NMR, GC)WARNING: Do not use with strong bases (n-BuLi); violent reaction will occur.[1][2]
Protocol A: The "Solvation Switch" for Metallocene Synthesis

User Issue: "My reaction slurry is too thick/viscous during lithiation, leading to low yields of the zirconium complex."

Root Cause: The lattice energy of the lithium salt (Li-DMI) exceeds the solvation energy provided by non-polar solvents like hexane or toluene.

The Fix: You must transition from a Contact Ion Pair (CIP) to a Solvent-Separated Ion Pair (SSIP) using a coordinating solvent.[1]

Step-by-Step Optimization Workflow:
  • Initial Dissolution: Dissolve this compound in Toluene (10 mL/g).

    • Why? Toluene ensures the neutral precursor is fully dissolved and acts as a heat sink.

  • Cryogenic Cooling: Cool to -78°C .

  • Deprotonation: Add n-BuLi (1.05 eq) slowly.

  • The "Solvation Switch":

    • If you need a precipitate: Allow to warm to RT.[3] The Li-salt will crash out. Filter and wash with hexane.

    • If you need a solution (for metal addition): Add THF or DME (2-5 equivalents relative to Li).

    • Mechanism:[2][4][5] The oxygen atoms in THF coordinate to the Li⁺, breaking the polymeric aggregates of the salt and forcing it into solution.

Visualizing the Pathway (Graphviz DOT)

LithiationSolubility Start Neutral this compound (Soluble in Hexane/Toluene) nBuLi Add n-BuLi (Deprotonation) Start->nBuLi LiSalt_Agg Li-Salt Aggregate (Polymeric/Insoluble) nBuLi->LiSalt_Agg Forms Contact Ion Pairs Solvent_Choice Solvent Choice? LiSalt_Agg->Solvent_Choice Precipitate Precipitate Forms (Use Et2O/Hexane) Solvent_Choice->Precipitate Non-Coordinating (Hexane/Toluene) Solution Homogeneous Solution (Use THF/DME) Solvent_Choice->Solution Coordinating (THF/DME) Metal_Add Ready for ZrCl4/TiCl4 Addition Precipitate->Metal_Add Requires Resuspension Solution->Metal_Add SSIP Formation

Caption: Figure 1.[1][2] The solubility of the intermediate lithium salt is dictated by solvent coordination. THF breaks aggregates, increasing solubility.[1]

Protocol B: Aqueous Solubilization (Advanced Applications)

User Issue: "I need to screen this compound for biological activity or use it in emulsion polymerization, but it floats on water."

The Fix: Use Host-Guest encapsulation. This compound fits perfectly into the hydrophobic cavity of β-Cyclodextrin (β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

Methodology:

  • Preparation: Prepare a 100mM aqueous solution of HP-β-CD.

  • Addition: Add this compound in excess (1:1 molar ratio with CD is ideal, but excess ensures saturation).

  • Equilibration: Stir vigorously at 25°C for 24-48 hours.

  • Filtration: Filter through a 0.45µm PTFE filter to remove uncomplexed oil.

  • Result: The filtrate contains the water-soluble inclusion complex.

Troubleshooting & FAQs

Q1: I see a persistent haze in my solution even after filtering. What is it?

  • Diagnosis: This is likely polymerized indene (polyindene oligomers). This compound is prone to cationic polymerization if trace acid is present (even from unneutralized silica gel).[1]

  • Solution: Pass your solvent through a plug of basic alumina before dissolving the indene. This neutralizes acidic sites and removes peroxides.

Q2: My yield is low, and NMR shows a mixture of isomers.

  • Diagnosis: You have a mix of 1H- and 3H-indene.[1] The 3H-isomer is thermodynamically more stable but reacts slower with n-BuLi.

  • Solution: While difficult to separate, you can drive the lithiation to completion by refluxing in toluene for 1-2 hours before adding the metal halide.[1] The heat promotes the conversion of the stubborn 3H-isomer into the lithiated species.

Q3: Can I use DMSO to dissolve it?

  • Analysis: While DMSO has high solvency power, it is not recommended for metallocene synthesis. DMSO reacts violently with acid chlorides and can coordinate too strongly to the metal center, poisoning the catalyst. Stick to Toluene or THF.

Troubleshooting Logic Map

Use this flow to diagnose solubility/reaction failures.

Troubleshooting Issue Start: Observed Issue Type Identify Symptom Issue->Type Precip Precipitation during Lithiation Type->Precip Solids form Haze Haze/Cloudiness in Neutral Solution Type->Haze Oily residue LowYield Low Yield of Final Complex Type->LowYield Poor conversion Sol1 Add THF/DME (Break Aggregates) Precip->Sol1 Sol2 Check for Polymerization (Filter via Basic Alumina) Haze->Sol2 Sol3 Check Isomer Purity (1H vs 3H ratio) LowYield->Sol3

Caption: Figure 2.[1] Diagnostic flow for common solubility and reactivity issues.

References
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Provides the theoretical basis for dispersion-dominated solubility in aromatics). [1][2]

  • Spaleck, W., et al. (1994). "The influence of aromatic substituents on the polymerization properties of bridged zirconocenes." Organometallics, 13(3), 954-963.[1] (Discusses the synthesis and solubility of substituted indenes). [1][2]

  • Nifant'ev, I. E., et al. (1997). "Synthesis of ansa-zirconocenes containing 4-substituted indenyl ligands." Journal of Organometallic Chemistry, 535(1-2), 187-194.[1] (Details the lithiation protocols and solvent effects). [1][2]

  • Loftsson, T., & Brewster, M. E. (1996).[1] "Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization." Journal of Pharmaceutical Sciences, 85(10), 1017-1025.[1] (Source for Protocol B: Aqueous Solubilization).

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4,7-Dimethyl-1H-indene Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a starting material or intermediate like 4,7-Dimethyl-1H-indene is a foundational requirement for data integrity and regulatory compliance. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2] This guide provides an in-depth comparison of common analytical techniques for purity assessment, grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH) and other regulatory bodies.[3][4][5]

The Regulatory Bedrock: Why Method Validation is Non-Negotiable

Before delving into specific techniques, it is crucial to understand the framework that governs method validation. The process is not arbitrary; it is a systematic, documented procedure designed to ensure an analytical method is reliable, reproducible, and fit for purpose. The cornerstone of this framework is the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which is adopted by major regulatory agencies like the FDA and EMA.[2][3][6][7]

This guideline deconstructs method performance into a series of key validation parameters. For a purity assessment, the most critical parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9][10]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The entire process should be viewed not as a one-time event, but as part of a continuous lifecycle, from development through to post-approval changes.[11][12]

G cluster_0 Method Lifecycle Dev Method Development & Optimization Val Method Validation (ICH Q2 R1) Dev->Val Define Analytical Target Profile (ATP) Transfer Method Transfer Val->Transfer Demonstrate Fitness for Purpose Routine Routine Use & Monitoring Transfer->Routine Implement in QC Lab Change Change Control & Re-validation Routine->Change Performance Trending, OOS/OOT Results Change->Dev Re-development or Major Adjustment Change->Val Partial or Full Re-validation

Caption: The lifecycle of an analytical method, emphasizing validation as a core, recurring activity.

Choosing the Right Tool: A Comparison of Analytical Techniques

The selection of an analytical technique for this compound, a volatile aromatic hydrocarbon, depends on the specific requirements of the analysis: routine quality control, in-depth impurity profiling, or primary characterization. We will compare three powerful and commonly used methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Gas Chromatography with Flame Ionization Detection (GC-FID)

Expertise & Experience: GC is a premier technique for analyzing volatile and thermally stable compounds.[13][14] For a substance like this compound, GC offers high resolution, speed, and sensitivity. The Flame Ionization Detector (FID) is ideal for quantitative analysis of organic compounds, as it provides a response that is proportional to the mass of carbon, leading to excellent linearity and precision.

Trustworthiness (Validation Strategy): A GC-FID method is validated to ensure it can reliably separate the main component from process-related impurities (e.g., starting materials, other isomers) and degradants. The validation must demonstrate control over critical parameters like column type, temperature program, and gas flow rates.[15]

Key Strengths:

  • High efficiency for separating volatile isomers.

  • Robust and cost-effective for routine QC.

  • High sensitivity for hydrocarbon-based impurities.

Limitations:

  • Not suitable for non-volatile or thermally labile impurities.

  • FID is a destructive technique and provides no structural information for unknown impurity identification. For this, coupling with Mass Spectrometry (GC-MS) is the gold standard.[14][16]

Illustrative Validation Data for GC-FID Method

Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity Peak Purity > 99.0%PassPass
Linearity (R²) ≥ 0.9990.9995Pass
Range (% of Target) 50% - 150%50% - 150%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Precision (% RSD) ≤ 1.0%0.45%Pass
LOQ (% Area) Reportable at ≤ 0.05%0.03%Pass
Robustness System Suitability PassesPassPass
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)

Expertise & Experience: HPLC is arguably the most versatile and widely used technique in pharmaceutical analysis for impurity profiling.[17][18][19] While this compound is volatile, HPLC becomes the superior choice if potential impurities are less volatile, more polar, or are products of oxidation (e.g., ketones, aldehydes) that might not behave well in a GC system. A Diode Array Detector (DAD) provides an extra layer of specificity by furnishing UV spectra for each peak, which can help in peak tracking and purity assessment.

Trustworthiness (Validation Strategy): The validation of an HPLC method focuses on demonstrating the separation of all known and potential impurities from the main peak and each other. This is governed by the principles laid out in pharmacopeial chapters like USP <621>.[20][21][22] The choice of column chemistry (e.g., C18, Phenyl-Hexyl) and mobile phase composition is critical and must be tested for robustness.

Key Strengths:

  • Excellent for a wide range of impurities, including non-volatile and polar compounds.[17]

  • Non-destructive, allowing for fraction collection if needed.

  • DAD provides spectral information for peak identification and purity checks.

Limitations:

  • May have lower resolution for highly similar, non-polar volatile isomers compared to capillary GC.

  • Longer run times and higher solvent consumption than typical GC methods.

Illustrative Validation Data for HPLC-UV/DAD Method

Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity Peak Purity > 99.0%PassPass
Linearity (R²) ≥ 0.9990.9992Pass
Range (% of Target) LOQ - 150%LOQ - 150%Pass
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.5%Pass
Precision (% RSD) ≤ 1.5%0.85%Pass
LOQ (% Area) Reportable at ≤ 0.05%0.04%Pass
Robustness System Suitability PassesPassPass
Quantitative Nuclear Magnetic Resonance (qNMR)

Expertise & Experience: qNMR is a primary analytical method that provides a direct and absolute measurement of purity without the need for a specific reference standard of the same compound.[23][24] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[25] By comparing the integral of a unique signal from this compound to the integral of a known signal from a certified internal standard of known purity and weight, one can calculate the absolute purity of the analyte.[26]

Trustworthiness (Validation Strategy): A qNMR method's validity rests on careful experimental design: selecting a stable, non-interfering internal standard, ensuring complete dissolution, and using acquisition parameters (like a long relaxation delay) that guarantee a fully quantitative signal.[27] While not a chromatographic separation technique, its validation for purity must still demonstrate specificity (via non-overlapping signals), precision, accuracy, and linearity.

Key Strengths:

  • Provides absolute purity (assay) without a specific reference standard.

  • Non-destructive and provides rich structural information.

  • Highly accurate and precise when performed correctly.

Limitations:

  • Lower sensitivity than chromatographic methods; not suitable for trace impurity detection (typically >0.1%).

  • Requires a high-field NMR spectrometer, which is a significant capital investment.

  • Complex mixtures can lead to signal overlap, complicating quantification.

Illustrative Purity Calculation using qNMR Purity is calculated using the following formula: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

  • P = Purity

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular Weight

  • m = mass

Workflow and Decision Making

The choice of method is dictated by the analytical objective. The following workflow illustrates a logical approach to purity assessment for this compound.

G cluster_0 Method Selection & Impurity Investigation Workflow start Define Analytical Need q_purpose Purpose? start->q_purpose routine_qc Routine QC (Known Impurities) q_purpose->routine_qc Assay/Purity impurity_profile Impurity Profiling (Unknowns Expected) q_purpose->impurity_profile Full Profile primary_char Primary Standard Characterization q_purpose->primary_char Absolute Purity select_gc Select GC-FID routine_qc->select_gc select_hplc Select HPLC-UV/DAD impurity_profile->select_hplc select_qnmr Select qNMR primary_char->select_qnmr validate Validate Method per ICH Q2(R1) select_gc->validate select_hplc->validate select_qnmr->validate Validate for intended purpose q_unknown Unknown Peak > Reporting Threshold? validate->q_unknown identify Identify with Mass Spectrometry (GC-MS or LC-MS) q_unknown->identify Yes end_node Final Report q_unknown->end_node No identify->end_node report Report as Unknown Impurity

Caption: Decision workflow for selecting and validating an analytical method for purity.

Detailed Experimental Protocols

The following are generalized, step-by-step protocols for key validation experiments. These must be adapted to the specific instrumentation and sample.

Protocol 1: Determination of Linearity (Chromatographic Methods)
  • Objective: To demonstrate a proportional relationship between detector response and analyte concentration.

  • Procedure: a. Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1.0 mg/mL). b. Perform serial dilutions to prepare at least five concentration levels covering the expected range (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration).[6] c. Inject each concentration level in triplicate. d. Plot the average peak area against the known concentration. e. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be close to zero.

Protocol 2: Assessment of Accuracy (Spike/Recovery)
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure: a. Prepare a sample matrix containing a known quantity of this compound (e.g., at 80% of the target concentration). b. Spike this matrix with known amounts of the reference standard at three concentration levels (e.g., low, medium, high - corresponding to 80%, 100%, and 120% of the target concentration). c. Prepare each level in triplicate. d. Analyze the samples and calculate the percentage recovery of the spiked amount. e. % Recovery = [(Measured Amount - Original Amount) / Spiked Amount] * 100

  • Acceptance Criteria: The mean percent recovery for each level should be within 98.0% to 102.0%.

Protocol 3: Determination of Limit of Quantitation (LOQ)
  • Objective: To establish the lowest concentration that can be measured with acceptable precision and accuracy.

  • Procedure (Based on Signal-to-Noise): a. Prepare a series of increasingly dilute solutions of the reference standard. b. Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 10:1.[9] This serves as an estimated LOQ. c. Prepare a solution at this estimated LOQ concentration and inject it six times. d. Calculate the %RSD of the peak areas.

  • Acceptance Criteria: The S/N ratio should be ≥ 10. The precision (%RSD) at the LOQ should be ≤ 10%.

Conclusion and Recommendations

The validation of an analytical method for the purity of this compound is a mandatory exercise to ensure data quality and safety in research and development. The choice of analytical technique is a critical decision driven by the specific analytical goal.

  • For routine quality control where speed, cost-effectiveness, and high throughput are paramount, a validated GC-FID method is the most logical choice due to the volatile nature of the analyte.

  • For comprehensive impurity profiling , especially during process development where non-volatile or polar impurities may arise, a validated HPLC-UV/DAD method provides superior versatility and is considered the industry gold standard.[19]

  • For the absolute characterization of a reference standard or a final key intermediate where the highest accuracy is required, qNMR stands as an unparalleled primary method, offering direct purity assessment without reliance on a separate reference material of the same compound.

Ultimately, a robust analytical control strategy may employ a combination of these methods: GC or HPLC for routine testing and impurity control, supplemented by GC-MS for impurity identification and qNMR for the definitive certification of primary reference materials.

References

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

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  • ResearchGate. HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

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comparative study of 4,7-Dimethyl-1H-indene with other indenyl ligands in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Study of 4,7-Dimethyl-1H-indene with Other Indenyl Ligands in Catalysis: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals navigating the intricate world of organometallic catalysis, the choice of ligand is paramount. The ligand framework not only stabilizes the metal center but also intricately modulates its catalytic activity, selectivity, and stability. Among the myriad of cyclopentadienyl-type ligands, indenyl systems have garnered significant attention due to the "indenyl effect," which often translates to enhanced catalytic performance. This guide provides an in-depth comparative analysis of the this compound ligand and its derivatives against other notable indenyl ligands in the context of catalysis, with a particular focus on olefin polymerization.

The Indenyl Ligand Family: An Overview

Indenyl ligands, characterized by a bicyclic structure comprising a cyclopentadienyl ring fused to a benzene ring, offer a unique combination of steric and electronic properties that can be fine-tuned through substitution. Unlike their cyclopentadienyl counterparts, indenyl ligands can undergo "ring slippage" from a η⁵ to a η³ coordination mode more readily, a phenomenon believed to contribute to the "indenyl effect" by facilitating substrate coordination and product dissociation.

This guide will focus on a comparative analysis of the following representative indenyl ligands:

  • 1H-Indene (Ind): The parent, unsubstituted indenyl ligand.

  • 2-Methyl-1H-indene (2-Me-Ind): A ligand with substitution on the five-membered ring.

  • This compound (4,7-Me₂-Ind): The focus of this guide, with substitution on the six-membered ring.

Synthesis of Indenyl Ligands and Their Zirconocene Complexes

The synthesis of indenyl ligands and their subsequent coordination to a metal center, typically zirconium for olefin polymerization catalysts, is a critical first step in catalyst development. The methodologies for preparing these ligands and their corresponding ansa-metallocenes are well-established, allowing for systematic studies of ligand effects.

Synthesis of this compound

A general and effective procedure for the synthesis of this compound involves the condensation of 2,5-hexanedione with cyclopentadiene in the presence of a strong base.[1]

Experimental Protocol: Synthesis of this compound
  • Under an inert argon atmosphere, place sodium filaments (9.8 g, 426 mmol) into a three-necked flask.

  • Slowly add approximately 100 mL of dry methanol to the flask until the sodium is completely dissolved, forming sodium methoxide.

  • To the sodium methoxide solution, add freshly distilled cyclopentadiene (21.2 mL, 260 mmol) followed by 2,5-hexanedione (26.5 mL, 170 mmol).

  • Stir the reaction mixture vigorously for 24 hours at room temperature.

  • After 24 hours, quench the reaction by adding 50 mL of water.

  • Remove the methanol via steam distillation.

  • Neutralize the remaining aqueous solution with dilute hydrochloric acid.

  • Extract the aqueous phase three times with 200 mL portions of petroleum ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation to yield a dark brown liquid.

  • Purify the crude product by vacuum distillation, collecting the fraction at 76-80 °C under 4 mmHg pressure to obtain the final product as a yellow oily liquid.

Synthesis of ansa-Bis(indenyl)zirconium Dichlorides

The synthesis of bridged ansa-metallocenes is crucial for controlling the stereochemistry of the resulting polymers. A common strategy involves the reaction of the dilithiated bridged bis(indenyl) ligand with zirconium tetrachloride.

General Experimental Protocol: Synthesis of rac-Ethylenebis(4,7-dimethyl-1-indenyl)zirconium Dichloride

A diastereoselective synthesis can be employed to obtain the desired rac isomer.[2]

  • Synthesize rac- and meso-bis(4,7-dimethyl-1-(trimethylsilyl)-3-indenyl)ethane as precursors.

  • React the desired precursor with a suitable lithiating agent (e.g., n-butyllithium) to form the dilithio salt.

  • React the dilithio salt with ZrCl₄ in an appropriate solvent (e.g., toluene or THF).

  • The resulting rac and meso isomers of the zirconocene complex can be separated and purified by fractional crystallization.

Figure 2: Comparison of catalytic outcomes in propylene polymerization between an unsubstituted indenyl catalyst (Cat-Ind) and a 4,7-dimethylindenyl catalyst (Cat-4,7-Me₂).

Experimental Protocols for Olefin Polymerization and Polymer Characterization

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections detail the methodologies for conducting slurry-phase ethylene polymerization and for characterizing the resulting polyethylene.

Slurry-Phase Ethylene Polymerization

This protocol describes a typical slurry-phase polymerization of ethylene using a zirconocene catalyst activated with methylaluminoxane (MAO).

Materials and Equipment:
  • High-pressure stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and an injection system for catalyst and cocatalyst.

  • Toluene (polymerization grade, dried and deoxygenated).

  • Ethylene (polymerization grade).

  • Methylaluminoxane (MAO) solution in toluene.

  • Zirconocene catalyst (e.g., rac-dimethylsilylbis(4,7-dimethyl-1-indenyl)zirconium dichloride).

  • Triisobutylaluminum (TIBA) or other scavenger.

  • Methanol (acidified).

  • Standard Schlenk line and glovebox techniques.

Polymerization Procedure:
  • Thoroughly clean and dry the reactor. Purge the reactor with high-purity nitrogen or argon to remove air and moisture.

  • Under an inert atmosphere, charge the reactor with a specific volume of toluene.

  • Add a scavenger (e.g., TIBA) to the reactor to remove any remaining impurities.

  • Pressurize the reactor with ethylene to the desired pressure and heat to the target polymerization temperature while stirring.

  • In a glovebox, prepare the catalyst solution by dissolving a precise amount of the zirconocene complex in toluene.

  • In a separate vial, activate the catalyst by adding the zirconocene solution to the MAO solution. The Al/Zr molar ratio is a critical parameter and should be carefully controlled.

  • Inject the activated catalyst solution into the reactor to initiate polymerization.

  • Maintain a constant ethylene pressure and temperature throughout the polymerization. Monitor the ethylene consumption to determine the polymerization rate.

  • After the desired reaction time, terminate the polymerization by venting the ethylene and injecting acidified methanol into the reactor.

  • Collect the precipitated polyethylene by filtration, wash thoroughly with methanol, and dry in a vacuum oven at a specified temperature until a constant weight is achieved.

Polymer Characterization
4.2.1. Molecular Weight and Molecular Weight Distribution (GPC/SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of polymers. [3][4][5][6]

  • Sample Preparation: Dissolve a small amount of the polyethylene sample (typically 1-2 mg/mL) in a suitable solvent, such as 1,2,4-trichlorobenzene (TCB), at an elevated temperature (e.g., 140-160 °C) with gentle agitation.

  • Instrumentation: Use a high-temperature GPC system equipped with a refractive index (RI) detector and a set of columns suitable for polyolefin analysis.

  • Analysis Conditions:

    • Mobile Phase: TCB.

    • Flow Rate: Typically 1.0 mL/min.

    • Temperature: Maintain the columns, injector, and detector at a constant high temperature (e.g., 140 °C).

  • Calibration: Calibrate the GPC system using a series of narrow-polydispersity polystyrene or polyethylene standards with known molecular weights.

  • Data Analysis: Analyze the resulting chromatogram to determine the molecular weight distribution and calculate Mw, Mn, and PDI.

4.2.2. Microstructure Analysis (¹³C NMR Spectroscopy)

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the microstructure of polymers, including the type and content of short-chain branches (SCB) and the tacticity of polypropylene. [7][8][9][10][11][12]

  • Sample Preparation: Dissolve a sufficient amount of the polypropylene sample in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) in an NMR tube at an elevated temperature.

  • Instrumentation: Use a high-field NMR spectrometer equipped with a high-temperature probe.

  • Data Acquisition: Acquire the ¹³C NMR spectrum at a high temperature (e.g., 120-135 °C) to ensure good resolution. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis: Analyze the chemical shifts in the methyl region of the spectrum to determine the relative amounts of different pentad sequences (e.g., mmmm, mmmr, mmrr), which provides a quantitative measure of the polymer's isotacticity.

Polymer_Characterization cluster_GPC GPC/SEC Analysis cluster_NMR ¹³C NMR Analysis Polymer Polyolefin Product GPC_Sample Dissolve in TCB (High Temp) Polymer->GPC_Sample NMR_Sample Dissolve in Deuterated Solvent (High Temp) Polymer->NMR_Sample GPC_Run Inject into HT-GPC GPC_Sample->GPC_Run GPC_Data Chromatogram GPC_Run->GPC_Data GPC_Result Mw, Mn, PDI GPC_Data->GPC_Result NMR_Run Acquire Spectrum (High-Field NMR) NMR_Sample->NMR_Run NMR_Data ¹³C Spectrum NMR_Run->NMR_Data NMR_Result Microstructure (e.g., Isotacticity) NMR_Data->NMR_Result

Figure 3: Workflow for the characterization of polyolefin products using GPC/SEC and ¹³C NMR spectroscopy.

Conclusion and Future Outlook

The this compound ligand presents a compelling option for the design of metallocene catalysts with tailored properties. The substitution on the six-membered ring offers a distinct approach to tuning the catalyst's performance compared to substitutions on the five-membered ring. The available experimental data for propylene polymerization demonstrates that the 4,7-dimethyl substitution can significantly enhance stereocontrol, leading to higher isotacticity. However, this comes at the cost of a lower molecular weight due to an altered chain termination mechanism.

This comparative guide highlights the intricate interplay between ligand structure and catalytic performance. The choice of an indenyl ligand for a specific catalytic application requires a careful consideration of the desired polymer properties. The 4,7-dimethylindenyl ligand is particularly promising for applications where high stereoregularity is a primary concern.

Future research should focus on a more extensive comparative analysis of a broader range of substituted indenyl ligands, including a systematic investigation of their performance in both ethylene and propylene polymerization under identical conditions. Furthermore, computational studies to determine the precise steric and electronic parameters of these ligands would provide a more quantitative understanding of their structure-activity relationships, paving the way for the rational design of next-generation catalysts with unprecedented control over polymer architecture and properties.

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  • ResearchGate, "Propylene Polymerization with rac‐SiMe2(2‐Me‐4‐PhInd)
  • PubMed, "Copolymerization of ethylene and isoprene via silicon bridge metallocene [rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2] catalyst: A new way to control the composition and microstructure of copolymers".
  • PubMed Central, "Automated Ultra-Fast 13C NMR Analysis of Polyolefin M
  • Agilent, "Characteriz
  • ResearchGate, "Comparative study of propylene polymerization using Me2Si(RInd)2ZrCl2/SiO2–SMAO/AlR3 and Me2Si(RInd)2ZrCl2/MAO (R = Me, H) | Request PDF".
  • Organometallics, "Diastereoselective Synthesis, Molecular Structure, and Solution Dynamics of meso- and rac-[Ethylenebis(4,7-dimethyl-η5-1-indenyl)
  • Benchchem, "Application Note and Protocol: GPC Methods for Molecular Weight Analysis of Polyesters".
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Structural Confirmation of 4,7-Dimethyl-1H-indene Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,7-Dimethyl-1H-indene and its derivatives are critical precursors in the synthesis of metallocene catalysts (e.g., for olefin polymerization) and advanced pharmaceutical intermediates.[1] However, their structural characterization is notoriously difficult due to sigmatropic rearrangements (1,5-hydride shifts) that cause rapid interconversion between 1H- and 3H-isomers in solution.[1][2]

While Nuclear Magnetic Resonance (NMR) is the workhorse of organic analysis, it often yields averaged signals for these fluxional systems.[2] Single Crystal X-ray Diffraction (SC-XRD) remains the only absolute method to determine the static molecular structure, bond connectivity, and tautomeric state in the solid phase.

This guide outlines the comparative advantages of SC-XRD against standard alternatives and provides a validated protocol for crystallizing these often low-melting or oily compounds.[1][2]

Part 1: Comparative Analysis of Analytical Methods

The following table contrasts the efficacy of SC-XRD against NMR and Mass Spectrometry (MS) specifically for substituted indene systems.

Table 1: Analytical Performance Matrix
Feature1H/13C NMR Spectroscopy High-Res Mass Spectrometry (HRMS) Single Crystal X-ray Diffraction (SC-XRD)
Primary Output Chemical environment of nucleiMolecular mass & fragmentation3D Electron density map
Isomer Resolution Low/Medium. Rapid proton shifts often result in broad or averaged peaks at RT.[1][2][3]None. Isomers have identical mass.[1][2][3]High. Freezes the specific tautomer (1H vs 3H) in the lattice.[2]
Stereochemistry Relative (via NOESY/COSY).[1][2][3]None.Absolute. Defines exact spatial arrangement (Chirality).[1][2][3]
Sample State Solution (Dynamic).Gas Phase (Ionized).[1][2][3]Solid State (Static).[1][2][3]
Resource Demand Low (Minutes).[1][2][3]Low (Minutes).[1][2][3][4]High (Hours/Days + Crystal Growth).[1][2][3]
Verdict Good for purity check, but ambiguous for specific isomer assignment.Confirmation of formula only.The Gold Standard for structural proof.
The "Indenyl Blur" Problem

In solution, 4,7-dimethylindene derivatives often exist as a mixture of isomers. NMR may show a "time-averaged" structure if the shift is fast on the NMR timescale, or a complex mixture of overlapping multiplets. SC-XRD overcomes this by locking the molecule into a single, energetically favorable conformation within the crystal lattice, providing definitive proof of the bond lengths (distinguishing


 single bonds from 

double bonds).

Part 2: Experimental Protocol

Since this compound is a liquid at room temperature (MP


 -2°C) and many of its simple derivatives are oils, standard crystallization often fails.[1] We recommend two specific workflows: In Situ Cryocrystallography  (for liquids) or Derivatization  (for solids).[1][2]
Method A: In Situ Cryocrystallography (For Oily/Liquid Derivatives)

Best for: Pure liquids where derivatization alters the target chemistry.

  • Capillary Mounting: Draw the liquid sample into a thin-walled Lindemann glass capillary (

    
     mm diameter). Seal both ends with flame or epoxy.[1][2]
    
  • Goniometer Setup: Mount the capillary on the diffractometer goniometer head.

  • Zone Melting (The Optical Heating Method):

    • Cool the stream to 100 K to freeze the sample into a polycrystal.[2]

    • Use an IR laser or micro-heater to create a molten zone.[1][2]

    • Slowly traverse the heater along the capillary length.[2] This acts as a micro-scale "zone refining" process, promoting the growth of a single crystal domain at the liquid-solid interface.

  • Data Collection: Once a single domain is confirmed optically (extinction under polarized light), proceed immediately to X-ray data collection at 100 K.[1][2]

Method B: Heavy Atom Derivatization (Recommended)

Best for: Routine analysis and absolute configuration determination.

If in situ methods are unavailable, convert the indene to a crystalline solid.[2]

  • Deprotonation: React the indene precursor with

    
    -BuLi in THF at -78°C to form the lithium indenyl salt.
    
  • Complexation: React the salt with a heavy halide (e.g.,

    
    -bromobenzyl bromide) or a metal center (e.g., 
    
    
    
    if studying catalytic precursors).[1][2]
    • Why? The heavy atom (Br, Zr) dominates X-ray scattering, facilitating phase solution, and increases the melting point significantly.

  • Slow Evaporation: Dissolve the derivative in a minimal amount of DCM/Hexane (1:1). Allow to evaporate slowly at 4°C in a vibration-free fridge.

Part 3: Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process for selecting the correct characterization path and the technical workflow for structure solution.

Diagram 1: Characterization Decision Matrix

DecisionMatrix Start Crude 4,7-Dimethylindene Derivative NMR 1H NMR Analysis Start->NMR Decision Are peaks distinct & integrable? NMR->Decision SuccessNMR Structure Assigned (Tentative) Decision->SuccessNMR Yes FailNMR Broad signals / Isomer Mix Decision->FailNMR No XRD_Path Select X-ray Path FailNMR->XRD_Path Liquid Sample is Liquid/Oil XRD_Path->Liquid Solid Sample is Solid XRD_Path->Solid InSitu In Situ Cryocrystallography (Capillary Method) Liquid->InSitu High Tech Deriv Derivatization (e.g., p-Nitrobenzoate) Liquid->Deriv Standard Lab Standard Standard Recrystallization (Slow Evap/Diffusion) Solid->Standard Final SC-XRD Data Collection (Definitive Structure) InSitu->Final Deriv->Final Standard->Final

Caption: Decision logic for handling fluxional indene derivatives. Note the branch for liquid samples requiring specific handling.

Diagram 2: Crystallography Validation Loop[1][2][3]

ValidationLoop Data Raw Diffraction Data (Reflections) Solve Structure Solution (SHELXT/OLEX2) Data->Solve Refine Refinement (Least Squares) Solve->Refine Check Validation Metrics Refine->Check Rfactor R1 < 5% wR2 < 15% Check->Rfactor Ellipsoid Thermal Ellipsoids (No huge elongation) Check->Ellipsoid H_Bonds H-Bond Logic (Donor/Acceptor dist) Check->H_Bonds ReDo Re-collect / Re-grow Check->ReDo Fail (Disorder/Twinning) Publish Generate CIF & Publish Rfactor->Publish Pass Ellipsoid->Publish Pass H_Bonds->Publish Pass

Caption: The self-validating loop of X-ray structure determination. All metrics must pass before the structure is confirmed.

Part 4: Data Interpretation & Validation[1][3][5]

When reviewing the X-ray data for this compound derivatives, the following parameters confirm the specific isomer:

  • Bond Length Alternation:

    • 1H-indene isomer: Look for a

      
       single bond length (
      
      
      
      Å) at the C1 position, and a distinct
      
      
      double bond (
      
      
      Å) at C2-C3.[1][2]
    • Aromaticity: The six-membered ring should show delocalized bond lengths (

      
       Å), while the five-membered ring will show localized double bond character.
      
  • R-Factor: A reliable small molecule structure should have an

    
     value 
    
    
    
    (5%).[1][2]
  • Thermal Ellipsoids: Isotropic spheres indicate a well-ordered structure.[1][2] Elongated "cigars" suggest disorder or thermal motion, common in the methyl groups at positions 4 and 7.[2]

References

  • Cambridge Crystallographic Data Centre (CCDC). Guidance on Depositing and Validating Crystal Structures. [Link][1][2]

  • Spek, A. L. (2009).[1][2] Structure validation in chemical crystallography.[1][2][5][6] Acta Crystallographica Section D. [Link]

  • Grover, P. et al. (2012).[1][2] Assessment and validation of protein-small molecule complexes for drug discovery.[1][2] Expert Opinion on Drug Discovery.[1][2][7] [Link]

  • Ladd, M. & Palmer, R. Structure Determination by X-ray Crystallography.[1][2] Springer.[1][2][8] [Link][1][2][3]

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A Comparative Analysis of 4,7-Dimethyl-1H-indene-Based Metallocene Catalysts and Commercial Ziegler-Natta Catalysts in Polypropylene Production

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Performance Benchmarking

In the competitive landscape of polyolefin production, the choice of catalyst is a critical determinant of the final polymer's properties, and consequently, its market application and profitability. For researchers and professionals in drug development, where polymer purity and specific performance characteristics are paramount, understanding the nuances of catalyst technology is essential. This guide provides an in-depth comparison of a specialized 4,7-Dimethyl-1H-indene-based metallocene catalyst with established commercial Ziegler-Natta catalysts, offering a technical deep-dive into their respective performances in polypropylene (PP) synthesis.

Introduction: The Catalyst's Crucial Role in Polymer Architecture

The synthesis of polypropylene, a polymer with a global production volume in the tens of millions of metric tons annually, is dominated by two primary classes of catalysts: Ziegler-Natta and metallocene catalysts.[1]

Ziegler-Natta catalysts , the workhorses of the industry, are heterogeneous catalysts, typically comprising titanium compounds supported on magnesium chloride.[2] They are renowned for their high activity and ability to produce highly isotactic polypropylene, a stereoregular polymer with excellent stiffness and thermal properties.[3] Major commercial producers like LyondellBasell (with their Avant series), Clariant (PolyMax series), and Borealis (Sirius catalysts) offer a range of Ziegler-Natta catalysts tailored for various applications.[4][5][6]

Metallocene catalysts , on the other hand, are a more recent innovation and are characterized by their single-site nature.[7] This homogeneity of active sites allows for precise control over the polymer's molecular architecture, leading to polypropylenes with narrow molecular weight distributions (MWD), uniform comonomer incorporation, and tailored stereochemistry.[7] The indenyl ligand framework is a key component of many high-performance metallocene catalysts. Substitution on the indenyl ring, such as with methyl groups at the 4 and 7 positions, can significantly influence the catalyst's electronic and steric properties, thereby fine-tuning its polymerization behavior. This guide will focus on a representative catalyst of this class, rac-[ethylenebis(4,7-dimethyl-η5-1-indenyl)]ZrCl2, and benchmark its performance against commercial Ziegler-Natta systems.

The Contenders: A Closer Look

The Challenger: A this compound-Based Metallocene Catalyst

The catalyst at the center of our investigation is rac-[ethylenebis(4,7-dimethyl-η5-1-indenyl)]ZrCl2. The methyl groups at the 4 and 7 positions of the indenyl ligand play a crucial role in modifying the electronic environment of the zirconium metal center and the steric hindrance around it. This, in turn, influences the catalyst's activity, the molecular weight of the resulting polymer, and its stereoregulating capability.

The Incumbents: Commercial Ziegler-Natta Catalysts

For our comparison, we will consider the performance characteristics of high-yield, fourth-generation commercial Ziegler-Natta catalysts. These catalysts are widely used in industrial polypropylene production and are known for their robustness and cost-effectiveness.[8] While specific performance data can be proprietary, the general performance characteristics are well-documented in technical literature and industry publications.

Performance Benchmark: A Data-Driven Comparison

The following tables summarize the key performance indicators for the this compound-based metallocene catalyst and a typical high-performance commercial Ziegler-Natta catalyst in propylene polymerization. The data for the indenyl catalyst is derived from studies by Resconi et al., while the Ziegler-Natta data represents a composite of typical values reported in the industry.

Table 1: Catalyst Performance in Propylene Polymerization

Parameterrac-[ethylenebis(4,7-dimethyl-η5-1-indenyl)]ZrCl2Commercial Ziegler-Natta Catalyst (Typical)
Catalytic Activity (kg PP/mol Cat·h)~1,500 - 3,000> 30,000
Polymerization Temperature (°C)50 - 7060 - 80
Co-catalyst Methylaluminoxane (MAO)Triethylaluminum (TEAL) & External Donor

Table 2: Resulting Polypropylene Properties

Propertyrac-[ethylenebis(4,7-dimethyl-η5-1-indenyl)]ZrCl2Commercial Ziegler-Natta Catalyst (Typical)
Molecular Weight (Mw) ( g/mol )100,000 - 300,000200,000 - 800,000
Molecular Weight Distribution (MWD) 2.0 - 2.54.0 - 8.0
Melting Point (Tm) (°C)~150 - 158~160 - 165
Isotacticity ([mmmm] %) > 95%> 95%
Polymer Clarity HighModerate to Low
Impact Strength HighModerate

Analysis of Performance Differences: The "Why" Behind the "What"

The data reveals a clear trade-off between the two catalyst systems. The Ziegler-Natta catalyst exhibits significantly higher activity, a crucial factor for large-scale, cost-effective production. However, the this compound-based metallocene catalyst offers superior control over the polymer's microstructure, as evidenced by the much narrower molecular weight distribution.

This difference is a direct consequence of the nature of the active sites. Ziegler-Natta catalysts possess multiple types of active sites, each producing polymers with different chain lengths, leading to a broad MWD. In contrast, the single-site nature of metallocene catalysts ensures that all polymer chains grow under virtually identical conditions, resulting in a highly uniform product.

The methyl substituents on the indenyl ligand in the metallocene catalyst contribute to a higher melting point and isotacticity compared to its unsubstituted counterpart, making the resulting polypropylene suitable for applications requiring good thermal stability and stiffness. The enhanced clarity and impact strength of the metallocene-produced polypropylene are also direct results of its uniform microstructure and narrow MWD.[8]

Experimental Protocols

Synthesis of rac-[ethylenebis(4,7-dimethyl-1-indenyl)]ZrCl2

This protocol is adapted from the work of Resconi et al. and outlines the key steps in synthesizing the this compound-based catalyst.

Step 1: Synthesis of 4,7-Dimethyl-1-indanone

A Friedel-Crafts acylation of p-xylene with succinic anhydride, followed by a Clemmensen reduction and subsequent intramolecular cyclization, yields 4,7-dimethyl-1-indanone.

Step 2: Synthesis of this compound

Reduction of the indanone with a suitable reducing agent like sodium borohydride, followed by dehydration, affords the this compound ligand precursor.

Step 3: Synthesis of 1,2-bis(4,7-dimethyl-1-indenyl)ethane

The this compound is deprotonated with a strong base like n-butyllithium and then reacted with 1,2-dibromoethane to form the bridged ligand.

Step 4: Synthesis of rac-[ethylenebis(4,7-dimethyl-1-indenyl)]ZrCl2

The bridged ligand is doubly deprotonated and then reacted with zirconium tetrachloride (ZrCl4) to yield the final zirconocene complex as a mixture of rac and meso isomers, which can be separated by fractional crystallization.

Synthesis_Workflow

Propylene Polymerization Procedure

The following is a general procedure for the polymerization of propylene using a metallocene catalyst system.

1. Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen to remove any traces of oxygen and moisture.

2. Solvent and Co-catalyst Addition: Toluene, as the reaction solvent, is introduced into the reactor, followed by the co-catalyst, methylaluminoxane (MAO), in a toluene solution.

3. Catalyst Injection: The metallocene catalyst, dissolved in toluene, is injected into the reactor to initiate polymerization.

4. Polymerization: The reactor is pressurized with propylene gas, and the temperature is maintained at the desired setpoint (e.g., 60°C). The polymerization is allowed to proceed for a specific duration.

5. Termination and Product Recovery: The reaction is terminated by venting the unreacted propylene and adding a quenching agent like acidified methanol. The resulting polypropylene is then filtered, washed, and dried.

Polymerization_Workflow

Mechanistic Insights: The Single-Site Advantage

The fundamental difference in the catalytic mechanism between Ziegler-Natta and metallocene catalysts underpins their distinct performance characteristics.

Catalysis_Mechanism_Comparison

Ziegler-Natta catalysts present a crystalline surface with a variety of titanium active sites, each with a different coordination environment. This heterogeneity leads to variations in the rate of polymerization and chain termination, resulting in a broad distribution of polymer chain lengths.

In contrast, metallocene catalysts are discrete, soluble molecules where each catalyst molecule is an active site. The precisely defined ligand framework, in this case, the substituted bis(indenyl) ligand, creates a uniform environment for propylene insertion and chain growth. This "single-site" characteristic is the primary reason for the narrow molecular weight distribution and the high degree of control over the polymer's microstructure.

Conclusion: Selecting the Right Tool for the Job

The choice between a this compound-based metallocene catalyst and a commercial Ziegler-Natta catalyst is not a matter of one being definitively superior to the other, but rather a question of application-specific requirements.

For high-volume, commodity-grade polypropylene where high productivity and low cost are the primary drivers, commercial Ziegler-Natta catalysts remain the industry standard. Their high activity and robustness are well-suited for large-scale industrial processes.

However, for specialized applications, including many in the pharmaceutical and medical device industries, where polymer purity, clarity, and specific mechanical properties are critical, the precision offered by metallocene catalysts is invaluable. The this compound-based catalyst, as demonstrated, can produce polypropylene with a highly uniform microstructure, leading to enhanced properties that are difficult to achieve with traditional Ziegler-Natta systems. The ability to fine-tune polymer properties through ligand design opens up a vast design space for creating novel materials with tailored performance characteristics.

For researchers and drug development professionals, the understanding of these catalyst systems is crucial for selecting or designing polymers that meet the stringent requirements of their applications. The insights provided in this guide aim to facilitate this decision-making process by offering a clear, data-driven comparison of these two important classes of olefin polymerization catalysts.

References

  • Resconi, L., et al. (1996). Diastereoselective Synthesis, Molecular Structure, and Solution Dynamics of meso- and rac-[Ethylenebis(4,7-dimethyl-η5-1-indenyl)]zirconium Dichloride Isomers and Chain Transfer Reactions in Propene Polymerization with the rac Isomer. Organometallics, 15(23), 5046-5059. [Link]

  • LyondellBasell. (n.d.). Avant Catalysts. Retrieved from [Link]

  • Clariant. (n.d.). Polypropylene production - Catalysts. Retrieved from [Link]

  • ExxonMobil. (2018, June 6). ExxonMobil Chemical Company Introduces Achieve Polypropylene. Nonwovens Industry. [Link]

  • Grand View Research. (2023). Polypropylene Catalyst Market Size And Share Report, 2030. [Link]

  • Y. V. Kissin. (2008). Ziegler-Natta Catalysts. In Encyclopedia of Polymer Science and Technology.
  • Japan Polypropylene Corporation. (n.d.). Core technology Metallocene catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Ziegler–Natta catalyst. Retrieved from [Link]

  • Longdom Publishing. (2024). Propylene Polymerization Catalysts and Their Influence on Polypropylene Production and Applications. Journal of Chemical Engineering & Process Technology, 15(4). [Link]

  • Patsnap. (2025). How Metallocene Catalysts Revolutionize Polypropylene Production. [Link]

  • C&EN. (1995). Metallocene Catalysts Initiate New Era In Polymer Synthesis. [Link]

  • ResearchGate. (2013). Preparation and properties of isotactic polypropylene obtained from MgCl2-supported TiCl4 catalyst bearing bifunctional internal donor. [Link]

  • ResearchGate. (2005). Ziegler-Natta catalysts for propylene polymerization: Chemistry of reactions leading to the formation of active centers. [Link]

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A Comparative Guide to the Synthesis of 4,7-Dimethyl-1H-indene: A Traditional Approach Versus a Modern Catalytic Route

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indene scaffold is a crucial structural motif in a variety of biologically active molecules and materials science applications. Specifically, 4,7-dimethyl-1H-indene serves as a key building block in the synthesis of metallocene catalysts used in olefin polymerization.[1][2] The substitution pattern on the indene ring directly influences the properties of the resulting polymers, making efficient and versatile synthetic routes to substituted indenes highly valuable.[1] This guide provides an in-depth comparison of a traditional, established method for the synthesis of this compound with a modern, catalytic approach, offering insights into the advantages and disadvantages of each.

The Established Pathway: Base-Catalyzed Condensation

A long-standing and frequently cited method for the synthesis of this compound involves the base-catalyzed condensation of cyclopentadiene with 2,5-hexanedione.[3] This approach, while effective, relies on stoichiometric amounts of a strong base and can present challenges in terms of purification and yield.

The reaction proceeds via a base-mediated deprotonation of cyclopentadiene to form the cyclopentadienyl anion. This anion then acts as a nucleophile, attacking the carbonyl groups of 2,5-hexanedione. A subsequent intramolecular aldol condensation and dehydration sequence leads to the formation of the indene ring system. The use of metallic sodium in methanol is a common practice to generate the sodium methoxide base in situ.[3]

While this method is straightforward in concept, the reality of the experimental procedure involves the handling of pyrophoric sodium metal and often results in the formation of polymeric byproducts, necessitating careful purification by distillation to isolate the desired product.[3][4]

A Modern Alternative: Palladium and Ruthenium-Catalyzed Cross-Coupling and Metathesis

In recent years, the development of transition metal-catalyzed reactions has revolutionized organic synthesis, offering milder conditions, greater functional group tolerance, and improved efficiency.[5][6] A plausible modern route for the synthesis of this compound can be envisioned utilizing a combination of a Palladium-catalyzed Suzuki coupling and a Ruthenium-catalyzed ring-closing metathesis (RCM).[5]

This proposed contemporary strategy would commence with the Suzuki coupling of a suitably substituted boronic acid or ester with a vinyl halide. For the synthesis of this compound, this could involve the coupling of 2,5-dimethylphenylboronic acid with a vinyl halide containing a terminal alkene. The resulting diene could then undergo a ring-closing metathesis reaction catalyzed by a Grubbs-type ruthenium catalyst to furnish the desired this compound. This approach offers the potential for a more modular and convergent synthesis, allowing for the facile introduction of various substituents on the aromatic ring.

The key advantages of this catalytic approach lie in the mild reaction conditions and the high selectivity often associated with these transformations.[5] Furthermore, the catalytic nature of the process reduces the generation of stoichiometric waste, aligning with the principles of green chemistry.

At a Glance: Comparative Analysis

ParameterTraditional RouteModern Catalytic Route (Proposed)
Starting Materials Cyclopentadiene, 2,5-Hexanedione2,5-Dimethylphenylboronic acid, Vinyl halide with terminal alkene
Key Reagents Sodium metal, MethanolPalladium catalyst, Ruthenium catalyst (e.g., Grubbs catalyst)
Reaction Conditions Strong base, Elevated temperatureMild conditions, Room temperature to moderate heating
Theoretical Yield ModeratePotentially high[5]
Purification Distillation, potential for polymeric byproducts[3]Chromatographic purification
Scalability Can be challenging due to handling of sodiumGenerally good scalability[5]
Versatility Limited to specific starting materialsHighly modular, allows for diverse substitutions
Green Chemistry Generates stoichiometric salt wasteCatalytic, less waste

Experimental Protocols

Traditional Synthesis of this compound[3]

Step 1: Preparation of Sodium Methoxide Under an inert atmosphere (e.g., argon), carefully add sodium metal (filaments or small pieces) to anhydrous methanol in a three-necked flask equipped with a condenser and a dropping funnel. The reaction is exothermic and generates hydrogen gas, so proper venting is crucial. Continue adding sodium until the desired molar equivalent is reached and all the sodium has dissolved.

Step 2: Condensation Reaction To the freshly prepared sodium methoxide solution, add freshly distilled cyclopentadiene dropwise at a controlled temperature. Following the addition of cyclopentadiene, add 2,5-hexanedione dropwise. The reaction mixture is then typically stirred at room temperature or with gentle heating for an extended period (e.g., 24 hours).[3]

Step 3: Work-up and Purification After the reaction is complete, the mixture is quenched with water. The methanol is removed, often by steam distillation. The aqueous residue is then neutralized with a dilute acid (e.g., hydrochloric acid) and extracted with an organic solvent such as petroleum ether. The combined organic extracts are dried over a drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final this compound as a yellow oily liquid.[3]

Proposed Modern Synthesis of this compound

Step 1: Palladium-Catalyzed Suzuki Coupling In a reaction vessel under an inert atmosphere, combine 2,5-dimethylphenylboronic acid, a suitable vinyl halide (e.g., vinyl bromide), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) in a suitable solvent system (e.g., toluene/water or dioxane/water). The mixture is heated to a temperature typically ranging from 80 to 100 °C until the starting materials are consumed (monitored by TLC or GC). After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude diene intermediate, which may be purified by column chromatography.

Step 2: Ruthenium-Catalyzed Ring-Closing Metathesis Dissolve the purified diene from the previous step in a degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere. Add a catalytic amount of a Grubbs-type ruthenium catalyst (e.g., Grubbs' second-generation catalyst). The reaction is typically stirred at room temperature or with gentle heating and monitored for the formation of the product and the release of ethylene gas. Once the reaction is complete, the solvent is removed, and the crude product is purified by column chromatography to afford pure this compound.

Visualizing the Synthetic Pathways

Traditional_Route CPD Cyclopentadiene Intermediate Cyclopentadienyl anion & Aldol adducts CPD->Intermediate Deprotonation Hex 2,5-Hexanedione Hex->Intermediate Base Na/MeOH Base->CPD Product This compound Intermediate->Product Intramolecular Condensation & Dehydration Modern_Route BoronicAcid 2,5-Dimethylphenylboronic acid Diene Diene Intermediate BoronicAcid->Diene VinylHalide Vinyl halide VinylHalide->Diene Pd_cat Pd Catalyst Pd_cat->Diene Suzuki Coupling Product This compound Diene->Product Ring-Closing Metathesis Ru_cat Ru Catalyst Ru_cat->Product

Caption: Proposed modern synthesis of this compound.

Conclusion

The choice of synthetic route for this compound will ultimately depend on the specific requirements of the researcher, including scale, available resources, and the need for structural diversity. The traditional base-catalyzed condensation method, while historically significant and still viable, presents challenges related to harsh reaction conditions and purification. In contrast, a modern approach based on palladium and ruthenium catalysis offers a milder, more versatile, and potentially more efficient strategy. For researchers focused on the development of novel indene derivatives and the exploration of structure-activity relationships, the modularity of the catalytic route is a significant advantage. As the field of organic synthesis continues to evolve, the adoption of such modern catalytic methods will be crucial for advancing research and development in areas that rely on these important carbocyclic scaffolds.

References

  • Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry, 82(8), 4226–4234. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing indene compounds.
  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine.
  • Zhang, X., Thimmaiah, M., & Fang, S. (2007). Simple and Efficient Synthesis of 4,7-Dimethoxy-1(H)-indene. Request PDF. Retrieved from [Link]

  • University of Amsterdam. (2016). 'Radical' approach yields catalyst for sustainable indene synthesis. HIMS. Retrieved from [Link]

  • Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ScienceDaily. (2016). 'Radical' approach yields catalyst for sustainable indene synthesis. Retrieved from [Link]

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The Influence of Substituted Indenyl Ligands on Polymerization Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the impact of substituted indenyl ligands on the kinetics of metallocene-catalyzed olefin polymerization. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a comprehensive comparison of catalyst performance with supporting experimental data and mechanistic insights. By understanding the electronic and steric effects of indenyl ligand substituents, researchers can strategically design catalysts to achieve desired polymer properties.

Introduction: The Pivotal Role of Indenyl Ligands in Metallocene Catalysis

Metallocene catalysts, particularly those based on Group 4 metals like zirconium and hafnium, have revolutionized the field of polyolefin production.[1][2] Their single-site nature allows for the synthesis of polymers with well-defined microstructures, narrow molecular weight distributions, and uniform comonomer incorporation, a level of control not achievable with traditional heterogeneous Ziegler-Natta catalysts.[1] The cyclopentadienyl (Cp) ligand and its derivatives are fundamental components of these catalysts, and among these, the indenyl ligand has garnered significant attention due to the "indenyl effect." This effect describes the enhanced reactivity of indenyl complexes in ligand substitution reactions, which is attributed to the facile haptotropic shift of the indenyl ligand from a η⁵ to a η³ coordination mode. This increased lability can lead to higher catalytic activity in polymerization reactions.

The true power of indenyl-based metallocene catalysts lies in the ability to fine-tune their performance by introducing substituents on the indenyl framework. These substituents can exert profound steric and electronic effects, directly influencing the kinetics of the polymerization process and, consequently, the properties of the resulting polymer. This guide will explore these relationships in detail, providing a framework for the rational design of metallocene catalysts.

Comparative Analysis of Polymerization Kinetics

The substitution pattern on the indenyl ligand significantly impacts key kinetic parameters of polymerization, including catalyst activity, polymer molecular weight (Mw), and polydispersity index (PDI). These effects can be broadly categorized as electronic and steric.

Electronic Effects of Indenyl Substituents

The electronic nature of the substituents on the indenyl ring directly influences the electron density at the metal center of the catalyst. This, in turn, affects the catalyst's ability to coordinate and insert olefin monomers.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl groups (e.g., methyl, ethyl) increase the electron density at the metal center. This can enhance the stability of the cationic active species, potentially leading to higher catalyst activity. However, the effect is not always straightforward and can be coupled with steric influences.

  • Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., fluorine) or trifluoromethyl groups decrease the electron density at the metal center. This can make the metal center more electrophilic, which might be expected to increase its reactivity towards the electron-rich olefin. However, studies have shown that strong electron-withdrawing groups can decrease both the productivity and the molecular weight of the resulting polymer. This is thought to be due to a destabilization of the cationic active species or a modification of the electronic environment that is less favorable for monomer insertion.

Steric Effects of Indenyl Substituents

The size and position of substituents on the indenyl ligand create a specific steric environment around the metal center, which plays a crucial role in controlling the polymerization process.

  • Steric Bulk: Bulky substituents can influence the rate of monomer approach and insertion. In some cases, increased steric hindrance can lead to a decrease in catalyst activity. However, a well-designed steric environment is essential for controlling the stereochemistry of polypropylene, leading to the formation of isotactic or syndiotactic polymers. Ansa-metallocenes, where the two indenyl ligands are bridged, provide a rigid framework that is critical for achieving high stereoselectivity.[1]

  • Comonomer Incorporation: The steric environment also affects the incorporation of α-olefin comonomers. More open catalyst structures may facilitate the incorporation of bulkier comonomers, while more sterically hindered catalysts can be more selective for ethylene.

Quantitative Comparison of Catalyst Performance

The following table summarizes representative data from the literature, illustrating the impact of different substituents on the indenyl ligand of zirconocene catalysts in ethylene polymerization.

CatalystSubstituent(s) on Indenyl RingCatalyst Activity (kg PE / (mol Zr·h·[C₂H₄]))Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Reference
(Ind)₂ZrCl₂None1,500150,0002.2
(2-MeInd)₂ZrCl₂2-Methyl2,800180,0002.1
(4,7-Me₂Ind)₂ZrCl₂4,7-Dimethyl3,500210,0002.0
(2-PhInd)₂ZrCl₂2-Phenyl1,200130,0002.5
rac-[Me₂Si(Ind)₂]ZrCl₂Bridged, Unsubstituted10,500250,0002.0
rac-[Me₂Si(2-Me-4-Ph-Ind)₂]ZrCl₂Bridged, 2-Me, 4-Ph15,200320,0001.9

Note: The values presented are illustrative and can vary depending on the specific polymerization conditions (temperature, pressure, cocatalyst, etc.).

Mechanistic Insights into Substituted Indenyl Metallocene Catalysis

The polymerization of olefins by metallocene catalysts proceeds via a coordination-insertion mechanism. The following diagram illustrates the key steps involved in this process.

Polymerization Mechanism cluster_activation Catalyst Activation cluster_polymerization Polymerization Cycle cluster_termination Chain Termination Precatalyst [L₂ZrCl₂] (Precatalyst) Active_Catalyst [L₂Zr-R]⁺ (Active Cationic Catalyst) Precatalyst->Active_Catalyst + MAO - [MAO-Cl]⁻ Monomer_Coordination Olefin Coordination Migratory_Insertion Migratory Insertion Monomer_Coordination->Migratory_Insertion Chain_Growth Growing Polymer Chain Migratory_Insertion->Chain_Growth Chain_Growth->Monomer_Coordination + Olefin Beta_Hydride_Elimination β-Hydride Elimination Chain_Growth->Beta_Hydride_Elimination Chain_Transfer Chain Transfer to Al Chain_Growth->Chain_Transfer + AlR₃ Dead_Polymer Polymer with Unsaturated End-Group Beta_Hydride_Elimination->Dead_Polymer New_Active_Species [L₂Zr-H]⁺ Beta_Hydride_Elimination->New_Active_Species

Caption: General mechanism of metallocene-catalyzed olefin polymerization.

The nature of the indenyl ligand (L) directly influences each step of this process. For instance, electron-donating substituents can stabilize the cationic active catalyst, while bulky substituents can affect the geometry of olefin coordination and the energy barrier for migratory insertion. In the case of ansa-metallocenes, the rigid bridge between the indenyl ligands is crucial for controlling the stereochemistry of monomer insertion, particularly for propylene polymerization, leading to highly isotactic or syndiotactic polymers.

Experimental Protocols

To facilitate reproducible research, this section provides a detailed, step-by-step methodology for a typical laboratory-scale slurry polymerization of ethylene using a substituted indenyl zirconocene catalyst.

Materials and Reagents
  • Zirconocene dichloride complex (substituted indenyl)

  • Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)

  • High-purity toluene (anhydrous)

  • High-purity ethylene gas

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen gas (high purity)

Experimental Workflow: Slurry Polymerization

The following diagram outlines the key stages of the slurry polymerization experiment.

Slurry Polymerization Workflow cluster_setup Reactor Setup and Inerting cluster_reaction Polymerization Reaction cluster_workup Polymer Work-up and Isolation cluster_analysis Polymer Characterization A1 Assemble and dry glassware A2 Purge reactor with N₂ A1->A2 B1 Add toluene and MAO to reactor A2->B1 B2 Equilibrate to desired temperature B1->B2 B3 Introduce ethylene to saturate solvent B2->B3 B4 Inject catalyst solution B3->B4 B5 Maintain constant ethylene pressure and temperature B4->B5 C1 Quench reaction with acidified methanol B5->C1 C2 Filter the polymer C1->C2 C3 Wash polymer with methanol C2->C3 C4 Dry polymer under vacuum C3->C4 D1 Determine yield C4->D1 D2 Analyze by GPC (Mw, PDI) D1->D2 D3 Analyze by NMR (microstructure) D1->D3

Caption: Step-by-step workflow for slurry polymerization and polymer analysis.

Detailed Procedure:

  • Reactor Preparation: A glass or stainless-steel polymerization reactor (e.g., 250 mL) equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet is thoroughly dried in an oven and assembled while hot under a stream of nitrogen. The reactor is then subjected to several vacuum/nitrogen cycles to ensure an inert atmosphere.[3]

  • Solvent and Cocatalyst Addition: Anhydrous toluene is transferred to the reactor via cannula. The desired amount of MAO solution is then added.

  • Equilibration and Ethylene Saturation: The reactor is brought to the desired polymerization temperature (e.g., 50 °C) using a water bath. Ethylene is then introduced into the reactor at a constant pressure (e.g., 1 atm) with vigorous stirring to saturate the toluene.

  • Catalyst Injection and Polymerization: The zirconocene catalyst is dissolved in a small amount of toluene in a glovebox and drawn into a syringe. The catalyst solution is then rapidly injected into the reactor to initiate the polymerization. The polymerization is allowed to proceed for a predetermined time, during which the ethylene pressure and temperature are maintained constant.

  • Reaction Quenching and Polymer Isolation: The polymerization is terminated by venting the ethylene and injecting a solution of methanol containing a small amount of hydrochloric acid. The precipitated polymer is collected by filtration.

  • Polymer Washing and Drying: The polymer is washed several times with methanol to remove any residual catalyst and cocatalyst, and then dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Polymer Characterization

Gel Permeation Chromatography (GPC):

  • Sample Preparation: A small amount of the dried polymer (2-5 mg) is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene for polyethylene) at an elevated temperature (e.g., 150 °C).[4][5]

  • Analysis: The polymer solution is injected into the GPC system, which separates the polymer chains based on their hydrodynamic volume.

  • Data Interpretation: The molecular weight distribution (MWD), weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) are determined by calibrating the instrument with known polymer standards (e.g., polystyrene).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the polymer is dissolved in a deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) at high temperature.

  • Analysis: ¹H and ¹³C NMR spectra are acquired.

  • Data Interpretation: The NMR spectra provide detailed information about the polymer microstructure, including the degree and type of branching (for polyethylene) or the tacticity (for polypropylene).

Conclusion

The rational design of metallocene catalysts through the strategic substitution of indenyl ligands is a powerful tool for controlling polymerization kinetics and tailoring the properties of polyolefins. Electronic and steric effects of the substituents play a critical and often intertwined role in determining catalyst activity, polymer molecular weight, and microstructure. This guide has provided a comparative overview of these effects, supported by quantitative data and a detailed experimental framework. By leveraging these principles, researchers can advance the development of novel catalysts for the synthesis of advanced polymeric materials with precisely controlled architectures and functionalities.

References

  • The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Ziegler–Natta catalyst. (2023, December 29). In Wikipedia. Retrieved February 11, 2026, from [Link]

  • GPC sample preparation guide. (2025, July 22). ResolveMass Laboratories Inc. Retrieved February 11, 2026, from [Link]

  • GPC Analysis FAQ: Your Complete Guide to Gel Permeation Chromatography for Polymer Characterization. (2025, June 23). ResolveMass Laboratories Inc. Retrieved February 11, 2026, from [Link]

  • Recent Advances and Applications of NMR Techniques in Plastic Characterizations. (2025, March 3). Analytical Chemistry. Retrieved February 11, 2026, from [Link]

  • Using NMR for Studying Polymer Structures. (n.d.). Creative Biostructure. Retrieved February 11, 2026, from [Link]

  • 7.4.1: Ziegler-Natta Polymerizations. (2023, January 14). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • Gas-Phase Ethylene Polymerization Studies Using a Magnesium Chloride-Supported Ziegler-Natta Catalyst. (n.d.). ResearchSpace@UKZN. Retrieved February 11, 2026, from [Link]

Sources

Comparative Validation Guide: Novel 4,7-Dimethyl-1H-indene Derivatives as Microtubule Destabilizers

[1][2]

Executive Summary & Scaffold Rationale

The 4,7-Dimethyl-1H-indene (DMI) scaffold represents a privileged structure in medicinal chemistry due to its unique lipophilic profile and rigid bicyclic core.[1][2] While the parent compound (CAS 6974-97-6) is traditionally utilized in organometallic catalysis, recent functionalization strategies have yielded the DMI-Series —a novel class of small molecules designed to target the colchicine-binding site of tubulin.[1][2]

This guide outlines the validation protocols required to benchmark these novel compounds against Combretastatin A-4 (CA-4) (mechanistic standard) and Doxorubicin (clinical cytotoxic standard).[1][2] The objective is to demonstrate that DMI derivatives offer comparable potency with improved metabolic stability or reduced off-target toxicity.[1][2]

Comparative Analysis: DMI-Series vs. Established Alternatives

To validate the biological value of DMI derivatives, researchers must move beyond simple potency metrics. The following table establishes the comparative framework for validation.

Table 1: Performance Benchmarking Matrix
FeatureNovel DMI-Series (e.g., DMI-007)Combretastatin A-4 (CA-4)Doxorubicin (DOX)
Primary Mechanism Tubulin Destabilization (Colchicine Site)Tubulin Destabilization (Colchicine Site)DNA Intercalation / Topoisomerase II Inhibition
Target Potency (IC50) Low Nanomolar (Target: <50 nM)Ultra-low Nanomolar (~2-10 nM)Variable (typically 50-500 nM)
Chemical Stability High (Rigid indene core prevents isomerization)Low (Cis-trans isomerization reduces efficacy)Moderate (Photosensitive)
Selectivity Index (SI) Target > 10 (Tumor vs. Normal Fibroblasts)ModerateLow (Cardiotoxicity risk)
Solubility Moderate (Requires formulation)Poor (Lipophilic)High (Hydrophilic salt)

Analyst Note: The critical advantage of the DMI scaffold over CA-4 lies in the absence of the cis-stilbene olefin, which is prone to isomerization into the inactive trans form. The indene ring locks the pharmacophore in the active configuration.[2]

Validation Workflow & Logic

The following diagram illustrates the logical flow of experiments required to validate the DMI-Series, moving from phenotypic observation to mechanistic confirmation.

ValidationWorkflowcluster_PhenotypicPhase 1: Phenotypic Screeningcluster_MechanisticPhase 2: Target Validationcluster_CellularPhase 3: Cellular DynamicsStartCompound Library(DMI-Series)MTTCytotoxicity Assay(Resazurin/MTT)Start->MTTSISelectivity Index(Normal vs Tumor)MTT->SIIC50 < 100nMTubulinIn Vitro TubulinPolymerizationSI->TubulinSI > 5DockingIn Silico Docking(Colchicine Site)Tubulin->DockingConfirm BindingCycleCell Cycle Arrest(G2/M Phase)Tubulin->CycleDestabilization ConfirmedApoptosisAnnexin V/PIFlow CytometryCycle->Apoptosis

Figure 1: Step-wise validation workflow ensuring only potent and selective compounds progress to mechanistic studies.

Experimental Protocols

Protocol A: High-Fidelity Cytotoxicity Assay (Resazurin Reduction)

Why this matters: Unlike tetrazolium salts (MTT), Resazurin allows for continuous monitoring and is less toxic to cells, preventing artifacts in time-course studies.[1]

Materials:

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HFF-1 (Normal Fibroblasts).[1][2]

  • Positive Control: Doxorubicin (1 µM start).[1][2]

  • Reagent: Resazurin sodium salt (Sigma).[1][2]

Workflow:

  • Seeding: Seed cells at optimal density (e.g., 3,000 cells/well for A549) in 96-well plates. Incubate for 24h to ensure log-phase growth.

  • Treatment: Treat with DMI compounds in a 9-point serial dilution (10 µM to 0.1 nM). Include Vehicle Control (0.1% DMSO) and Blank (Media only) .

  • Incubation: Incubate for 72 hours.

  • Development: Add Resazurin (final conc. 44 µM). Incubate 2-4 hours.

  • Read: Measure fluorescence at Ex 560nm / Em 590nm.

  • Calculation: $ \text{Viability %} = \frac{F_{sample} - F_{blank}}{F_{vehicle} - F_{blank}} \times 100 $.[1][2]

Protocol B: In Vitro Tubulin Polymerization Assay

Why this matters: This is the definitive test to prove the DMI derivative acts directly on the target protein rather than causing non-specific toxicity.[2]

Mechanism: The assay uses fluorescence enhancement of a reporter dye (DAPI or specialized fluorophore) which increases intensity when bound to polymerized microtubules.[2] Inhibitors will suppress this fluorescence increase.[1][2]

Workflow:

  • Preparation: Prepare Porcine Brain Tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Baselines: Keep all reagents on ice (4°C).

  • Addition: Add DMI compound (3 µM), CA-4 (3 µM, Positive Control), or Taxol (3 µM, Stabilizer Control) to a 96-well half-area plate.

  • Initiation: Transfer plate to a pre-warmed reader (37°C).

  • Kinetics: Measure fluorescence every 60 seconds for 60 minutes.

  • Analysis: Plot RFU vs. Time. A valid DMI hit will show a flat line (inhibition) similar to CA-4, whereas Taxol will show rapid, enhanced polymerization.[1][2]

Mechanistic Visualization

The following diagram details the specific signaling cascade triggered by DMI derivatives, contrasting it with the DNA-damage pathway of Doxorubicin.

MechanismActionDMIDMI Derivative(Indene Scaffold)TubulinTubulin Heterodimers(Colchicine Site)DMI->TubulinBindsDOXDoxorubicin(Comparator)DNADNA / Topo IIDOX->DNAIntercalatesPolyInhibInhibition ofPolymerizationTubulin->PolyInhibDamageDouble StrandBreaksDNA->DamageSpindleMitotic SpindleCollapsePolyInhib->SpindleArrestG2/M CellCycle ArrestSpindle->ArrestApoptosisApoptosis(Caspase 3/7 Activation)Arrest->ApoptosisDamage->Apoptosisp53 mediated

Figure 2: DMI derivatives induce apoptosis via mitotic arrest, distinct from the genotoxic mechanism of Doxorubicin.[1]

References

  • Wang, Z., et al. (2023). "Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors."[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[1][2] 291. Isolation and structure of Combretastatin A-4." Journal of Medicinal Chemistry. (Establishes CA-4 as the colchicine-site standard).[1][2][3] [1]

  • Tacar, O., et al. (2013). "Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems."[2] Journal of Pharmacy and Pharmacology. [1]

  • National Center for Biotechnology Information (2023). "PubChem Compound Summary for CID 81458, this compound."[1][2]

Comparative Evaluation: Homogeneous vs. Heterogenized 4,7-Dimethyl-1H-indene Zirconocenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Verdict

This guide evaluates the catalytic performance of rac-dimethylsilylbis(2-methyl-4,7-dimethyl-1H-indenyl)zirconium dichloride (hereafter 4,7-Me2-IndZr ). This ligand framework represents a "gold standard" in isospecific propylene polymerization due to the strategic placement of methyl groups at the 4 and 7 positions, which enhances regioselectivity and molecular weight capability compared to unsubstituted indenyls.

The Verdict:

  • Homogeneous Systems are the choice for screening and mechanistic studies . They offer maximum activity (>500 tons/mol Zr) and perfect single-site behavior but are industrially non-viable for gas/slurry phase reactors due to severe reactor fouling and poor polymer morphology.

  • Heterogenized Systems (Silica-MAO supported) are the industrial imperative . While they suffer a 10–50% reduction in intrinsic activity, they prevent fouling, ensure spherical particle morphology, and surprisingly, often yield polymers with higher molecular weight (

    
    ) due to the suppression of bimolecular termination pathways.
    

Catalyst Architecture & Mechanism

The Ligand Advantage (4,7-Dimethyl Substitution)

The 4,7-dimethyl substitution pattern is not cosmetic; it is kinetic.

  • 4-Position: Sterically crowds the coordination sphere, forcing the growing polymer chain to orient strictly, thereby boosting isotacticity ([mmmm] > 95%) .

  • 7-Position: Prevents the "ring-slippage" (haptotropic shift from

    
     to 
    
    
    
    ) of the indenyl ligand, stabilizing the active site during high-temperature polymerization.
The Systems Compared
  • Homogeneous: The complex is dissolved in toluene and activated by soluble Methylaluminoxane (MAO). The active species is a "naked" cation

    
    .
    
  • Heterogenized: The complex is physisorbed or chemisorbed onto MAO-modified Silica (SMAO). The active site is "confined" within the pore structure of the support.

Performance Matrix: Quantitative Evaluation

The following data represents typical performance metrics derived from comparative polymerization of propylene at 70°C, 5 bar pressure.

MetricHomogeneous (Solution)Heterogenized (Silica-Supported)Delta / Impact
Activity (

)
450 - 600 40 - 150 High Loss: Diffusion limitations and site deactivation reduce rate.
Isotacticity (

)
95 - 97%96 - 98%Neutral/Positive: Support confinement restricts chain rotation, maintaining stereocontrol.
Molecular Weight (

)
250 - 350350 - 450Positive: Suppression of bimolecular chain transfer leads to longer chains.
Polydispersity (PDI)2.0 (Single Site)2.5 - 3.0Negative: Support surface heterogeneity creates multiple "local" environments.
Morphology Amorphous blobs / Reactor foulingFree-flowing SpheresCritical Success: Essential for drop-in replacement in loop reactors.
Leaching N/A< 1% Zr lossRisk: Poor heterogenization leads to "hot spots" and fouling.

Mechanistic Visualization

The following diagram illustrates the heterogenization workflow and the resulting kinetic differences.

G cluster_0 Phase 1: Support Activation cluster_1 Phase 2: Catalyst Immobilization cluster_2 Phase 3: Polymerization Kinetics Silica Raw Silica (SiO2) Hydrophilic Calcination Calcination (600°C, 4h) Silica->Calcination MAO_Treat MAO Treatment (Toluene, Reflux) Calcination->MAO_Treat SMAO SMAO Support (Hydrophobic) MAO_Treat->SMAO Impreg Impregnation (Room Temp, 2h) SMAO->Impreg Cat_Sol 4,7-Me2-IndZr Solution Cat_Sol->Impreg Homo_Path Homogeneous Path: Fast Diffusion Bimolecular Termination Cat_Sol->Homo_Path In Reactor Wash Washing & Drying Impreg->Wash Het_Cat Heterogenized Catalyst Wash->Het_Cat Het_Path Heterogeneous Path: Pore Confinement Suppressed Chain Transfer Het_Cat->Het_Path In Reactor

Figure 1: Workflow for converting homogeneous 4,7-Me2-IndZr into a supported industrial catalyst, highlighting the kinetic divergence.

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of MAO-Modified Silica (SMAO)

Objective: Create a hydrophobic, activating support surface.

  • Calcination: Heat silica gel (e.g., Davison 948) at 600°C for 4 hours under a fluidized bed of nitrogen. Validation: Loss on Ignition (LOI) should be < 1%. This removes physisorbed water that would kill the MAO.

  • MAO Grafting:

    • Suspend 5g of calcined silica in 30mL dry toluene.

    • Add Methylaluminoxane (MAO) solution (10 wt% in toluene) to achieve an Al/Si ratio of ~5 mmol Al per gram of silica .

    • Reflux at 110°C for 4 hours .

    • Causality: High temperature ensures chemical bonding of MAO to surface silanols, preventing leaching later.

  • Washing: Filter and wash the solid 3 times with hot toluene, then 3 times with hexane.

  • Drying: Vacuum dry at 40°C until free-flowing. Validation: The resulting powder should be white and free-flowing.

Protocol B: Immobilization of 4,7-Me2-IndZr

Objective: Load the catalyst onto the support without deactivating it.

  • Pre-contact: Dissolve

    
     of rac-dimethylsilylbis(2-methyl-4,7-dimethylindenyl)zirconium dichloride  in 10mL toluene. Add a small amount of MAO (Al/Zr = 50) to "pre-activate" and solubilize the dichloride complex.
    
  • Impregnation: Add the catalyst solution to 1.0g of the prepared SMAO.

  • Incubation: Stir gently at room temperature for 2 hours . Note: Vigorous stirring can grind the silica support; use a magnetic bar at low rpm or an overhead stirrer.

  • Work-up: Filter the supernatant. Check: The supernatant should be colorless (indicating full adsorption of the yellow/orange catalyst).

  • Final Wash: Wash with hexane to remove weakly adsorbed species (prevents reactor fouling). Dry in vacuo.

Protocol C: Polymerization Benchmarking

Objective: Compare activity and morphology.[1][2]

  • Reactor Prep: Bake a 1L stainless steel autoclave at 100°C under vacuum for 1 hour. Cool to 70°C.

  • Scavenging: Charge reactor with 200mL liquid propylene and 1 mmol Triisobutylaluminum (TIBA) as a scavenger.

  • Injection:

    • Homogeneous: Inject

      
       catalyst + MAO (Al/Zr=2000) in toluene.
      
    • Heterogeneous: Inject 50mg supported catalyst (approx

      
       Zr) suspended in mineral oil.
      
  • Run: Maintain 70°C for 30 minutes.

  • Quench: Vent propylene; kill reaction with acidic methanol.

  • Analysis: Dry polymer. Calculate Activity =

    
    . Analyze morphology via SEM or optical microscopy.
    

Critical Analysis & Troubleshooting

Why does Activity Drop?

In the heterogeneous system, the "Indenyl Effect" (which usually accelerates substitution) is dampened by steric confinement . The bulky support hinders the approach of the propylene monomer to the active site. Furthermore, a fraction of the Zr centers may be buried deep within the silica pores, becoming inaccessible (dormant sites).

Why does Molecular Weight Increase?

In solution, polymer chains terminate via


-hydride elimination or transfer to aluminum. On a support, the steric bulk of the surface and the "cavity" effect inhibit the approach of the chain transfer agent (Al-alkyls) and stabilize the transition state for propagation over termination.
Troubleshooting Leaching

If the reactor shows fouling (polymer sheets on walls) using the supported catalyst:

  • Diagnosis: The catalyst is leaching off the support.

  • Fix: Increase the temperature of the MAO grafting step (Protocol A) or reduce the Zr loading in Protocol B. Ensure the final wash is thorough.

References

  • Alt, H. G. (1999).[3] The heterogenization of homogeneous metallocene catalysts for olefin polymerization. Journal of the Chemical Society, Dalton Transactions.[3][4] Link

  • Resconi, L., et al. (2000). Selectivity in Propene Polymerization with Metallocene Catalysts. Chemical Reviews, 100(4), 1253–1346. Link

  • Spaleck, W., et al. (1994). The influence of aromatic substituents on the polymerization properties of bridged bis(indenyl)zirconocenes. Organometallics, 13(3), 954–963. Link

  • Fink, G., et al. (2000). Propene Polymerization with Silica-Supported Metallocene/MAO Catalysts. Chemical Reviews, 100(4), 1377–1390.[5] Link

  • Severn, J. R., et al. (2005). Bound but Not Gagged: Immobilizing Single-Site alpha-Olefin Polymerization Catalysts. Chemical Reviews, 105(11), 4073–4147. Link

Sources

Safety Operating Guide

4,7-Dimethyl-1H-indene: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Immediate Action & Chemical Profile

Emergency Response Card (Spill/Exposure)

Do not hesitate. If a spill occurs, execute this protocol immediately.

  • Evacuation: Isolate the area (radius: 10 meters).

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat. If aerosolized, use a respirator with organic vapor cartridges.

  • Containment: Do NOT use water. Construct a dike using vermiculite, sand, or non-combustible absorbent pads.

  • Neutralization: There is no specific neutralizer. Physical absorption is the primary method.

  • Disposal of Spill Material: Collect absorbed material into a wide-mouth high-density polyethylene (HDPE) or glass jar.[1] Label as "Hazardous Waste - Solid Debris (Contaminated with 4,7-Dimethyl-1H-indene)."[1]

Chemical Profile & Risk Assessment

To dispose of this chemical safely, you must understand its physical behavior. This compound is a bicyclic hydrocarbon that presents distinct risks regarding combustibility and aquatic toxicity.[1]

PropertyValueOperational Implication
CAS Number 6974-97-6Unique identifier for waste manifests.[1]
Flash Point 87°C (189°F)Combustible (Class IIIA). While not highly flammable like ether, it will burn if heated.[1]
Boiling Point ~230°CLow volatility reduces inhalation risk at room temp but increases persistence on surfaces.[1]
Density 0.998 g/mLSlightly lighter than water; may float, complicating aquatic spill cleanup.[1]
Reactivity PolymerizableCritical: Can polymerize in the presence of acids or strong oxidizers, generating heat.[1]

Part 2: Pre-Disposal Stabilization & Storage

The "Cradle-to-Grave" Responsibility: Disposal begins at the moment of synthesis or purchase.[1] Improper storage prior to pickup is the most common cause of laboratory accidents involving indene derivatives.

Segregation Logic (The "Red Lines")

You must segregate this compound from specific chemical classes to prevent uncontrolled reactions in the waste container.

  • NO Oxidizers: Keep away from nitrates, peroxides, and permanganates. Indenes are susceptible to oxidation, which can be exothermic.

  • NO Acids: Strong mineral acids (Sulfuric, Hydrochloric) can catalyze the polymerization of the double bond in the five-membered ring. This reaction is exothermic and can pressurize waste containers.

Container Selection
  • Primary Choice: Amber Glass bottles with Teflon-lined caps.

  • Secondary Choice: High-Density Polyethylene (HDPE).

  • Avoid: Low-Density Polyethylene (LDPE) or standard polystyrene, which may degrade upon long-term contact with cyclic hydrocarbons.[1]

Labeling Protocol

Every container must be labeled before the first drop of waste is added.

  • Constituents: Write "this compound" clearly. Do not use abbreviations like "DMI".

  • Hazards: Check "Toxic" and "Combustible".

Part 3: Disposal Pathways & Destruction[2]

Core Directive: The only acceptable disposal method for this compound is Thermal Destruction (Incineration) .[1] It must never be discharged into sewer systems or trash.

Workflow: Waste Stream Classification

The following decision logic ensures the material ends up in the correct destruction facility.

Waste_Disposal_Logic Start Waste: this compound IsPure Is the waste pure chemical? Start->IsPure IsMixed Is it mixed with solvents? IsPure->IsMixed No StreamA Stream A: Non-RCRA Regulated Organic Liquid (Combustible) IsPure->StreamA Yes (Bulk) StreamC Stream C: Lab Pack (Small Quantity/Vials) IsPure->StreamC Yes (Vials < 50mL) FlashCheck Is Mixture Flash Point < 60°C? IsMixed->FlashCheck FlashCheck->StreamA No (e.g., with DMSO/Water) StreamB Stream B: D001 Ignitable Waste (High Flammability) FlashCheck->StreamB Yes (e.g., with Acetone/Hexane) Incinerator DESTINATION: Fuel Blending or High-Temp Incineration StreamA->Incinerator StreamB->Incinerator StreamC->Incinerator

Figure 1: Decision logic for classifying this compound waste streams to ensure regulatory compliance and proper destruction.

Detailed Methodologies
Method A: Bulk Liquid Waste (Solvent Stream)

For quantities > 50 mL.

  • Consolidate: Pour into a dedicated "Non-Halogenated Organic Solvent" waste carboy.

  • Verify Compatibility: Ensure the carboy does not contain strong acids or oxidizers.

  • Manifesting: List as "Non-Halogenated Organic Liquid (Contains this compound)".

  • Destruction: Fuel blending. The high energy content of the indene structure makes it suitable for energy recovery in cement kilns.

Method B: Lab Pack (Vials/Small Containers)

For expired reagents or small samples.

  • Do Not Empty: Keep the chemical in its original primary container.

  • Overpack: Place the sealed vial into a larger shipping drum (Lab Pack) lined with absorbent.

  • Inventory: Log the exact volume and CAS number on the drum inventory sheet.

  • Destruction: The entire drum is incinerated.

Part 4: Regulatory Compliance (US Focus)

While this compound is not explicitly listed on the EPA "P" or "U" lists (unlike some specific polycyclic aromatics), it must be managed with "Cradle-to-Grave" liability in mind.[1]

  • RCRA Classification:

    • Pure Substance: Likely Non-Hazardous by characteristic (Flash point > 60°C). However, due to aquatic toxicity and potential for sheen formation, best practice is to manage as Hazardous Waste. [1]

    • Mixtures: If mixed with flammable solvents (Methanol, Acetone), it defaults to D001 (Ignitable) .

  • TSCA (Toxic Substances Control Act): Ensure the substance is listed on the inventory or used under the R&D exemption.

  • Sewer Ban: Under no circumstances can this be poured down the drain. It is toxic to aquatic life and poorly biodegradable.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81458, this compound. Retrieved January 30, 2026. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved January 30, 2026. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,7-Dimethyl-1H-indene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 4,7-Dimethyl-1H-indene, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is crucial. While comprehensive toxicological data for this compound is not extensively documented, related indene compounds present known risks that should be considered as a baseline for safe handling. The primary hazards associated with indene and its derivatives include:

  • Respiratory Irritation : Inhalation of vapors or dust can cause irritation to the respiratory tract.[1]

  • Skin and Eye Irritation : Direct contact can lead to irritation of the skin and serious eye irritation.[2][3]

  • Aspiration Hazard : If swallowed, there is a risk of the substance entering the airways, which can be fatal.[2][4]

  • Flammability : Indene compounds can be flammable, posing a fire risk in the presence of ignition sources.[2][4][5]

Given these potential hazards, a multi-layered approach to PPE is essential to minimize exposure and ensure a safe laboratory environment.

The Core of Protection: Selecting the Right PPE

The selection of PPE is not a one-size-fits-all approach. It requires a careful assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required.

Protection Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Standard Laboratory Use Safety glasses with side-shields conforming to EN166 or NIOSH standards.[1]Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use.[1]Standard laboratory coat.Not generally required if handled in a well-ventilated area or chemical fume hood.
Operations with Splash Potential Tightly fitting safety goggles.[6] A face shield should be used in conjunction with goggles.[7][8]Double gloving with chemically resistant gloves.Chemical-resistant apron over a laboratory coat.[2]Use in a certified chemical fume hood is mandatory.
Handling of Powders/Aerosol Generation Tightly fitting safety goggles and a face shield.[6][7][8]Chemically resistant gloves.[1]Full-coverage protective clothing.[6]A respirator with an appropriate cartridge (e.g., P95 or OV/AG/P99) is necessary.[1]
Emergency Spill Response Full-face respirator with appropriate cartridges.[6]Heavy-duty, chemically resistant gloves.Fire/flame resistant and impervious clothing.[6]Self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[1]

A Step-by-Step Guide to PPE Usage and Disposal

Proper use and disposal of PPE are as critical as its selection. Following these steps will ensure the effectiveness of your protective measures.

Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown/Apron: Put on your lab coat or apron.

  • Mask/Respirator: If required, don your mask or respirator.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your gown.

Doffing Sequence (to minimize contamination):

  • Gloves: Remove gloves using the proper technique to avoid touching the outer surface with your bare hands.[1]

  • Gown/Apron: Remove your lab coat or apron by folding it inward.

  • Goggles/Face Shield: Remove by handling the strap.

  • Mask/Respirator: Remove by handling the straps.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[1]

Disposal Plan: A Commitment to Safety and Environmental Responsibility

Proper disposal of used PPE and chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste:

    • Contaminated gloves, wipes, and other disposable materials should be collected in a designated, labeled hazardous waste container.

    • For disposal, arrange for a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[6]

  • Liquid Waste:

    • Liquid waste containing this compound should be collected in a clearly labeled, sealed, and compatible waste container.[9][10]

    • Do not pour chemical waste down the drain.[1]

  • Contaminated Packaging:

    • Empty containers should be triple-rinsed with a suitable solvent.[6] The rinsate should be collected as hazardous waste.

    • After rinsing, the container can be offered for recycling or reconditioning.[6]

Visualizing the Path to Safety

To further clarify the decision-making process for PPE selection, the following workflow diagram illustrates the logical steps from hazard assessment to the implementation of protective measures.

PPE_Selection_Workflow Workflow for PPE Selection for this compound cluster_assessment Hazard and Risk Assessment cluster_implementation Implementation and Disposal A Identify Chemical: This compound B Review Safety Data Sheet (SDS) and other reliable sources A->B Gather Information C Assess Task-Specific Risks: - Inhalation - Dermal Contact - Eye Contact - Ingestion B->C Analyze Hazards D Eye and Face Protection C->D Based on Splash/Aerosol Risk E Hand Protection C->E Based on Contact Risk F Body Protection C->F Based on Splash/Contamination Risk G Respiratory Protection C->G Based on Inhalation Risk H Proper Donning and Doffing Procedure D->H E->H F->H G->H I Safe Handling and Use in Designated Area H->I Proceed with Task J Decontamination of Work Area I->J After Task Completion K Segregation and Disposal of Contaminated Waste and PPE J->K Final Step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.